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  • Product: 4-Aminopyridine methiodide
  • CAS: 7680-59-3

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of 4-Aminopyridine Methiodide

Introduction 4-Amino-1-methylpyridin-1-ium iodide, commonly known as 4-aminopyridine methiodide, is a quaternary ammonium salt derived from 4-aminopyridine.[1] With the chemical formula C₆H₉IN₂ and a molecular weight of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-1-methylpyridin-1-ium iodide, commonly known as 4-aminopyridine methiodide, is a quaternary ammonium salt derived from 4-aminopyridine.[1] With the chemical formula C₆H₉IN₂ and a molecular weight of 236.05 g/mol , this compound is a valuable intermediate and research tool in medicinal chemistry and pharmacology.[1] As a quaternary analogue of 4-aminopyridine (4-AP), a known potassium channel blocker, 4-aminopyridine methiodide has been investigated for its own biological activities, including its effects on neuromuscular transmission.[2][3] Its synthesis is a classic example of N-alkylation, specifically the quaternization of a heterocyclic amine, providing a foundational reaction for researchers developing novel pyridinium-based compounds.

This guide provides an in-depth examination of the primary synthesis pathway for 4-aminopyridine methiodide, detailing the underlying chemical principles, a field-proven experimental protocol, and methods for product characterization.

Core Synthesis Pathway: The Menshutkin Reaction

The synthesis of 4-aminopyridine methiodide is achieved through the direct N-methylation of 4-aminopyridine with methyl iodide. This transformation is a specific example of the Menshutkin reaction, a process that forms a quaternary ammonium salt from a tertiary amine and an alkyl halide.

Reaction Principle: Nucleophilic Substitution (SN2)

The core of this synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the pyridine ring's nitrogen atom in 4-aminopyridine acts as a nucleophile. This ring nitrogen is more nucleophilic than the exocyclic amino group nitrogen due to the latter's delocalization of electrons into the aromatic ring.

  • Transition State: The nucleophilic nitrogen attacks the electrophilic methyl group of methyl iodide. This forms a trigonal bipyramidal transition state where a new N-C bond is forming as the C-I bond is breaking.

  • Leaving Group Departure: The iodide ion, an excellent leaving group, departs, resulting in the formation of the positively charged 4-amino-1-methylpyridin-1-ium cation and the iodide anion. These ions associate to form the final salt product.

Causality Behind Experimental Choices
  • Choice of Substrate (4-Aminopyridine): 4-Aminopyridine serves as the nucleophilic backbone. Its pyridine nitrogen provides the reactive site for alkylation.

  • Choice of Alkylating Agent (Methyl Iodide): Methyl iodide is an ideal reagent for this reaction. The methyl group is sterically unhindered, facilitating the SN2 attack, and iodide is an excellent leaving group, which accelerates the reaction rate.

  • Choice of Solvent (Methanol): A polar protic solvent like methanol is highly effective for this synthesis.[1] It readily dissolves the 4-aminopyridine reactant and effectively solvates the ionic transition state and the final quaternary ammonium salt product, facilitating the reaction and subsequent crystallization. While other solvents like acetonitrile or ethyl acetate can be used with high success, methanol is often preferred for its efficiency, low cost, and ease of use.[1]

  • Reaction Conditions (Reflux): Heating the reaction mixture to reflux (e.g., 50-75°C in methanol) provides the necessary activation energy to overcome the energy barrier of the reaction, ensuring a reasonable reaction rate and completion within a few hours.[1] An inert atmosphere (e.g., nitrogen) is recommended to prevent potential oxidation, ensuring higher purity of the final product.[1]

Synthesis Pathway Diagram

Caption: SN2 synthesis of 4-Aminopyridine Methiodide.

Experimental Protocol

This protocol describes the synthesis of 4-aminopyridine methiodide on a laboratory scale, yielding a high-purity crystalline product.

1. Reagent Preparation and Setup:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminopyridine (1.0 eq).

  • Add anhydrous methanol (approx. 30 mL for an equimolar reaction) to dissolve the 4-aminopyridine completely.[1]

  • Establish a nitrogen atmosphere to prevent oxidation during the reaction.[1]

2. Reaction Execution:

  • With gentle stirring, add methyl iodide (1.0–1.2 eq) to the solution via syringe. An equimolar amount is typically sufficient.[1]

  • Heat the reaction mixture to a gentle reflux (approximately 50°C) using a heating mantle.[1]

  • Maintain the reflux with continuous stirring for 2 to 4 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC). As the reaction proceeds, a precipitate of the product may begin to form.

3. Product Isolation:

  • After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Further cool the flask in an ice bath for 30-60 minutes to maximize the precipitation of the product.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of cold methanol to remove any unreacted starting materials or soluble impurities.[1]

4. Purification and Drying:

  • For optimal purity (>95%), recrystallize the crude product from hot methanol or ethanol.[1] Dissolve the solid in a minimal amount of hot solvent and allow it to cool slowly to form high-quality crystals.

  • Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a white to off-white crystalline solid.

Quantitative Data Summary

ParameterValue / ConditionRationale
Reactant Ratio 1.0 eq 4-Aminopyridine : 1.0-1.2 eq Methyl IodideEnsures complete conversion of the limiting reagent.[1]
Solvent Anhydrous MethanolExcellent solvent for reactants and product; facilitates reaction.[1]
Temperature 50–75°C (Reflux)Provides sufficient energy for the reaction without degradation.[1]
Reaction Time 2–4 hoursSufficient time for the reaction to reach completion.[1]
Atmosphere Inert (Nitrogen)Prevents potential side reactions from oxidation.[1]
Purification Recrystallization (Methanol/Ethanol)Removes impurities to yield a high-purity product.[1]
Expected Yield >95%The reaction is typically high-yielding and efficient.[1]

Product Characterization

To confirm the identity and purity of the synthesized 4-aminopyridine methiodide, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. The appearance of a new singlet corresponding to the N-methyl protons and shifts in the aromatic proton signals are key indicators of successful methylation.

  • Melting Point Analysis: The pure compound has a distinct melting point (approximately 255°C with decomposition), which can be compared to literature values to assess purity.[1]

  • X-Ray Crystallography: For an unambiguous structural confirmation, single-crystal X-ray diffraction can be performed, which also reveals details about the crystalline packing and hydrogen-bonding networks.[1]

Conclusion

The synthesis of 4-aminopyridine methiodide via direct N-alkylation of 4-aminopyridine with methyl iodide is a robust, efficient, and high-yielding procedure. The methodology relies on fundamental SN2 principles and is readily executed with standard laboratory equipment. This makes it an accessible and reliable method for researchers and drug development professionals requiring this important pyridinium salt for further investigation and application.

References

  • Horn, A. S., Lambert, J. J., & Marshall, I. G. (1979). A comparison of the facilitatory actions of 4-aminopyridine methiodide and 4-aminopyridine on neuromuscular transmission. British Journal of Pharmacology, 65(1), 53–62. Available at: [Link]

  • Google Patents. (n.d.). CN1807415A - 4-aminopyridine preparation method.
  • Organic Syntheses. (n.d.). Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. Retrieved from [Link]

  • PubMed. (1979). A comparison of the facilitatory actions of 4-aminopyridine methiodide and 4-aminopyridine on neuromuscular transmission. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-Aminopyridine Methiodide: Chemical Properties, Structure, and Scientific Applications

This guide provides a comprehensive technical overview of 4-Aminopyridine Methiodide (4-APMI), a quaternary ammonium salt derived from 4-aminopyridine. Designed for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Aminopyridine Methiodide (4-APMI), a quaternary ammonium salt derived from 4-aminopyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structural characteristics, synthesis, and analytical validation of 4-APMI, while also exploring its significance as a research tool in neuroscience and pharmacology.

Introduction: The Significance of 4-Aminopyridine Methiodide in Research

4-Aminopyridine (4-AP) is a well-established potassium (K+) channel blocker used in both clinical and research settings to investigate and manage conditions involving compromised neuronal signaling, such as multiple sclerosis.[1][2][3] 4-Aminopyridine Methiodide, as a permanently charged analogue of 4-AP, offers a unique tool for dissecting the mechanism of voltage-gated potassium channel blockade.[4] Its fixed positive charge prevents it from passively crossing cell membranes, allowing researchers to investigate the intracellular versus extracellular sites of action of aminopyridine-based compounds.[4] This guide will illuminate the fundamental chemical and structural aspects of 4-APMI that underpin its utility in scientific inquiry.

Chemical Structure and Physicochemical Properties

4-Aminopyridine Methiodide, systematically named 1-methylpyridin-1-ium-4-amine iodide, is the product of the quaternization of 4-aminopyridine with methyl iodide.[5] This reaction introduces a methyl group to the pyridinium nitrogen, resulting in a permanent positive charge on the aromatic ring, which is counterbalanced by an iodide anion.[5]

The chemical structure of 4-Aminopyridine Methiodide can be visualized as follows:

Caption: Chemical structure of 4-Aminopyridine Methiodide.

The key physicochemical properties of 4-Aminopyridine Methiodide are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₆H₉IN₂[5]
Molecular Weight 236.05 g/mol [5]
CAS Number 7680-59-3[5]
IUPAC Name 1-methylpyridin-1-ium-4-amine; iodide[5]
Melting Point ~255°C (decomposes)[5]
Solubility Soluble in polar solvents.[5]
Appearance Crystalline solid[5]

As a quaternary ammonium compound, 4-APMI exhibits enhanced solubility in polar solvents due to its cationic nature.[5] This property is crucial for its application in biological assays, which are typically conducted in aqueous media.

Synthesis and Purification: A Validated Protocol

The synthesis of 4-Aminopyridine Methiodide is a straightforward nucleophilic substitution reaction.[5] The lone pair of electrons on the nitrogen atom of the pyridine ring in 4-aminopyridine attacks the electrophilic methyl group of methyl iodide, resulting in the formation of the quaternary ammonium salt.

A standard and reliable protocol for the synthesis and purification of 4-Aminopyridine Methiodide is detailed below. This protocol is designed to yield a high-purity product suitable for research applications.

Experimental Protocol: Synthesis and Purification of 4-Aminopyridine Methiodide

  • Reagent Preparation:

    • Dissolve 4-aminopyridine (1.0 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add methyl iodide (1.0–2.5 equivalents) to the solution. Note: The use of a slight excess of methyl iodide can help drive the reaction to completion.

  • Reaction Conditions:

    • Heat the reaction mixture to reflux (approximately 50–75°C) under a nitrogen atmosphere to prevent potential oxidation.[5]

    • Maintain the reflux for 2–4 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Crude Product:

    • After the reaction is complete, cool the mixture to room temperature.

    • The product, 4-Aminopyridine Methiodide, will precipitate out of the solution.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials.

  • Purification by Recrystallization:

    • Dissolve the crude product in a minimal amount of hot methanol or ethanol.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Dry the crystals under vacuum to obtain the final product with a purity of >95%.[5]

The following diagram illustrates the workflow for the synthesis and purification of 4-Aminopyridine Methiodide.

G cluster_synthesis Synthesis cluster_isolation Isolation cluster_purification Purification reagents Combine 4-Aminopyridine and Methyl Iodide in Methanol reflux Reflux at 50-75°C for 2-4 hours reagents->reflux Heat cool Cool to Room Temperature reflux->cool filter1 Vacuum Filter Precipitate cool->filter1 wash Wash with Cold Methanol filter1->wash recrystallize Recrystallize from Hot Methanol/Ethanol wash->recrystallize filter2 Vacuum Filter Crystals recrystallize->filter2 dry Dry under Vacuum filter2->dry final_product final_product dry->final_product >95% Purity

Caption: Workflow for the synthesis and purification of 4-APMI.

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized 4-Aminopyridine Methiodide, a suite of analytical techniques should be employed. These methods provide a self-validating system to confirm the successful synthesis of the target compound.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural elucidation. For 4-Aminopyridine Methiodide, characteristic peaks are observed at approximately δ 8.50 (d, 2H, pyridinium H), 7.90 (d, 2H, pyridinium H), and 4.20 (s, 3H, N-CH₃).[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A C18 column with UV detection at 254 nm is typically employed to confirm a purity of >98%.[5]

  • Elemental Analysis: This technique validates the elemental composition of the synthesized compound, ensuring it matches the theoretical values for C₆H₉IN₂ (Calculated: C, 30.53%; H, 3.85%; N, 11.86%).[5]

  • Single-Crystal X-ray Diffraction (SC-XRD): For definitive structural confirmation, SC-XRD can be used to determine the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the crystalline structure stabilized by hydrogen-bonding networks.[5]

Mechanism of Action and Applications in Drug Development

The primary mechanism of action of 4-Aminopyridine and its derivatives is the blockade of voltage-gated potassium channels.[1][2] In the context of demyelinated axons, the exposure of these channels leads to an excessive leakage of potassium ions, which can impair the propagation of action potentials.[1] By blocking these channels, 4-AP and its analogues prolong the duration of the action potential, thereby enhancing neurotransmitter release and restoring nerve impulse conduction.[1][2]

4-Aminopyridine Methiodide, due to its permanent positive charge, is unable to cross the cell membrane.[4] This property makes it an invaluable tool for distinguishing between the intracellular and extracellular effects of potassium channel blockers. Studies have shown that 4-APMI is effective at blocking potassium channels only when applied to the intracellular side of the cell membrane, providing strong evidence that the site of action for 4-aminopyridine is intracellular.[4] This insight is critical for the rational design of new drugs targeting these channels.

The following diagram illustrates the differential membrane permeability and site of action of 4-Aminopyridine and 4-Aminopyridine Methiodide.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ap_ext 4-Aminopyridine (Uncharged) ap_int 4-Aminopyridine (Cationic) ap_ext->ap_int Crosses Membrane apmi_ext 4-Aminopyridine Methiodide (Charged) k_channel Potassium Channel (Binding Site) apmi_ext->k_channel Blocked ap_int->k_channel Binds and Blocks

Caption: Differential action of 4-AP and 4-APMI at the cell membrane.

Conclusion

4-Aminopyridine Methiodide is a vital chemical tool for researchers in neuroscience and drug development. Its well-defined chemical structure, predictable synthesis, and unique property of being membrane-impermeant allow for precise investigations into the mechanisms of potassium channel function and blockade. The detailed protocols and data presented in this guide provide a solid foundation for the synthesis, characterization, and application of this important compound in a research setting.

References

  • Benchchem. 4-Aminopyridine methiodide | 7680-59-3.
  • NIH. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC.
  • Kostadinova, I., & Danchev, N. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia, 66(2), 67-74.
  • PubMed. A comparison of the facilitatory actions of 4-aminopyridine methiodide and 4-aminopyridine on neuromuscular transmission.
  • Wikipedia. 4-Aminopyridine.
  • PubChem. 4-Aminopyridine.
  • Selleck Chemicals. 4-Aminopyridine Potassium Channel inhibitor.

Sources

Foundational

Mechanism of action of 4-Aminopyridine methiodide on potassium channels

An In-depth Technical Guide to the Mechanism of Action of 4-Aminopyridine Methiodide on Potassium Channels Authored by: A Senior Application Scientist Abstract 4-Aminopyridine (4-AP) is a cornerstone pharmacological tool...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of 4-Aminopyridine Methiodide on Potassium Channels

Authored by: A Senior Application Scientist

Abstract

4-Aminopyridine (4-AP) is a cornerstone pharmacological tool used to investigate the function of voltage-gated potassium (Kv) channels. However, its ability to permeate the cell membrane complicates the precise localization of its binding site. This guide focuses on 4-Aminopyridine Methiodide (4-APMI), a permanently charged quaternary ammonium analogue of 4-AP. Due to its charge, 4-APMI is membrane-impermeant, making it an exquisite tool for definitively probing the intracellular versus extracellular action of aminopyridines. We will dissect the molecular mechanism of 4-APMI, detail its electrophysiological consequences, and provide validated experimental protocols for its application in research, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Fundamental Challenge: Locating the Aminopyridine Binding Site

Voltage-gated potassium channels are critical for shaping the action potential and maintaining cellular excitability.[1][2] Their blockade has profound physiological effects, including broadening the action potential and enhancing neurotransmitter release.[3][4][5] 4-Aminopyridine (4-AP) is a potent, non-selective blocker of these channels.[6] A key question in understanding its mechanism is the physical location of its binding site.

4-AP is a weak base with a pKa of ~9.0, meaning it exists in both a charged (cationic) and uncharged form at physiological pH.[7] While the uncharged form can freely cross the lipid bilayer, it is the charged, cationic form that is predominantly active.[8][9] This duality creates ambiguity: does the molecule act on the outside of the channel, or does it cross the membrane first and act from the inside? To resolve this, a membrane-impermeant analogue is required—this is the essential role of 4-Aminopyridine Methiodide (4-APMI).

Core Mechanism: An Intracellular Open-Channel Block

The defining characteristic of 4-APMI is its permanent positive charge, which prevents it from crossing the cell membrane. This property has been leveraged in elegant experiments to prove the site of action for the aminopyridine class of blockers.

Site of Action: The Intracellular Pore

Seminal studies using patch-clamp electrophysiology have demonstrated that 4-APMI is only effective at blocking potassium channels when applied to the intracellular face of the cell membrane.[8][9] When applied externally to the cell, 4-APMI has no effect on Kv currents.[8][9] In contrast, when 4-APMI is included in the recording pipette solution during a whole-cell patch-clamp experiment, allowing it direct access to the cytoplasm, a potent, dose-dependent block of the potassium current is observed. This provides unequivocal evidence that the binding site for aminopyridines is located within the channel pore and is accessible only from the intracellular side.

The binding site itself is thought to be a hydrophobic cavity deep within the channel pore, formed by residues from the S5 and S6 transmembrane helices.[10][11][12] This location places the blocker in a position to physically occlude the ion conduction pathway.

State-Dependence: A Preference for the Open State

The block by 4-APMI is not static; it is highly dependent on the conformational state of the channel. The molecule exhibits a strong preference for the open state of the channel.[7][13] This means that the channel must first be activated (opened) by membrane depolarization before the blocker can access its binding site and cause inhibition. This is known as "open-channel block." Some evidence also suggests that 4-AP can bind to closed or non-conducting channel states, and once bound, can become "trapped" within the channel when it closes.[7][14] Depolarization is then required to reopen the channel and allow the drug to unbind.

The logical flow of this mechanism is illustrated below.

channel_closed K+ Channel (Closed) channel_open K+ Channel (Open) channel_closed->channel_open Depolarization channel_open->channel_closed Repolarization channel_blocked K+ Channel (Blocked) channel_open->channel_blocked 4-APMI binds (intracellular) channel_blocked->channel_open Unbinding (requires open state) apmi_out 4-APMI apmi_out->channel_closed No Interaction (Impermeant) ap_out 4-AP (Uncharged) ap_out_charged 4-AP (Charged) ap_in 4-AP (Uncharged) ap_out->ap_in Membrane Permeation apmi_in 4-APMI ap_in_charged 4-AP (Charged) ap_in->ap_in_charged Protonation k_ion K+ k_ion->channel_open K+ Efflux k_ion->channel_blocked Efflux Blocked

Caption: Mechanism of 4-APMI vs. 4-AP on K+ channels.

Electrophysiological and Synaptic Consequences

The blockade of Kv channels by 4-APMI has predictable and significant effects on neuronal function.

  • Action Potential Broadening: The primary role of delayed rectifier potassium channels is to facilitate the rapid repolarization of the neuronal membrane following the peak of an action potential. By blocking these channels, 4-APMI slows this repolarization phase, resulting in a significant prolongation or "broadening" of the action potential waveform.[1][15]

  • Enhanced Neurotransmitter Release: A longer-lasting depolarization at the presynaptic terminal means that voltage-gated calcium (Ca2+) channels remain open for a longer duration. The resulting increase in Ca2+ influx dramatically enhances the release of neurotransmitters into the synaptic cleft.[3] This effect has been demonstrated at the neuromuscular junction, where 4-APMI increases the quantal content of end-plate potentials (e.p.ps).[4][5]

  • Increased Excitability: By suppressing the repolarizing influence of potassium currents, 4-APMI can lower the threshold for firing and, in some axons, lead to repetitive action potential generation in response to a single stimulus.[1]

Experimental Protocols & Data

The definitive method for characterizing the action of 4-APMI is patch-clamp electrophysiology.

Protocol: Whole-Cell Voltage-Clamp Analysis

This protocol is designed to measure the intracellular block of Kv channels in a cultured cell line (e.g., CHO or HEK cells) expressing a specific Kv channel subtype (e.g., Kv1.1).

Methodology:

  • Cell Preparation: Culture cells on glass coverslips to a confluency of 50-70%.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP. Adjust pH to 7.2 with KOH.

    • Test Article: Prepare a stock solution of 4-APMI in the internal solution. Perform serial dilutions to create final concentrations for testing (e.g., 10 µM, 100 µM, 1 mM).

  • Electrophysiological Recording:

    • Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

    • Transfer a coverslip to the recording chamber and perfuse with the external solution.

    • Using a micromanipulator, approach a cell with the recording pipette and form a gigaohm seal.

    • Rupture the membrane to achieve the whole-cell configuration. This allows the 4-APMI in the pipette to diffuse into the cell.

    • Clamp the cell's membrane potential at a holding potential of -80 mV.

  • Voltage Protocol & Data Acquisition:

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms) to activate the Kv channels.

    • Record the resulting outward potassium currents. Allow 3-5 minutes after establishing the whole-cell configuration for the 4-APMI to equilibrate within the cell before recording the "blocked" current.

    • Compare the peak outward current in the presence of 4-APMI to the control current (recorded from cells using a drug-free internal solution).

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step.

    • Calculate the percentage of current inhibition at each concentration of 4-APMI.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

A Prepare Cells Expressing Kv Channels C Achieve Giga-Seal on Cell Membrane A->C B Prepare Pipette Solution with 4-APMI B->C D Rupture Membrane for Whole-Cell Configuration C->D E Allow Intracellular Diffusion of 4-APMI D->E F Apply Depolarizing Voltage Steps E->F G Record K+ Currents F->G H Analyze Current Inhibition (Calculate IC50) G->H

Caption: Experimental workflow for patch-clamp analysis.

Comparative Potency of Aminopyridines

While 4-APMI is crucial for determining the site of action, 4-AP is more commonly used for general channel blockade. The table below provides context on the potency of 4-AP on related Kv channels.

CompoundChannel TargetCell TypeIC50 (µM)Reference
4-AminopyridinemKv1.1CHO Cells117 (intracellular)[8][9]
4-AminopyridinehKv1.1CHO Cells170[6][16]
4-AminopyridinehKv1.2CHO Cells230[6][16]

Conclusion and Future Directions

4-Aminopyridine methiodide is more than a simple channel blocker; it is a sophisticated molecular probe. Its permanent charge and resultant membrane impermeability have been instrumental in establishing that the site of action for the aminopyridine family of Kv channel blockers is intracellular. By physically occluding the open pore, 4-APMI prolongs action potentials and enhances synaptic transmission. The experimental protocols detailed herein provide a framework for leveraging 4-APMI to investigate the physiology and pharmacology of potassium channels with high precision. Understanding this fundamental mechanism continues to inform the development of more selective K+ channel modulators for therapeutic applications, such as in demyelinating diseases like multiple sclerosis.[2][17][18][19]

References

  • Bostock, H., Sears, T. A., & Sherratt, R. M. (1981). The effects of 4-aminopyridine and tetraethylammonium on normal and demyelinated mammalian nerve fibres. The Journal of Physiology, 313, 301–315.
  • Bouchard, R., & Fedida, D. (1995). Closed- and open-state binding of 4-aminopyridine to the cloned human potassium channel Kv1.5. Journal of Pharmacology and Experimental Therapeutics, 275(2), 864–875.
  • Cang, J., & Sastry, B. R. (2000). The potassium channel blockers 4-aminopyridine and tetraethylammonium increase the spontaneous basal release of [3H]5-hydroxytryptamine in rat hippocampal slices. Neuropharmacology, 39(11), 2159-2167.
  • Kirsch, G. E., & Drewe, J. A. (1993). Gating-dependent and -independent block of space-filling K+ channel blockers. Biophysical Journal, 64(1), 148–156.
  • Praefort, K., et al. (2019). Diversity of Channels Involved in Ca2+ Activation of K+ Channels During the Prolonged AHP in Guinea-Pig Sympathetic Neurons. Journal of Neurophysiology, 121(4), 1365-1378.
  • Dong, D., et al. (2005). Contrasting effects of tetraethylammonium and 4-aminopyridine on the gastrointestinal function of mice. European Journal of Pharmacology, 509(1), 67-73.
  • Russell, S. N., O'Leary, M. E., & Stühmer, W. (1994). On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. The Journal of Physiology, 477(Pt 3), 409–420. Available at: [Link]

  • Beech, D. J., & Bolton, T. B. (1987). The effects of tetraethylammonium ions, 4-aminopyridine or quinidine on K+-currents in single smooth muscle cells of the rabbit portal vein. Biomedica Biochimica Acta, 46(8-9), S673-S676.
  • Donev, R., & Tregub, M. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia, 66(3), 131-137.
  • Horn, A. S., Lambert, J. J., & Marshall, I. G. (1979). A comparison of the facilitatory actions of 4-aminopyridine methiodide and 4-aminopyridine on neuromuscular transmission. British Journal of Pharmacology, 65(1), 53–62.
  • Horn, A. S., Lambert, J. J., & Marshall, I. G. (1979). A comparison of the facilitatory actions of 4-aminopyridine methiodide and 4-aminopyridine on neuromuscular transmission. British Journal of Pharmacology, 65(1), 53-62. Available at: [Link]

  • Choquet, D., & Korn, H. (1992). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. The Journal of general physiology, 100(6), 1123–1150.
  • Bouchard, R., & Fedida, D. (1995). Closed- and open-state binding of 4-aminopyridine to the cloned human potassium channel Kv1.5. Journal of Pharmacology and Experimental Therapeutics, 275(2), 864-875.
  • Pinto-Duarte, A., et al. (2024).
  • Bub G, et al. (2015). Effects of 4-aminopyridine on action potentials generation in mouse sinoauricular node strips. Bratislava Medical Journal, 116(7), 427-432.
  • Smith, C., et al. (2009). In vitro electrophysiological activity of nerispirdine, a novel 4-aminopyridine derivative. Clinical and Experimental Pharmacology and Physiology, 36(11), 1104-1109.
  • Pinto-Duarte, A., et al. (2024). Structural Basis for Voltage Gating and Dalfampridine Binding in the Shaker Potassium Channel. bioRxiv.
  • Chen, K., et al. (2011). Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis. Experimental Neurology, 227(1), 182-187.
  • Dietrich, M., et al. (2020). Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. Brain, 143(5), 1474-1489.
  • Selleck Chemicals. (n.d.). 4-Aminopyridine Potassium Channel inhibitor. Selleckchem.com.
  • Wu, J., et al. (2008). Novel potassium channel blocker, 4-AP-3-MeOH, inhibits fast potassium channels and restores axonal conduction in injured guinea pig spinal cord white matter. The Journal of Neuroscience, 28(14), 3736-3745.
  • Argibay, J. A., et al. (1997). 4-aminopyridine activates potassium currents by activation of a muscarinic receptor in feline atrial myocytes. British Journal of Pharmacology, 120(4), 587–593.
  • Dietrich, M., et al. (2020). Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. Brain, 143(5), 1474-1489.
  • Pinto-Duarte, A., et al. (2025). Voltage gating and 4-aminopyridine inhibition in the Shaker Kv channel revealed by a closed-state model. Biophysical Journal, 124(15), 3029-3040.
  • Tocris Bioscience. (n.d.). 4-Aminopyridine | Voltage-gated Potassium (KV) Channels. Tocris.com.

Sources

Exploratory

An In-Depth Technical Guide to 4-Aminopyridine Methiodide: From Discovery to Mechanistic Insights

This guide provides a comprehensive overview of 4-Aminopyridine Methiodide, a quaternary ammonium salt derived from the clinically significant compound 4-Aminopyridine. We will explore its historical context within the b...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 4-Aminopyridine Methiodide, a quaternary ammonium salt derived from the clinically significant compound 4-Aminopyridine. We will explore its historical context within the broader field of pyridinium chemistry, detail its synthesis and characterization, and delve into its mechanism of action as a potassium channel blocker. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's foundational science and comparative pharmacology.

Historical Context and Emergence in Pyridinium Chemistry

The story of 4-Aminopyridine Methiodide is intrinsically linked to the development of pyridinium chemistry. Pyridinium salts have been a cornerstone of organic chemistry since the 19th century, with systematic studies on the quaternization of pyridine, notably by Chichibabin, paving the way for a diverse range of derivatives.[1] 4-Aminopyridine Methiodide emerged as a model compound within this landscape. Its structure, featuring a methyl group on the pyridinium nitrogen and an amino group at the 4-position, made it an ideal subject for studying electronic effects in heteroaromatic systems.[1] The para-substituted amino group significantly influences the charge distribution and reactivity of the molecule, making it a valuable tool for investigating nucleophilic substitution reactions and understanding mechanistic principles in heterocyclic chemistry.[1]

While its parent compound, 4-Aminopyridine (4-AP), was developed as a bird poison in 1963 and later found clinical applications, the methiodide derivative has been utilized primarily as a research tool to probe neuromuscular function and compare the actions of quaternary versus tertiary aminopyridines.[2][3][4]

Synthesis and Physicochemical Characterization

4-Amino-1-methylpyridin-1-ium iodide (4-Aminopyridine Methiodide) is a quaternary ammonium salt with the molecular formula C₆H₉IN₂.[1] Its synthesis is a straightforward and widely reported example of a nucleophilic substitution (quaternization) reaction.

Physicochemical Properties

A summary of the key properties of 4-Aminopyridine Methiodide is presented below.

PropertyValue
IUPAC Name 1-methylpyridin-1-ium-4-amine; iodide[1]
CAS Number 7680-59-3[1]
Molecular Formula C₆H₉IN₂[1]
Molecular Weight 236.05 g/mol [1]
Melting Point ~255°C (decomposes)[1]
SMILES C[N+]1=CC=C(C=C1)N.[I-][1]
Detailed Synthesis Protocol

The most common method for synthesizing 4-Aminopyridine Methiodide involves the alkylation of 4-aminopyridine with methyl iodide.[1] The following protocol describes a typical laboratory-scale synthesis.

Objective: To synthesize 4-Amino-1-methylpyridin-1-ium iodide with high purity.

Materials:

  • 4-Aminopyridine (1.0 eq)

  • Methyl iodide (1.0–2.5 eq)

  • Anhydrous Methanol

Procedure:

  • Reagent Preparation: In a round-bottom flask, dissolve 4-aminopyridine (1.0 eq) in anhydrous methanol.

  • Reaction Initiation: Add methyl iodide (1.0–2.5 eq) to the solution. For optimal results, perform this step under a nitrogen atmosphere to prevent potential oxidation.[1]

  • Reflux: Heat the reaction mixture to reflux at approximately 50°C for 2 hours.[1] Alternative conditions, such as refluxing at up to 75°C for longer durations (up to 48 hours), have also been reported.[1]

  • Isolation: After the reflux period, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Filtration and Washing: Filter the precipitated solid and wash it with a small amount of cold methanol to remove any unreacted starting materials.

  • Purification: For high-purity material suitable for analysis, recrystallize the product from hot methanol or ethanol.[1] This step should yield a product with >95% purity.

  • Drying: Dry the purified crystals under a vacuum to remove residual solvent.

Characterization

The identity and purity of the synthesized 4-Aminopyridine Methiodide are confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure, ensuring the methyl group has been successfully added to the pyridine nitrogen.[1][5]

  • Infrared (IR) Spectroscopy: IR analysis helps identify characteristic functional groups and confirm the overall structure.[6][7]

  • Single-Crystal X-ray Diffraction: This technique provides definitive proof of the crystalline structure and reveals how the molecules are stabilized by hydrogen-bonding networks in the solid state.[1]

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization Reactants 4-Aminopyridine + Methyl Iodide (in Methanol) Reaction Reflux @ 50-75°C (2-48 hours) Reactants->Reaction Quaternization Isolation Cooling & Precipitation Reaction->Isolation Product Formation Purification Recrystallization (from Methanol/Ethanol) Isolation->Purification Crude Product Product Pure 4-Aminopyridine Methiodide Crystals Purification->Product NMR NMR Spectroscopy (Structure Verification) Product->NMR IR IR Spectroscopy (Functional Groups) Product->IR XRD X-Ray Diffraction (Crystalline Structure) Product->XRD

Caption: Experimental workflow for the synthesis and characterization of 4-Aminopyridine Methiodide.

Mechanism of Action and Pharmacological Profile

The pharmacological effects of 4-Aminopyridine and its derivatives stem from their ability to block voltage-gated potassium (Kᵥ) channels.[8] In the nervous system, these channels are crucial for repolarizing the neuronal membrane after an action potential, which terminates the signal.

In demyelinating diseases like multiple sclerosis (MS), the loss of the myelin sheath exposes the internodal membrane of the axon.[3][8] This region has a high density of Kᵥ channels.[8] The exposure of these channels leads to an excessive leakage of potassium ions during nerve impulse transmission, which shortens the action potential and can ultimately lead to conduction failure.[3][9][10]

4-Aminopyridine blocks these exposed potassium channels, prolonging the action potential.[3][11] This extended depolarization allows the nerve impulse to propagate more effectively across the demyelinated segment, restoring axonal conduction and improving neurological function.[8][12]

G cluster_demyelination Pathophysiology of Demyelinated Axon cluster_intervention Pharmacological Intervention Demyelination Demyelination K_Channels Exposure of Voltage-Gated K+ Channels Demyelination->K_Channels K_Efflux Increased K+ Efflux K_Channels->K_Efflux Blockade Blockade of Exposed K+ Channels K_Channels->Blockade Conduction_Failure Action Potential Shortening & Conduction Failure K_Efflux->Conduction_Failure FourAP 4-Aminopyridine (or Methiodide derivative) FourAP->Blockade AP_Prolongation Action Potential Prolongation Blockade->AP_Prolongation Conduction_Restored Restoration of Nerve Conduction AP_Prolongation->Conduction_Restored

Caption: Mechanism of action of 4-Aminopyridine in restoring conduction in demyelinated axons.

Comparative Pharmacology: 4-AP vs. 4-AP Methiodide (4-APMI)

While both compounds act on the nervous system, their structural difference—the quaternization of the pyridine nitrogen in 4-APMI—leads to distinct pharmacological profiles. 4-AP is a lipid-soluble tertiary amine that readily crosses the blood-brain barrier.[3] In contrast, 4-APMI is a quaternary ammonium salt, which generally limits its ability to cross cell membranes and the blood-brain barrier.

A comparative study on neuromuscular transmission revealed key differences:

  • Efficacy on Neurotransmitter Release: Both 4-AP and 4-APMI increase the evoked release of acetylcholine at the neuromuscular junction. However, 4-AP is approximately 100 times more potent than 4-APMI in this regard.[4][13]

  • Mechanism of Action: The significantly greater potency of 4-AP suggests it may have an intracellular site of action, possibly involving the release of intracellular calcium ions, which is less accessible to the charged 4-APMI molecule.[4][13]

  • Anticholinesterase Activity: 4-APMI was found to possess a weak anticholinesterase action, an effect not prominently associated with 4-AP.[4][13]

These findings underscore the utility of 4-APMI as a research tool. By comparing its effects to those of 4-AP, scientists can differentiate between extracellular and intracellular sites of action for potassium channel blockers.

Therapeutic Context and Applications

The therapeutic relevance of 4-Aminopyridine Methiodide is primarily understood through the clinical success of its parent compound, 4-Aminopyridine, which is marketed under the names fampridine and dalfampridine.

  • Multiple Sclerosis (MS): The U.S. Food and Drug Administration (FDA) approved an extended-release formulation of 4-aminopyridine in 2010 for the symptomatic improvement of walking in adult patients with MS.[2][3][11] Clinical studies have shown it can improve walking speed, visual function, and reduce fatigue in some patients.[8][11][12]

  • Spinal Cord Injury: 4-AP has also demonstrated benefits in patients with spinal cord injuries, where demyelination contributes to neurological deficits.[11][14]

  • Other Neurological Conditions: It has been investigated for use in Lambert-Eaton myasthenic syndrome and certain genetic disorders related to potassium channel function (KCNA2-related disorders).[11]

While 4-Aminopyridine Methiodide itself is not used clinically, its study has contributed to the fundamental understanding of how potassium channel blockade can restore function in the damaged nervous system, providing a mechanistic foundation for the therapeutic use of 4-AP.

Conclusion

4-Aminopyridine Methiodide represents a classic example of a quaternary pyridinium salt, whose synthesis and study have provided valuable insights into heterocyclic chemistry and neuropharmacology. While its parent compound, 4-aminopyridine, has achieved clinical significance as a treatment for symptoms of multiple sclerosis, the methiodide derivative remains a crucial tool for researchers. Its distinct pharmacological profile, particularly its limited membrane permeability compared to 4-AP, allows for the dissection of intracellular versus extracellular mechanisms of potassium channel blockade. This guide has outlined its historical context, provided a detailed synthesis protocol, and explained its mechanism of action, affirming its enduring importance in the scientific toolkit.

References

  • Benchchem. 4-Aminopyridine methiodide | 7680-59-3.
  • ResearchGate. The putative mechanism of therapeutic action of 4-aminopyridine via...
  • Wikipedia. 4-Aminopyridine.
  • ChemicalBook. 4-Aminopyridine Applications and Interactions.
  • ResearchGate. Molecular structure of 4-aminopyridine. | Download Scientific Diagram.
  • Kostadinova, I., & Danchev, N. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia, 66(2), 67-74.
  • Pharmacy Solutions. (2023). Discovering the Health Benefits of 4-Aminopyridine (4-AP).
  • Korff, M., & Zrzavy, T. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation, 8(3), e986.
  • Kostadinova, I., & Danchev, N. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia.
  • Horn, A. S., Lambert, J. J., & Marshall, I. G. (1979). A comparison of the facilitatory actions of 4-aminopyridine methiodide and 4-aminopyridine on neuromuscular transmission. British Journal of Pharmacology, 65(1), 53–62.
  • Horn, A. S., Lambert, J. J., & Marshall, I. G. (1979). A comparison of the facilitatory actions of 4-aminopyridine methiodide and 4-aminopyridine on neuromuscular transmission. PMC.
  • PubChem. 4-Aminopyridine.
  • Leung, G., Sun, W., Brookes, S., Smith, D., & Shi, R. (2011). Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis. Experimental Neurology, 227(1), 232-235.
  • Neurology Neuroimmunology & Neuroinflammation. Neuroprotective Properties of 4-Aminopyridine.
  • The Ohio State University. Potassium channel blocker, 4-aminopyridine-3-methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis.
  • Tocris Bioscience. 4-Aminopyridine.
  • PubMed. Potassium channel blocker, 4-aminopyridine-3-methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis.
  • ChemicalBook. 4-Aminopyridine(504-24-5) 1H NMR spectrum.
  • ResearchGate. A reducing-difference IR-spectral study of 4-aminopyridine.
  • National Institute of Standards and Technology. 4-Aminopyridine - the NIST WebBook.

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Foundational

Spectroscopic Data of 4-Aminopyridine Methiodide: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4-aminopyridine methiodide (also known as N-methyl-4-aminopyridinium iodide), a compound of significant interest in chemical synthesis and pharma...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the spectroscopic data for 4-aminopyridine methiodide (also known as N-methyl-4-aminopyridinium iodide), a compound of significant interest in chemical synthesis and pharmaceutical research. As a quaternary ammonium salt, its unique electronic and structural features are best elucidated through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This document serves as a detailed resource for researchers, scientists, and drug development professionals, offering not only spectral data but also insights into the underlying principles and experimental considerations.

Introduction to 4-Aminopyridine Methiodide

4-Aminopyridine methiodide is synthesized via the quaternization of 4-aminopyridine with methyl iodide. This transformation from a neutral pyridine derivative to a positively charged pyridinium salt induces significant changes in the molecule's spectroscopic properties. The introduction of a methyl group to the pyridine nitrogen and the presence of the iodide counter-ion are key features that are readily identified by the analytical techniques discussed herein. Understanding these spectroscopic signatures is crucial for confirming the successful synthesis of the compound, assessing its purity, and elucidating its structure.

Molecular Structure:

Caption: Molecular structure of 4-Aminopyridine Methiodide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 4-aminopyridine methiodide, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-aminopyridine methiodide is characterized by distinct signals for the aromatic protons and the newly introduced methyl group. The quaternization of the pyridine nitrogen leads to a significant downfield shift of the aromatic protons due to the increased electron-withdrawing nature of the positively charged nitrogen.

Experimental Protocol:

A sample of 4-aminopyridine methiodide is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The spectrum is recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

Data Summary:

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.50Doublet (d)2HProtons ortho to the ring nitrogen (H-2, H-6)
~7.90Doublet (d)2HProtons meta to the ring nitrogen (H-3, H-5)
~4.20Singlet (s)3HN-methyl protons (N-CH₃)
VariesBroad Singlet2HAmino protons (-NH₂)

Interpretation:

The downfield chemical shifts of the aromatic protons at approximately 8.50 and 7.90 ppm are indicative of the electron-deficient nature of the pyridinium ring. The protons ortho to the positively charged nitrogen (H-2, H-6) are more deshielded and thus resonate at a lower field compared to the meta protons (H-3, H-5). The singlet at around 4.20 ppm is a clear indication of the methyl group attached to the nitrogen atom. The amino protons often appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Similar to the ¹H NMR, the carbon atoms in the pyridinium ring are expected to be shifted downfield upon N-methylation.

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton-decoupled mode is commonly used to simplify the spectrum to single lines for each unique carbon atom.

Predicted Data Summary:

Predicted Chemical Shift (δ) ppmAssignment
~155-160C-4 (carbon bearing the amino group)
~145-150C-2, C-6 (carbons ortho to the ring nitrogen)
~110-115C-3, C-5 (carbons meta to the ring nitrogen)
~45-50N-CH₃ (N-methyl carbon)

Interpretation:

The quaternization of the ring nitrogen causes a significant deshielding effect on the adjacent carbon atoms (C-2 and C-6), resulting in their downfield chemical shifts. The carbon atom attached to the amino group (C-4) is also expected to be in the downfield region. The upfield-most signal in the aromatic region corresponds to the meta carbons (C-3 and C-5). The signal for the N-methyl carbon appears in the aliphatic region of the spectrum.

G cluster_synthesis Synthesis Workflow cluster_analysis Spectroscopic Analysis Workflow start 4-Aminopyridine & Methyl Iodide reaction Quaternization Reaction (e.g., in Methanol, Reflux) start->reaction crystallization Crystallization reaction->crystallization product 4-Aminopyridine Methiodide crystallization->product sample_prep Sample Preparation (Dissolution in Deuterated Solvent) product->sample_prep nmr NMR Spectroscopy (¹H and ¹³C) sample_prep->nmr ir IR Spectroscopy (KBr pellet or Nujol mull) sample_prep->ir ms Mass Spectrometry (ESI or FAB) sample_prep->ms data_analysis Data Interpretation & Structural Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Experimental workflow for synthesis and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 4-aminopyridine methiodide. The spectrum will show characteristic absorption bands for the N-H bonds of the amino group, C-H bonds of the aromatic ring and methyl group, and C=C and C=N bonds of the pyridinium ring.

Experimental Protocol:

The IR spectrum can be obtained by preparing a potassium bromide (KBr) pellet containing a small amount of the sample or by making a Nujol mull. The spectrum is then recorded using an FTIR spectrometer.

Predicted Data Summary:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200N-H stretchingAmino group (-NH₂)
3100-3000C-H stretchingAromatic C-H
2950-2850C-H stretchingMethyl C-H
~1640N-H bending (scissoring)Amino group (-NH₂)
1600-1450C=C and C=N stretchingPyridinium ring
~1200C-N stretchingAryl-N

Interpretation:

The broad bands in the 3400-3200 cm⁻¹ region are characteristic of the N-H stretching vibrations of the primary amine. The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed below 3000 cm⁻¹. The strong absorptions in the 1600-1450 cm⁻¹ region are due to the ring stretching vibrations of the pyridinium system. The N-H bending vibration of the amino group is also expected in this region. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands that is unique to the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For an ionic compound like 4-aminopyridine methiodide, soft ionization techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are most suitable.

Experimental Protocol:

A dilute solution of the sample is introduced into the mass spectrometer. In ESI-MS, the sample is ionized by applying a high voltage to a liquid to create an aerosol. The solvent is evaporated, and the resulting ions are analyzed.

Predicted Data Summary:

m/z (mass-to-charge ratio)Ion
109.076[C₆H₉N₂]⁺ (N-methyl-4-aminopyridinium cation)
127[I]⁻ (Iodide anion, if in negative mode)

Interpretation:

The mass spectrum in positive ion mode is expected to show a prominent peak for the N-methyl-4-aminopyridinium cation at an m/z of approximately 109.076, which corresponds to the molecular weight of the cationic part of the molecule (C₆H₉N₂⁺). In negative ion mode, a peak for the iodide anion at m/z 127 would be observed. The molecular weight of the intact salt is 236.05 g/mol .

Conclusion

The spectroscopic data presented in this guide provide a comprehensive analytical profile of 4-aminopyridine methiodide. The ¹H NMR spectrum confirms the presence and connectivity of all protons, while the predicted ¹³C NMR spectrum elucidates the carbon framework. IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight of the constituent ions. Together, these techniques provide a self-validating system for the unambiguous identification and characterization of 4-aminopyridine methiodide, which is essential for its use in research and development.

References

    • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
    • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
    • NIST Chemistry WebBook: [Link] (Provides spectroscopic data for 4-aminopyridine).

Exploratory

4-Aminopyridine methiodide as a quaternary analogue of 4-Aminopyridine

An In-depth Technical Guide to 4-Aminopyridine Methiodide as a Quaternary Analogue of 4-Aminopyridine Authored by: Gemini, Senior Application Scientist Abstract 4-Aminopyridine (4-AP), a potent blocker of voltage-gated p...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Aminopyridine Methiodide as a Quaternary Analogue of 4-Aminopyridine

Authored by: Gemini, Senior Application Scientist

Abstract

4-Aminopyridine (4-AP), a potent blocker of voltage-gated potassium (K+) channels, has established therapeutic value in improving motor function in demyelinating diseases such as multiple sclerosis. Its quaternized analogue, 4-Aminopyridine methiodide (4-APMI), presents a distinct pharmacological profile due to the permanent positive charge conferred by N-methylation. This modification significantly alters its physicochemical properties, membrane permeability, and biological activity. This technical guide provides a comprehensive analysis of 4-APMI, contrasting it with its parent compound, 4-AP. We will delve into its synthesis, mechanism of action, comparative pharmacology, and provide detailed experimental protocols for its study, offering researchers and drug development professionals a foundational resource for exploring this compound.

Introduction to 4-Aminopyridine and its Quaternary Analogue

4-Aminopyridine (also known as fampridine or dalfampridine) is a foundational tool in neuroscience research and a clinically approved therapeutic agent.[1] Its primary mechanism involves the blockade of voltage-gated potassium channels, which has profound effects on neuronal excitability and synaptic transmission.[2] In the context of demyelinating diseases like multiple sclerosis (MS), where the loss of the myelin sheath exposes K+ channels and leads to current leakage, 4-AP can restore action potential conduction.[3]

The chemical modification of 4-AP into its quaternary ammonium salt, 4-Aminopyridine methiodide (4-APMI), by adding a methyl group to the pyridine nitrogen, fundamentally alters its properties. This guide explores the chemical, pharmacological, and functional consequences of this quaternization, providing a side-by-side comparison to illuminate the unique characteristics of 4-APMI.

Comparative Physicochemical Properties: 4-AP vs. 4-APMI

The addition of a methyl group and an iodide counter-ion transforms the neutral, lipophilic 4-AP into a charged, more hydrophilic salt, 4-APMI. This structural change has significant implications for solubility, membrane permeability, and ultimately, its biological activity profile.

Property4-Aminopyridine (4-AP)4-Aminopyridine Methiodide (4-APMI)Rationale for Difference
IUPAC Name Pyridin-4-amine[4]4-Amino-1-methylpyridin-1-ium iodide[5]N-methylation of the pyridine ring.
Molecular Formula C₅H₆N₂[4]C₆H₉IN₂[5]Addition of a methyl group (CH₃) and an iodide ion (I⁻).
Molecular Weight 94.11 g/mol [3][4]236.05 g/mol [5]Increased mass from the added methyl iodide.
Charge at Phys. pH Primarily neutral (pKa ~9.17)[3]Permanent positive chargeQuaternary nitrogen is permanently charged, independent of pH.
logP 0.76[3]Significantly lower (predicted)The permanent charge dramatically increases hydrophilicity.
Solubility Soluble in water and organic solvents like methanol, ethanol, DMSO.[6]High solubility in polar solvents.[5]The ionic salt nature enhances solubility in polar media.
Melting Point 155-158 °C[6]~255 °C (decomposes)[5]The ionic lattice structure results in a much higher melting point.
Blood-Brain Barrier Readily crosses.[3]Poorly crosses (predicted)The permanent charge and increased hydrophilicity severely limit passive diffusion across the BBB.

Synthesis and Characterization of 4-Aminopyridine Methiodide

The synthesis of 4-APMI is a straightforward nucleophilic substitution reaction (quaternization). The lone pair of electrons on the pyridine nitrogen of 4-AP acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide.

Synthesis Reaction Diagram

G cluster_0 Synthesis of 4-Aminopyridine Methiodide cluster_1 4AP 4-Aminopyridine Methanol Methanol (Solvent) Reflux, 2h, 50°C 4AP->Methanol MeI Methyl Iodide MeI->Methanol Reaction 4APMI 4-Aminopyridine Methiodide Reaction->4APMI

Caption: Reaction scheme for the synthesis of 4-APMI.

Detailed Synthesis Protocol

This protocol is based on established methods for the quaternization of 4-aminopyridine.[5]

Materials:

  • 4-Aminopyridine (1.0 eq)

  • Methyl iodide (1.0–1.5 eq)

  • Anhydrous methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel)

  • Ice bath

Procedure:

  • Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-aminopyridine in anhydrous methanol.

  • Reaction Initiation: While stirring, add 1.0–1.5 equivalents of methyl iodide to the solution. Causality Note: Using a slight excess of methyl iodide can help drive the reaction to completion, but a large excess can lead to side products and is often unnecessary.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 50°C. Let the reaction reflux for approximately 2 hours under a nitrogen atmosphere to prevent oxidation.[5]

  • Precipitation and Isolation: After 2 hours, cool the reaction mixture to room temperature. The product, 4-APMI, will precipitate out of the solution as a white or off-white solid. Further cooling in an ice bath can maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials.

  • Purification: For high purity, the product can be recrystallized from hot methanol or ethanol.[5] This process involves dissolving the solid in a minimal amount of hot solvent and allowing it to cool slowly, promoting the formation of pure crystals.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Characterization

The identity and purity of the synthesized 4-APMI should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the presence of the N-methyl group (a singlet peak around 4.20 ppm) and the aromatic protons.[5]

  • HPLC: To assess purity, typically using a C18 column with UV detection.[5]

  • Elemental Analysis: To validate the stoichiometric composition (C, H, I, N) of the final product.[5]

Comparative Mechanism of Action

Both 4-AP and 4-APMI exert their primary effects by interacting with ion channels, but their differing abilities to cross the cell membrane lead to distinct mechanistic profiles.

4-Aminopyridine: Intracellular K+ Channel Blockade

4-AP is a non-selective blocker of voltage-gated potassium channels.[2] In demyelinated neurons, the exposure of these channels in the internodal region leads to a leakage of potassium ions during an action potential, which can cause conduction to fail. 4-AP prolongs the action potential by blocking these exposed channels, thereby increasing the likelihood that the nerve impulse will successfully propagate across the demyelinated segment.[3]

Studies suggest that while 4-AP can be applied extracellularly, it must first cross the cell membrane in its un-ionized form to exert its blocking action from the intracellular side of the channel in its ionized (protonated) form.[7] This intracellular access is crucial for its high potency.

4-Aminopyridine Methiodide: A Membrane-Impermeant Analogue

As a quaternary ammonium compound, 4-APMI carries a permanent positive charge and is membrane-impermeant. This has two major consequences:

  • Extracellular Site of Action: Unlike 4-AP, 4-APMI is restricted to acting on the extracellular domains of ion channels or receptors.

  • Altered Target Profile: While it can still interact with potassium channels, its inability to access the intracellular binding site utilized by 4-AP makes it a much less potent K+ channel blocker for increasing neurotransmitter release.[8][9] One study found 4-AP to be approximately 100 times more active than 4-APMI in increasing acetylcholine quantal content at the neuromuscular junction.[8][9]

Interestingly, 4-APMI has been shown to possess a weak anticholinesterase activity, an effect not associated with 4-AP.[8][9] This suggests that quaternization not only reduces its primary activity but also introduces a secondary mechanism of action.

G cluster_0 Demyelinated Axon cluster_1 Action with 4-AP AP_start Action Potential Demyelination Demyelinated Region (K+ Channels Exposed) AP_start->Demyelination Leakage K+ Efflux (Current Leak) Demyelination->Leakage Failure Conduction Failure Leakage->Failure AP_start2 Action Potential Demyelination2 Demyelinated Region AP_start2->Demyelination2 Block 4-AP Blocks K+ Channels Demyelination2->Block Restoration Conduction Restored Block->Restoration

Caption: Mechanism of 4-AP in restoring conduction in demyelinated axons.

Experimental Protocols for Evaluation

To assess and compare the biological activities of 4-AP and 4-APMI, standardized in vitro and in vivo assays are essential.

In Vitro Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the inhibitory effects of the compounds on voltage-gated potassium currents in a neuronal cell line or primary neurons.[10][11]

Objective: To determine the IC₅₀ of 4-AP and 4-APMI for blocking delayed rectifier K+ currents (Iₖ).

Materials:

  • Neuronal cells (e.g., rat dissociated hippocampal neurons, or a cell line like NEURO 2A).

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pipette pulling.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

  • Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2).

  • Stock solutions of 4-AP and 4-APMI in the external solution.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Establish Whole-Cell Configuration: Mount a coverslip in the recording chamber and perfuse with external solution. Approach a single, healthy neuron with the micropipette and form a gigaohm seal. Rupture the membrane to achieve the whole-cell configuration.

  • Record Baseline Currents: Clamp the cell at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., to +40 mV for 200 ms) to elicit outward K+ currents. Record stable baseline currents for 2-3 minutes.

  • Compound Application: Perfuse the chamber with the external solution containing a known concentration of 4-AP or 4-APMI. Self-Validating System: The stability of the baseline recording before drug application serves as an internal control for the health of the cell and the recording configuration.

  • Record Blocked Currents: Continue to apply voltage steps and record the currents until a steady-state block is achieved (typically 3-5 minutes).

  • Washout: Perfuse with the drug-free external solution to observe the reversibility of the block.

  • Dose-Response: Repeat steps 4-7 with increasing concentrations of the compound to generate a dose-response curve and calculate the IC₅₀.

G Start Start: Plate Cells Pipette Pull Pipette (3-5 MΩ) Start->Pipette Seal Form Gigaohm Seal Pipette->Seal WholeCell Rupture Membrane (Whole-Cell Mode) Seal->WholeCell Baseline Record Baseline K+ Currents WholeCell->Baseline ApplyDrug Apply Compound (e.g., 4-APMI) Baseline->ApplyDrug RecordBlock Record Blocked K+ Currents ApplyDrug->RecordBlock Washout Washout Compound RecordBlock->Washout Analyze Analyze Data (Calculate % Block) Washout->Analyze End End Analyze->End

Caption: Workflow for a patch-clamp electrophysiology experiment.

In Vivo Protocol: Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is the most common animal model for multiple sclerosis, mimicking the inflammatory demyelination characteristic of the disease.[12][13] This protocol evaluates the ability of a compound to improve motor symptoms.

Objective: To assess the effect of 4-AP vs. 4-APMI on motor function in EAE-induced mice.

Materials:

  • C57BL/6 mice (female, 8-10 weeks old).

  • MOG₃₅₋₅₅ peptide (Myelin Oligodendrocyte Glycoprotein peptide).

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Pertussis toxin (PTX).

  • 4-AP and 4-APMI for administration (e.g., in drinking water or via oral gavage).

  • Rotarod apparatus for motor testing.

Procedure:

  • EAE Induction: On day 0, immunize mice subcutaneously with an emulsion of MOG₃₅₋₅₅ peptide in CFA. On days 0 and 2, administer an intraperitoneal injection of PTX. Causality Note: PTX acts as an adjuvant, enhancing the autoimmune response and facilitating the entry of inflammatory cells into the central nervous system.

  • Clinical Scoring: Monitor mice daily for clinical signs of EAE, starting around day 7. Use a standard scoring scale (e.g., 0=no signs; 1=limp tail; 2=hindlimb weakness; 3=hindlimb paralysis; 4=quadriplegia; 5=moribund).

  • Treatment Administration: Once mice develop a consistent clinical score (e.g., score of 2), randomize them into treatment groups (Vehicle, 4-AP, 4-APMI). Administer compounds daily.

  • Behavioral Testing (Rotarod): At set intervals (e.g., weekly), assess motor coordination and endurance using an accelerating rotarod. Record the latency to fall for each mouse. Self-Validating System: Comparing the performance of treated groups against the vehicle-treated EAE group, as well as a non-EAE control group, validates the disease model and any observed therapeutic effect.

  • Data Analysis: Compare the daily clinical scores and rotarod performance between the treatment groups. Statistical analysis (e.g., two-way ANOVA) will determine the significance of any observed improvements. It is expected that 4-AP will improve motor function, while 4-APMI, due to its poor BBB penetration, will likely show little to no effect on this central nervous system model.[12]

Conclusion

4-Aminopyridine methiodide serves as an exemplary case study in structure-activity relationships. The simple addition of a methyl group to create a quaternary amine drastically alters the compound's properties, transforming it from a centrally-acting, membrane-permeant K+ channel blocker into a peripherally-restricted, less potent analogue with a different secondary activity profile. While 4-AP has found a clinical niche in treating central demyelinating disorders, the properties of 4-APMI make it unsuitable for this purpose. However, its distinct characteristics as a membrane-impermeant tool compound make it valuable for dissecting extracellular versus intracellular mechanisms of action in peripheral nervous system research and for studying the function of the neuromuscular junction.

References

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Foundational

An In-depth Technical Guide to the Permanent Charge of 4-Aminopyridine Methiodide

This guide provides a comprehensive technical examination of 4-Aminopyridine Methiodide (4-APMI), focusing on the origin, implications, and applications of its permanent positive charge. Designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical examination of 4-Aminopyridine Methiodide (4-APMI), focusing on the origin, implications, and applications of its permanent positive charge. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven insights into its synthesis, characterization, and use as a precise pharmacological tool.

Introduction: Beyond 4-Aminopyridine to a Permanently Charged Probe

4-Aminopyridine (4-AP) is a well-established potassium (K+) channel blocker used to investigate and manage neurological conditions, most notably to improve walking in patients with multiple sclerosis.[1][2][3][4] Its efficacy stems from its ability to prolong nerve action potentials by blocking exposed K+ channels in demyelinated axons.[1][5][6] However, the therapeutic and experimental utility of 4-AP is intrinsically linked to its nature as a weak base (pKa of 9.17), existing in both a neutral, membrane-permeable form and a protonated, active cationic form.[1][7]

This guide focuses on a critical derivative: 4-Aminopyridine Methiodide (4-APMI), also known as 1-methyl-4-aminopyridin-1-ium iodide. By transforming the tertiary amine within the pyridine ring into a quaternary ammonium salt, 4-APMI acquires a permanent, pH-independent positive charge .[8][9] This fundamental structural modification eliminates the equilibrium between neutral and charged states, rendering the molecule a highly specific tool for elucidating the precise mechanism of potassium channel blockade. Understanding the origin and consequences of this permanent charge is paramount for its effective application in neuroscience and pharmacology.

The Molecular Basis of the Permanent Charge: The Quaternization of a Pyridine Nitrogen

The defining characteristic of 4-APMI is its structure as a quaternary ammonium compound (QAC). Unlike primary, secondary, or tertiary ammonium cations, which can be deprotonated to a neutral amine, the positive charge on a QAC is permanent and independent of the solution's pH.[8][9][10] This permanence arises because the central nitrogen atom is covalently bonded to four carbon atoms, leaving no dissociable proton.

The transformation from 4-aminopyridine to its permanently charged methiodide derivative is achieved through a classic SN2 reaction known as quaternization , or more specifically, the Menshutkin reaction.[8][11]

  • The Precursor (4-Aminopyridine): The starting material, 4-aminopyridine (C₅H₆N₂), features a pyridine ring where one nitrogen atom is part of the aromatic system (a tertiary amine) and an amino group is substituted at the 4-position.[4][12] The lone pair of electrons on the ring's nitrogen atom makes it nucleophilic.

  • The Alkylating Agent (Methyl Iodide): Methyl iodide (CH₃I) serves as the source of the methyl group. The carbon-iodine bond is polarized, making the methyl carbon electrophilic and the iodide a good leaving group.

  • The Reaction: The nucleophilic ring nitrogen of 4-aminopyridine attacks the electrophilic methyl carbon of methyl iodide. This forms a new carbon-nitrogen bond, and the iodide ion is displaced. The result is a pyridinium cation, where the nitrogen now bears a formal positive charge, and an iodide anion, which acts as the counter-ion.[13][14]

This process creates 4-Amino-1-methylpyridin-1-ium iodide, a salt that fully dissociates in polar solvents into the permanently charged pyridinium cation and the iodide anion.[13]

G cluster_reactants Reactants cluster_product Product 4AP 4-Aminopyridine (Nucleophile) Reaction SN2 Quaternization (Menshutkin Reaction) 4AP->Reaction MeI Methyl Iodide (Electrophile) MeI->Reaction 4APMI 4-Aminopyridine Methiodide (Quaternary Ammonium Salt) Reaction->4APMI Forms C-N bond, creates permanent charge

Caption: The quaternization of 4-Aminopyridine.

Synthesis and Physicochemical Characterization

The synthesis of 4-APMI is a straightforward and high-yielding laboratory procedure. The resulting crystalline solid can be rigorously characterized to confirm its structure and purity.

Experimental Protocol: Synthesis of 4-Aminopyridine Methiodide

This protocol is based on established methods for the quaternization of pyridines.[13]

Step 1: Reagent Preparation

  • In a round-bottom flask, dissolve 1.0 equivalent of 4-aminopyridine in anhydrous methanol.

  • Causality: Methanol is a suitable polar solvent that facilitates the SN2 reaction mechanism. Anhydrous conditions prevent unwanted side reactions with water.

Step 2: Reaction

  • Add 1.0–2.5 equivalents of methyl iodide to the solution.

  • Fit the flask with a reflux condenser and place it under a nitrogen atmosphere.

  • Heat the mixture to reflux (typically 50–75°C) and maintain for 2–4 hours.[13]

  • Causality: Refluxing provides the necessary activation energy for the reaction. The inert nitrogen atmosphere prevents potential oxidation.

Step 3: Isolation of Crude Product

  • After the reaction period, cool the mixture to room temperature. A precipitate of 4-APMI should form.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials.[13]

  • Causality: 4-APMI is less soluble in cold methanol than the reactants, allowing for efficient separation.

Step 4: Purification

  • Recrystallize the crude product from hot methanol or ethanol to achieve high purity (>95%).[13]

  • Slow evaporation of the methanolic solution over several days can yield high-quality crystals suitable for X-ray diffraction analysis.[13]

  • Causality: Recrystallization is a standard purification technique that removes impurities by leveraging differences in solubility at different temperatures.

Caption: Workflow for the synthesis of 4-APMI.

Physicochemical Properties & Characterization

The identity and purity of the synthesized 4-APMI are confirmed using standard analytical techniques such as NMR spectroscopy and single-crystal X-ray diffraction, which verifies its crystalline structure.[13]

PropertyValueReference
IUPAC Name 1-methylpyridin-1-ium-4-amine; iodide[13]
CAS Number 7680-59-3[13]
Molecular Formula C₆H₉IN₂[13]
Molecular Weight 236.05 g/mol [13]
Appearance Crystalline solid[14]
Melting Point ~255°C (decomposes)[13]
SMILES C[N+]1=CC=C(C=C1)N.[I-][13]

Mechanism of Action: A Tale of Two Molecules

The primary value of 4-APMI in research lies in its comparison to its parent compound, 4-AP. Their differential ability to cross the cell membrane provides definitive evidence for the site of K+ channel blockade.

  • 4-Aminopyridine (4-AP): As a weak base, 4-AP exists in equilibrium. Its uncharged form can readily cross the lipid bilayer of the cell membrane. Once in the cytoplasm, the intracellular pH causes it to become protonated (cationic). It is this charged form that then blocks the voltage-gated K+ channels from the intracellular side.[7][15]

  • 4-Aminopyridine Methiodide (4-APMI): With its permanent positive charge, 4-APMI is hydrophilic and membrane-impermeable. When applied externally to a cell, it has no effect on the K+ channels.[15] However, when introduced directly into the cell's interior (e.g., via a patch-clamp pipette), it effectively blocks the K+ channels.[15]

This critical experiment, demonstrating that 4-APMI is only effective when applied intracellularly, provides compelling evidence that the binding site for this class of blockers is located on the cytoplasmic side of the K+ channel.[15]

G Comparative Mechanism of K+ Channel Blockade cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space KChannel K+ Channel 4AP_ext 4-AP (Neutral) 4AP_int 4-AP (Cationic +) 4AP_ext->4AP_int Crosses Membrane 4APMI_ext 4-APMI (Cationic +) 4APMI_ext->KChannel No Access 4AP_int->KChannel Blocks Channel 4APMI_int 4-APMI (Cationic +) (via pipette) 4APMI_int->KChannel Blocks Channel

Caption: Membrane permeability and site of action.

Applications in Research and Drug Development

The unique properties of 4-APMI make it an invaluable tool rather than a therapeutic agent itself. Its primary applications are rooted in its utility for precise pharmacological dissection.

  • Probing Channel Topology: 4-APMI is used to confirm the intracellular location of the binding site for 4-AP and related K+ channel blockers.[15] This helps researchers map the functional domains of ion channels.

  • Differentiating Central vs. Peripheral Effects: In systemic in-vivo studies, the permanent charge of 4-APMI is expected to significantly limit its ability to cross the blood-brain barrier.[14] This allows researchers to isolate and study the peripheral effects of K+ channel blockade, in contrast to 4-AP which has both central and peripheral actions.

  • Neuromuscular Research: 4-APMI has been shown to augment neuromuscular transmission and reverse neuromuscular block, demonstrating its facilitatory actions at the neuromuscular junction.[16]

  • Antimicrobial Research: As a quaternary ammonium compound, 4-APMI belongs to a class of molecules known for their antimicrobial properties, which are often mediated by the electrostatic disruption of bacterial membranes.[13][17] While specific data on 4-APMI is limited, its structural class suggests potential for investigation in this area.[13]

Conclusion

The permanent positive charge of 4-Aminopyridine Methiodide is not a trivial modification but a fundamental structural feature that defines its chemical behavior and scientific utility. Arising from the quaternization of the pyridine nitrogen, this pH-independent charge renders the molecule membrane-impermeable. This property transforms it from a broad-acting drug like its precursor, 4-AP, into a highly specific pharmacological probe. By comparing the effects of these two molecules, researchers can definitively establish the intracellular site of K+ channel blockade, differentiate between central and peripheral nervous system effects, and gain deeper insights into the molecular physiology of neuronal excitability. The study of 4-APMI is a clear demonstration of how precise chemical modification can create powerful tools for advancing biological understanding.

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Exploratory

Intracellular action of 4-Aminopyridine methiodide

An In-depth Technical Guide to the Intracellular Action of 4-Aminopyridine Methiodide Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the intracellular mecha...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Intracellular Action of 4-Aminopyridine Methiodide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the intracellular mechanism of action of 4-Aminopyridine Methiodide (4-APMI), a quaternary ammonium analogue of the well-known potassium (K+) channel blocker, 4-Aminopyridine (4-AP). By leveraging its unique chemical properties, specifically its permanent positive charge and consequent membrane impermeability, 4-APMI serves as a critical pharmacological tool for dissecting the precise location of aminopyridine binding sites on voltage-gated potassium (Kv) channels. We will explore the foundational principles of its action, detail the experimental methodologies used to validate its intracellular target, and illustrate the downstream signaling consequences of its channel-blocking activity. This document is intended for researchers, scientists, and drug development professionals engaged in neuropharmacology, ion channel physiology, and related fields.

Introduction: The Critical Distinction Between 4-AP and 4-APMI

4-Aminopyridine (4-AP) is a broad-spectrum blocker of voltage-gated potassium channels, widely utilized in both research and clinical settings to enhance neurotransmission and restore conduction in demyelinated axons.[1][2][3] Its therapeutic and experimental utility stems from its ability to prolong action potentials by inhibiting the repolarizing K+ currents.[1][4]

4-AP is a weak base (pKa ≈ 9.0-9.17) and, at physiological pH, exists in both a charged (cationic) and an uncharged (non-ionized) form.[1][5] This equilibrium is crucial, as the uncharged form can readily cross the lipid bilayer of the cell membrane, while the charged form is believed to be the primary active species that blocks the channel pore.[5][6][7]

This dual-state nature complicates the precise determination of its site of action. To overcome this ambiguity, its derivative, 4-Aminopyridine Methiodide (4-APMI), was developed. 4-APMI is a permanently charged quaternary analogue.[6][7][8] This permanent positive charge renders it membrane-impermeant, transforming it from a general pharmacological agent into a precise molecular probe. Its activity, or lack thereof, when applied to either side of the cell membrane provides definitive evidence of the drug's binding site.

The Intracellular Locus of Action: Unraveling the Mechanism

The central tenet of 4-APMI's pharmacology is its exclusive action from the intracellular side of the plasma membrane. This has been conclusively demonstrated through electrophysiological studies.

Evidence from Heterologous Expression Systems

Experiments utilizing Chinese Hamster Ovary (CHO) cells expressing a specific cloned potassium channel, mKv1.1, have provided foundational insights.[6][7] In these studies, the whole-cell patch-clamp technique was employed to control both the extracellular and intracellular environments of the cell.

  • Extracellular Application: When 4-APMI was applied to the external solution bathing the cells, it produced no effect on the mKv1.1 potassium currents.[6][7]

  • Intracellular Application: In stark contrast, when 4-APMI was included in the solution filling the patch pipette—thereby directly introducing it into the cell's cytoplasm—it effectively blocked the mKv1.1 channels.[6][7]

This simple yet elegant experimental design proves that the binding site for aminopyridine-class drugs on Kv1.1 channels is accessible only from the cytoplasm. It supports the hypothesis that the parent compound, 4-AP, must first cross the membrane in its uncharged form before its protonated, cationic form can bind to this internal site and exert its blocking effect.[5][6][7]

State-Dependent Channel Blockade

The action of aminopyridines is not merely locational but also dependent on the conformational state of the ion channel. Studies have shown that 4-AP blocks Kv channels preferentially when they are in the open state .[5][9] The drug is thought to enter the internal vestibule of the channel pore once it opens upon membrane depolarization. Once bound, the drug can become "trapped" within the channel when it closes, leading to a use-dependent block where the effect accumulates with repeated channel activation.[5][9] 4-APMI, acting from the inside, follows this same principle of open-channel blockade.

Downstream Signaling Consequences of Intracellular K+ Channel Blockade

The primary action of 4-APMI is the physical occlusion of the K+ channel pore. However, this initial event triggers a cascade of significant downstream intracellular events, primarily driven by changes in the cell's membrane potential.

  • Membrane Depolarization: By blocking the efflux of positive potassium ions that is responsible for repolarizing the cell membrane after an action potential, 4-APMI causes a sustained membrane depolarization.[10]

  • Activation of Voltage-Gated Calcium Channels (VGCCs): This depolarization is a potent stimulus for the opening of VGCCs. Studies in neuroblastoma cells have shown that 4-AP-induced K+ channel inhibition leads to the activation of N-type calcium channels.[11]

  • Increased Intracellular Calcium ([Ca2+]i): The opening of VGCCs results in an influx of calcium ions into the cell, significantly increasing the intracellular calcium concentration.[10][11]

  • Enhanced Neurotransmitter Release: In neurons, this rise in [Ca2+]i is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane, leading to an increased release of neurotransmitters such as acetylcholine.[1][8] This mechanism underlies the "facilitatory action" of aminopyridines at the neuromuscular junction.[8]

The following diagram illustrates this critical intracellular signaling pathway.

G cluster_membrane Plasma Membrane cluster_intra Intracellular Space Kv Voltage-Gated K+ Channel Depolarization Membrane Depolarization Kv->Depolarization Inhibits K+ Efflux VGCC Voltage-Gated Ca2+ Channel Ca Ca2+ Influx VGCC->Ca APMI 4-APMI APMI->Kv Blocks Pore Vesicle Neurotransmitter Vesicle Fusion Ca->Vesicle Triggers Depolarization->VGCC Activates

Caption: Intracellular signaling cascade initiated by 4-APMI.

Experimental Protocols for Studying 4-APMI Action

The definitive method for investigating the intracellular action of 4-APMI is patch-clamp electrophysiology. Below are outlines of key experimental workflows.

Protocol: Whole-Cell Patch-Clamp Analysis
  • Objective: To quantify the blocking effect of intracellular 4-APMI on a specific Kv channel population.

  • Methodology:

    • Cell Preparation: Culture cells (e.g., HEK293 or CHO) stably or transiently expressing the target Kv channel gene (e.g., KCNV1 for Kv1.1).

    • Pipette Solution: Prepare an intracellular (pipette) solution containing a known concentration of 4-APMI (e.g., 100 µM - 1 mM). A control solution without 4-APMI is also required.

    • Recording: Establish a whole-cell patch-clamp configuration. The cell's cytoplasm will equilibrate with the pipette solution, delivering 4-APMI directly to the intracellular side of the membrane.

    • Voltage Protocol: Apply a series of depolarizing voltage steps from a holding potential (e.g., -80 mV) to elicit Kv currents.

    • Data Analysis: Measure the peak current amplitude and compare it between control cells and cells dialyzed with 4-APMI. Calculate the percentage of block at various voltages to determine potency (IC50) and voltage dependence.

Protocol: Inside-Out Patch Configuration
  • Objective: To unequivocally demonstrate that 4-APMI acts on the intracellular face of the channel.

  • Methodology:

    • Patch Excision: Establish a cell-attached patch-clamp configuration on a cell expressing the target channel. Then, pull the pipette away from the cell to excise the patch of membrane, such that the formerly intracellular side is now exposed to the bath solution.

    • Control Recording: Perfuse the patch with a control bath solution and record single-channel K+ currents during depolarizing voltage steps.

    • Drug Application: Switch the perfusion to a bath solution containing 4-APMI.

    • Data Analysis: Observe the change in channel activity. A decrease in channel open probability or the appearance of rapid "flickering" events is indicative of a direct block. This confirms action at the now-exposed intracellular face.

The following diagram outlines the logical workflow for these comparative experiments.

G cluster_exp1 Experiment 1: Extracellular Application cluster_exp2 Experiment 2: Intracellular Application start Start: Prepare cells expressing Kv channels exp1_step1 Apply 4-APMI to extracellular bath solution start->exp1_step1 exp2_step1 Apply 4-APMI via intracellular solution (pipette or bath) start->exp2_step1 exp1_step2 Record Kv currents (Whole-cell or Outside-out patch) exp1_step1->exp1_step2 exp1_result Result: No channel block observed exp1_step2->exp1_result conclusion Conclusion: 4-APMI binding site is intracellular exp1_result->conclusion exp2_step2 Record Kv currents (Whole-cell or Inside-out patch) exp2_step1->exp2_step2 exp2_result Result: Significant channel block observed exp2_step2->exp2_result exp2_result->conclusion

Caption: Experimental workflow to determine the site of 4-APMI action.

Comparative Pharmacology: 4-APMI vs. 4-AP

The distinct properties of 4-APMI and 4-AP make them complementary tools for ion channel research.

Feature4-Aminopyridine (4-AP)4-Aminopyridine Methiodide (4-APMI)
Chemical Nature Weak base, exists in charged and uncharged formsQuaternary amine, permanently charged (cationic)
Membrane Permeability Permeable (in uncharged form)Impermeable
Effective Application Extracellular or IntracellularIntracellular only[6][7]
Primary Use General K+ channel blocker for in vivo and in vitro useMolecular probe to identify the intracellular binding site
Neuromuscular Action Potent increase in neurotransmitter releaseWeaker effect on neurotransmitter release than 4-AP, suggesting extracellular actions may also contribute for 4-AP.[8][12]

Conclusion and Future Directions

4-Aminopyridine Methiodide is an indispensable pharmacological tool whose utility is derived from its targeted intracellular action. Its membrane impermeability provides an unambiguous method for confirming that the binding site for the aminopyridine class of drugs on many voltage-gated potassium channels resides within the cell, likely within the channel's inner pore. By triggering membrane depolarization and subsequent calcium influx, its intracellular action profoundly influences cellular excitability and neurotransmission.

Future research can leverage 4-APMI to:

  • Screen for novel intracellular modulators of Kv channels.

  • Investigate the precise amino acid residues that constitute the aminopyridine binding pocket through site-directed mutagenesis coupled with intracellular 4-APMI application.

  • Isolate and study the purely intracellular consequences of K+ channel blockade in complex physiological systems without confounding effects from membrane transport.

This guide underscores the power of chemical modification in refining a pharmacological agent into a precise scientific instrument, enabling deeper insights into the fundamental mechanisms of ion channel function and cellular signaling.

References

  • Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. (n.d.). Pflügers Archiv European Journal of Physiology.
  • Man-Kup, S., et al. (2018). 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries. British Journal of Pharmacology.
  • Kirsch, G. E., & Drewe, J. A. (1993). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. The Journal of general physiology.
  • Kirsch, G. E., et al. (1994). On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. The Journal of Physiology.
  • Kirsch, G. E., et al. (1994). On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. PubMed.
  • Viglione, M. P., et al. (1994). Inhibition of K+ channel activity by 4-AP stimulates N-type Ca2+ channels in CHP-100 cells. Neuroreport.
  • Lin, Y. C., & Lin-Shiau, S. Y. (2022). Functions of potassium channels blocked by low micromolar 4-aminopyridine in the crayfish nervous system. Synapse.
  • Horn, A. S., Lambert, J. J., & Marshall, I. G. (1979). A comparison of the facilitatory actions of 4-aminopyridine methiodide and 4-aminopyridine on neuromuscular transmission. British journal of pharmacology.
  • Eray, M., et al. (2021). Investigation of the Effects of Blocking Potassium Channels With 4‐Aminopyridine on Paclitaxel Activity in Breast Cancer Cell Lines. Journal of Cellular Biochemistry.
  • Iankova, V., et al. (2019).
  • Fairless, R., et al. (2020). Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis.
  • Taylor & Francis Online. (n.d.). 4 aminopyridine – Knowledge and References.
  • Smith, K. J., et al. (2000). Effects of 4-aminopyridine on demyelinated axons, synapses and muscle tension. Brain.
  • Wu, D., et al. (2012). Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis. Journal of Neurotrauma.
  • Ziemssen, T., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology and Therapy.
  • Wikipedia. (n.d.). 4-Aminopyridine.
  • Stott, J. B., et al. (2018). 4-Aminopyridine: a pan voltage-gated potassium channel inhibitor that enhances Kv 7.4 currents and inhibits noradrenaline-mediated contraction of rat mesenteric small arteries. British Journal of Pharmacology.
  • Wulff, H., et al. (2003). K+ channels as targets for specific immunomodulation. Current opinion in drug discovery & development.
  • ResearchGate. (n.d.).
  • Horn, A. S., Lambert, J. J., & Marshall, I. G. (1979). A comparison of the facilitatory actions of 4-aminopyridine methiodide and 4-aminopyridine on neuromuscular transmission. British Journal of Pharmacology.

Sources

Foundational

An In-depth Technical Guide to the Basic Pharmacology of 4-Aminopyridine Methiodide

Executive Summary 4-Aminopyridine methiodide (4-APMI) is the quaternary ammonium analogue of the well-characterized potassium (K+) channel blocker, 4-aminopyridine (4-AP). As a permanently charged molecule, 4-APMI serves...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-Aminopyridine methiodide (4-APMI) is the quaternary ammonium analogue of the well-characterized potassium (K+) channel blocker, 4-aminopyridine (4-AP). As a permanently charged molecule, 4-APMI serves as an invaluable pharmacological tool for dissecting the specific site of action of aminopyridines on voltage-gated potassium (Kv) channels. Unlike its parent compound, 4-AP, which can traverse cellular membranes, 4-APMI is membrane-impermeant. This property restricts its activity to the side of the membrane to which it is applied, providing unequivocal evidence for an intracellular binding site for this class of drugs. This guide provides a detailed exploration of the fundamental pharmacology of 4-APMI, including its molecular mechanism, pharmacodynamic effects, and key experimental protocols for its characterization.

Introduction: The Scientific Rationale for a Charged Analogue

The aminopyridine family, particularly 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP), are broad-spectrum blockers of voltage-gated potassium channels.[1] They have been investigated and used for decades to treat various neurological conditions characterized by impaired neuronal conduction, such as multiple sclerosis (MS) and Lambert-Eaton myasthenic syndrome.[1][2] The therapeutic effect of 4-AP, for instance, is attributed to its ability to block exposed Kv channels on demyelinated axons, thereby prolonging the action potential and restoring signal propagation.[2][3]

A fundamental question in the pharmacology of 4-AP has been its precise site of action. As a weak base with a pKa of 9.17, 4-AP exists in both a charged (cationic) and uncharged form at physiological pH.[4] This allows the uncharged form to cross the lipid bilayer of the cell membrane, after which it can re-equilibrate and the charged form can interact with the ion channel. To definitively prove an intracellular site of action, a molecular tool was needed that could not cross the membrane. This is the essential role of 4-Aminopyridine Methiodide (4-APMI). By adding a methyl group to the pyridine nitrogen, 4-APMI acquires a permanent positive charge, rendering it membrane-impermeant and making it an ideal probe for distinguishing between intracellular and extracellular drug effects.[5][6]

Molecular Mechanism of Action

Primary Target: Voltage-Gated Potassium (Kv) Channels

The principal mechanism of action for 4-APMI is the blockade of voltage-gated potassium channels.[6] These channels are critical for repolarizing the cell membrane following an action potential. By inhibiting the outward flow of K+ ions, 4-APMI effectively broadens the action potential duration.[7] This extended depolarization has a significant secondary effect: it increases the open time of voltage-gated calcium (Ca2+) channels, leading to a greater influx of calcium into the presynaptic terminal.[8] This surge in intracellular calcium enhances the release of neurotransmitters, such as acetylcholine, at the neuromuscular junction.[8][9]

The Intracellular Binding Site

The most critical insight provided by 4-APMI is the location of the aminopyridine binding site. Seminal studies using whole-cell patch-clamp techniques on cloned Kv channels (e.g., mKv1.1) expressed in cell lines have demonstrated that 4-APMI is only effective at blocking the channel when applied to the intracellular side of the membrane.[5] When administered externally in the perfusion solution, it has no effect.[5] This directly supports the hypothesis that the uncharged form of 4-AP crosses the membrane, and it is the cationic form that binds to a site within the channel pore, accessible only from the cytoplasm.[5][10]

Diagram 1: Comparative membrane permeability and site of action of 4-AP and 4-APMI.

Pharmacodynamics: From Channel to System

The pharmacodynamic effects of 4-APMI are a direct consequence of its channel-blocking activity.

  • Neuromuscular Facilitation: In isolated nerve-muscle preparations, such as the frog sartorius or chick biventer cervicis, 4-APMI has been shown to augment muscle twitches elicited by nerve stimulation.[6] It can also reverse neuromuscular blockade induced by competitive antagonists like tubocurarine.[6] This is achieved by increasing the amount of acetylcholine released per nerve impulse (quantal content), which more effectively competes for nicotinic receptors at the motor endplate.[9]

  • Electrophysiological Changes: At the synapse, 4-APMI prolongs the duration of both endplate potentials (EPPs) and miniature endplate potentials (mEPPs).[6] The prolongation of the action potential is the primary driver of these effects.

  • Anticholinesterase Activity: It is noteworthy that at higher concentrations (in the millimolar range), 4-APMI has been observed to possess a weak anticholinesterase action, which could contribute to its neuromuscular effects by slowing the breakdown of acetylcholine in the synaptic cleft.[9]

Pharmacokinetics: The Impact of a Permanent Charge

The pharmacokinetic profile of 4-APMI is fundamentally different from 4-AP, primarily due to its inability to cross biological membranes. While comprehensive human pharmacokinetic data for 4-APMI is not available due to its use as a research tool, its properties can be inferred from its structure and from comparative animal studies of 4-AP.

  • Absorption and Distribution: If administered orally, 4-APMI would be very poorly absorbed from the gastrointestinal tract. Following systemic administration, its volume of distribution would be largely confined to the extracellular fluid, and critically, it does not cross the blood-brain barrier .[5] This contrasts sharply with 4-AP, which is lipid-soluble, well-absorbed orally, and readily enters the central nervous system.[4]

  • Metabolism and Excretion: The metabolism of 4-APMI has not been extensively studied, but like its parent compound, it is expected to be eliminated primarily by the kidneys.[4][11] Studies in dogs and rats show that 4-AP is largely excreted unchanged in the urine, with some metabolism to 3-hydroxy-4-AP and its sulfate conjugate.[12] A similar renal clearance pathway is anticipated for 4-APMI.

Parameter4-Aminopyridine (4-AP) in Dogs[11]4-Aminopyridine (4-AP) in Guinea Pigs[13]4-Aminopyridine Methiodide (4-APMI)
Administration 1.0 mg/kg, IV2 mg/kg, IM(Inferred Properties)
Volume of Distribution (Vd) 2517 ± 363 ml/kgNot ReportedLow (restricted to extracellular fluid)
Elimination Half-Life (t½) 125 ± 23 min~65-71 minLikely short, dependent on renal clearance
Clearance 21 ± 4 ml/kg/minNot ReportedPrimarily Renal
CNS Penetration Yes[4]YesNo[5]
Primary Excretion Route Renal (~60% unchanged)[11]Not ReportedRenal
Table 1: Comparative Pharmacokinetic Parameters of 4-Aminopyridine and Inferred Properties of 4-APMI.

Toxicological Profile

The toxicity of aminopyridines is a direct extension of their pharmacological action, resulting from global hyperexcitability of nervous tissue. Symptoms are dose-dependent and can include restlessness, confusion, tremors, diaphoresis, choreoathetotic movements, and, at high doses, tonic-clonic seizures.[8]

For 4-APMI, due to its inability to cross the blood-brain barrier, the toxicological effects would be predominantly peripheral. This would manifest as neuromuscular hyperexcitability, muscle fasciculations, and potential autonomic effects. The central nervous system-related toxicities, such as seizures and delirium, which are a significant concern with 4-AP overdose, would not be expected with 4-APMI.[8]

Key Experimental Methodologies & Protocols

The study of 4-APMI's pharmacology relies on precise electrophysiological and tissue-based assays.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to validate the intracellular site of action of 4-APMI on a specific Kv channel (e.g., Kv1.1) expressed in a mammalian cell line (e.g., CHO or HEK-293 cells).

Causality and Self-Validation: This protocol is designed to be self-validating. By first applying 4-APMI extracellularly and observing no effect, then achieving internal dialysis with a 4-APMI-containing pipette solution and observing a block, the experiment directly proves the intracellular site of action. A washout phase is not possible with intracellular application, but a separate experiment using the membrane-permeable 4-AP with a successful washout can serve as a positive control for reversible channel block.

Sources

Protocols & Analytical Methods

Method

Application Note: Probing Voltage-Gated Potassium Channels with 4-Aminopyridine Methiodide in Whole-Cell Patch Clamp Electrophysiology

Audience: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of K+ Channels and the Utility of Specific Blockers Voltage-gated potassium (Kv) channels are fundamental regulators...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of K+ Channels and the Utility of Specific Blockers

Voltage-gated potassium (Kv) channels are fundamental regulators of neuronal excitability, controlling the resting membrane potential and shaping the repolarization phase of the action potential.[1] Their diverse subtypes, such as the fast-inactivating A-type currents (KA) and the slowly inactivating delayed-rectifier currents (KDR), allow for fine-tuning of neuronal firing patterns.[2] Pharmacological blockade is a cornerstone technique for dissecting the functional contribution of specific channel populations. 4-Aminopyridine (4-AP) is a well-established, non-selective blocker of Kv channels.[2][3][4] This application note focuses on a key derivative, 4-Aminopyridine methiodide (4-APMI or 4-AP-MeI), and its strategic application in whole-cell patch clamp experiments.

Mechanism of Action: The Advantage of a Charged Blocker

4-Aminopyridine methiodide is a quaternary analogue of 4-AP, meaning it possesses a permanent positive charge.[5][6] This charge renders the molecule membrane-impermeant. While the uncharged form of 4-AP can cross the cell membrane to act from the intracellular side, 4-AP-MeI is restricted to the side of the membrane to which it is applied.[7][8][9]

This property is of immense experimental value in the whole-cell patch clamp configuration.[10][11] By including 4-AP-MeI exclusively in the intracellular (pipette) solution, researchers can ensure that the block is restricted to the recorded cell and acts from the cytosolic face of the channel. This eliminates confounding effects from extracellular application on surrounding cells in a network and provides precise information about the intracellular blocking mechanism of Kv channels.[8][9] The primary action of 4-AP and its analogues is to enter the channel pore when it is in the open state and physically occlude the flow of K+ ions, thereby prolonging action potentials by inhibiting repolarization.[3][12]

cluster_membrane Cellular Membrane cluster_pipette Patch Pipette (Whole-Cell) Kv_Channel Voltage-Gated K+ Channel (Kv) Intracellular Side Extracellular Side Result1 Reduced K+ Efflux Kv_Channel:in->Result1 Blocks open channel from inside APMI 4-AP Methiodide (Membrane Impermeant) APMI->Kv_Channel:in Diffuses from pipette into cytoplasm Result2 Prolonged Repolarization (Action Potential Broadening) Result1->Result2

Caption: Intracellular blockade of a Kv channel by 4-AP Methiodide.

Experimental Design: Whole-Cell Patch Clamp Protocol

The whole-cell patch clamp technique provides low-resistance electrical access to the cell's interior, allowing for the control of membrane voltage (voltage-clamp) or current (current-clamp) while introducing substances like 4-AP-MeI via the recording pipette.[10][13][14]

3.1. Materials and Reagents

Reagent/Material Purpose
4-Aminopyridine methiodideK+ Channel Blocker
Borosilicate glass capillariesFor pulling micropipettes
Cell culture or acute tissue slicesExperimental preparation
Micropipette pullerFabricates recording pipettes
MicromanipulatorPositions the recording pipette
Patch clamp amplifier & digitizerSignal amplification and acquisition
Data acquisition softwareControls experiment and records data
Perfusion systemDelivers extracellular solution
Anti-vibration table / Faraday cageReduces mechanical and electrical noise

3.2. Solution Preparation

Accurate solution preparation is critical for cell health and data reproducibility. Prepare stock solutions and store them at -20°C in aliquots.[15] Thaw and filter (0.2 μm) on the day of the experiment.[13]

Table 1: Example Solution Recipes (Mammalian Neurons)

Solution Type Component Concentration (mM)
Artificial CSF (aCSF) NaCl126
(Extracellular)KCl3
CaCl22.5
MgCl21.3
NaHCO326
NaH2PO41.25
Glucose20
Bubble with 95% O2 / 5% CO2pH ~7.4, ~310 mOsm/L
K-Gluconate Internal K-Gluconate135
(Intracellular/Pipette)KCl10
HEPES10
EGTA0.5
Mg-ATP4
Na-GTP0.3
4-AP Methiodide 1 - 5
Adjust with KOHpH ~7.3, ~295 mOsm/L

Rationale behind choices:

  • aCSF: Mimics the brain's extracellular environment to maintain cell viability.[13]

  • K-Gluconate Internal Solution: The high potassium concentration mimics the intracellular environment. Gluconate is a large anion that is less mobile than chloride, helping to maintain ionic stability.

  • 4-AP-MeI Concentration: A working concentration of 1-5 mM in the pipette is a common starting point. The effect will be dose-dependent, and the optimal concentration should be empirically determined for the specific cell type and channel subtype under investigation.

3.3. Step-by-Step Experimental Protocol

  • Pipette Fabrication: Pull borosilicate glass capillaries to achieve a tip resistance of 3–7 MΩ when filled with the internal solution.[13] Lower resistance pipettes (3-4 MΩ) are generally better for voltage-clamp experiments due to lower series resistance.[13]

  • Pipette Filling: Back-fill the pipette with the filtered intracellular solution containing 4-AP-MeI. Ensure no air bubbles are trapped in the tip.

  • Cell Approach: Under microscopic visualization, approach a healthy target cell with the pipette tip while applying slight positive pressure to keep the tip clean.

  • Gigaseal Formation: Once touching the cell, release the positive pressure. Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane. This electrically isolates the patched membrane.[10]

  • Whole-Cell Configuration: Apply a brief, strong pulse of suction to rupture the membrane patch under the pipette tip.[11][14] This establishes electrical and diffusive access to the cell's interior. The contents of the pipette will now start to dialyze into the cell.

  • Baseline Recording: Immediately after break-in, begin recording. In voltage-clamp, you may record voltage-gated currents. In current-clamp, you can measure the resting membrane potential and fire action potentials.

  • Drug Diffusion and Effect: Allow several minutes for the 4-AP-MeI to diffuse from the pipette into the cell and reach its target channels. The onset of the effect will be gradual. Continuously monitor the relevant parameters (e.g., action potential width, outward K+ current amplitude) to observe the drug's action over time.

cluster_prep Preparation cluster_patch Patching cluster_record Recording & Analysis a Prepare Solutions (Internal with 4-AP-MeI) b Pull & Fill Pipette a->b c Approach Cell & Form Gigaseal b->c d Rupture Membrane (Go Whole-Cell) c->d e Record Baseline Activity d->e f Monitor Gradual Onset of 4-AP-MeI Effect e->f g Acquire Final Data f->g h Data Analysis g->h

Caption: Experimental workflow for whole-cell patch clamp with intracellular 4-AP-MeI.

Data Analysis and Expected Results

The intracellular application of 4-AP-MeI is expected to produce distinct changes depending on the recording configuration.

Table 2: Expected Electrophysiological Effects of Intracellular 4-AP-MeI

Recording Mode Parameter Expected Change Scientific Rationale
Current-Clamp Action Potential (AP) DurationIncrease / Broadening Blockade of repolarizing K+ channels slows the return to resting potential.[5]
Firing FrequencyIncrease Reduced hyperpolarization can lead to faster subsequent firing.[16]
Voltage-Clamp Outward K+ CurrentDecrease in Amplitude Direct block of voltage-gated potassium channels (e.g., A-type or delayed rectifier currents).
Inactivation KineticsApparent Faster Decay This is a hallmark of open-channel block, where the current appears to decay more quickly as channels are blocked upon opening.[7]

Troubleshooting and Validation

  • No Drug Effect:

    • Possible Cause: Insufficient diffusion time.

    • Solution: Wait longer after establishing the whole-cell configuration (5-10 minutes) to ensure equilibration.

    • Possible Cause: The cell type does not express K+ channels sensitive to 4-AP-MeI at the concentration used.

    • Solution: Try a higher concentration or use a positive control cell type known to be sensitive.

  • Unstable Recording:

    • Possible Cause: Poor initial seal quality or cell health.

    • Solution: Ensure gigaseals are >1 GΩ before rupturing. Use healthy cells and fresh, properly prepared solutions.

  • Self-Validation: The experimental design is self-validating. By recording a stable baseline before the drug has fully diffused, you establish the cell's intrinsic properties. The gradual change observed over the next several minutes serves as an internal control, demonstrating the specific effect of the compound as it reaches its target.

Safety and Handling

4-Aminopyridine and its derivatives are neuroactive compounds. Standard laboratory safety precautions should be followed. Wear gloves, safety glasses, and a lab coat when handling the solid compound and solutions. Consult the Material Safety Data Sheet (MSDS) for detailed handling and disposal information.

References

  • AXOL Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from AXOL Bioscience website. [Link]

  • Harvey, A. L., & Marshall, I. G. (1981). A comparison of the facilitatory actions of 4-aminopyridine methiodide and 4-aminopyridine on neuromuscular transmission. British Journal of Pharmacology, 73(1), 53–62. [Link]

  • Protocols.io. (2018). Whole Cell Patch Clamp Protocol V. 2. [Link]

  • Horn, A. S., Lambert, J. J., & Marshall, I. G. (1981). A comparison of the facilitatory actions of 4-aminopyridine methiodide and 4-aminopyridine on neuromuscular transmission. Naunyn-Schmiedeberg's Archives of Pharmacology, 318(2), 115-120. [Link]

  • Mathie, A., Wooltorton, J. R., & Watkins, C. S. (1998). Voltage-activated potassium channels in mammalian neurons and their block by novel pharmacological agents. General Pharmacology: The Vascular System, 30(1), 13–24. [Link]

  • Molecular Devices. (n.d.). Patch Clamp Electrophysiology. Retrieved from Molecular Devices website. [Link]

  • Choquet, D., & Korn, H. (1992). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. The Journal of general physiology, 100(6), 1123–1148. [Link]

  • Ogden, D., & Stanfield, P. (n.d.). Patch clamp techniques for single channel and whole-cell recording. The University of Texas at Dallas. [Link]

  • Tsvetkova, D. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia, 66(2), 51-57. [Link]

  • Kirsch, G. E., & Drewe, J. A. (1994). On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. British journal of pharmacology, 112(2), 525–530. [Link]

  • Kirsch, G. E., & Drewe, J. A. (1994). On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. British Journal of Pharmacology, 112(2), 525-530. [Link]

  • He, Y., et al. (2016). Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages. Cellular and Molecular Biology, 62(7), 10-14. [Link]

  • Wikipedia. (n.d.). Potassium channel blocker. Retrieved from Wikipedia. [Link]

  • Bowden, S., Yeung, S. Y., & Robertson, B. (2002). Pharmacology of voltage-gated K+ channels. Current Opinion in Pharmacology, 2(3), 253-259. [Link]

  • Armstrong, C. M., & Loboda, A. (2001). A model for 4-aminopyridine action on K channels: similarities to tetraethylammonium ion action. The Journal of general physiology, 118(3), 287–298. [Link]

  • Puil, E., Miura, R. M., & Spigelman, I. (1993). Consequences of 4-aminopyridine applications to trigeminal root ganglion neurons. Journal of neurophysiology, 70(4), 1492–1504. [Link]

  • STAR Protocols. (2021). Protocol for detecting plastic changes in defined neuronal populations in neuropathic mice. [Link]

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Application

Protocol for applying 4-Aminopyridine methiodide to study neuromuscular transmission

uscular Transmission with 4-Aminopyridine Methiodide Introduction: Unveiling the Power of Presynaptic Potentiation The neuromuscular junction (NMJ) is the quintessential model for studying chemical synaptic transmission....

Author: BenchChem Technical Support Team. Date: January 2026

uscular Transmission with 4-Aminopyridine Methiodide

Introduction: Unveiling the Power of Presynaptic Potentiation

The neuromuscular junction (NMJ) is the quintessential model for studying chemical synaptic transmission.[1][2][3] It is at this specialized synapse that a motor neuron's electrical impulse is faithfully converted into a muscle contraction, a process fundamental to life.[2] The efficacy of this transmission relies heavily on the precise regulation of neurotransmitter release from the presynaptic terminal. Any disruption can lead to profound physiological consequences, making the NMJ a critical target for both basic research and therapeutic development.[2]

4-Aminopyridine (4-AP) and its derivatives are invaluable pharmacological tools for probing the mechanisms of neurotransmitter release.[4] This application note focuses on 4-Aminopyridine methiodide (4-APMI) , a quaternary analogue of 4-AP, and provides a detailed guide for its application in studying neuromuscular transmission.[5][6] While 4-AP is a well-established potassium (K+) channel blocker that enhances neurotransmitter release, 4-APMI offers unique experimental advantages due to its chemical properties.[4][7] As a permanently charged molecule, 4-APMI's interaction with the cell membrane is distinct from the more lipid-soluble 4-AP, allowing for targeted investigations of extracellular versus intracellular sites of action.[8]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the scientific rationale behind the protocols, ensuring a deeper understanding and fostering robust, reproducible experimental design.

Mechanism of Action: The "Why" Behind the "How"

The primary mechanism of action for aminopyridines is the blockade of voltage-gated potassium channels (Kv channels) in the presynaptic nerve terminal.[4][7] Understanding this is crucial for interpreting experimental results.

  • Prolongation of the Action Potential: During neurotransmission, an action potential invades the presynaptic terminal, leading to depolarization. The subsequent opening of Kv channels allows K+ ions to efflux, which repolarizes the membrane and terminates the action potential. By blocking these Kv channels, 4-APMI inhibits this repolarization process. The result is a broadened presynaptic action potential.[9][10]

  • Enhanced Calcium Influx: The prolonged depolarization keeps voltage-gated calcium (Ca2+) channels open for a longer duration.[10][11] Since neurotransmitter release is directly proportional to Ca2+ influx, this extended opening allows more Ca2+ to enter the presynaptic terminal.[11]

  • Increased Neurotransmitter Release: The elevated intracellular Ca2+ concentration significantly increases the probability of synaptic vesicle fusion with the presynaptic membrane, leading to a substantial enhancement in the amount of acetylcholine (ACh) released per nerve impulse.[9][11][12] This is experimentally observed as an increase in the amplitude of the end-plate potential (EPP) and the quantal content (the number of vesicles released).[5][6][10]

  • The 4-APMI Distinction: Unlike 4-AP, which can cross the cell membrane, 4-APMI is a quaternary ammonium compound with a permanent positive charge. This makes it largely membrane-impermeant.[5][8] This property is critical: when applied extracellularly, its effects are confined to externally accessible sites. Some studies suggest that for certain channels, the blocking site for aminopyridines is intracellular.[8] Therefore, comparing the effects of 4-AP and 4-APMI can help dissect the location of the relevant potassium channels. Additionally, some evidence suggests 4-APMI possesses a weak anticholinesterase activity, which can prolong the presence of ACh in the synaptic cleft and must be considered during data interpretation.[5][6]

Signaling Pathway Diagram

4APMI_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Membrane (Muscle) AP Action Potential (AP) K_Channel Voltage-Gated K+ Channel AP->K_Channel Opens Ca_Channel Voltage-Gated Ca2+ Channel AP->Ca_Channel Opens K_Channel->AP Repolarizes (terminates AP) Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Vesicles Synaptic Vesicles (containing ACh) Ca_Influx->Vesicles Triggers Fusion Release ACh Release Vesicles->Release ACh Acetylcholine (ACh) Release->ACh AChR ACh Receptors (nAChR) ACh->AChR Binds EPP End-Plate Potential (EPP) AChR->EPP Generates Four_APMI 4-Aminopyridine Methiodide (4-APMI) Four_APMI->K_Channel Blocks

Caption: Mechanism of 4-APMI at the neuromuscular junction.

Experimental Design and Considerations

Before beginning any experiment, careful planning is paramount. The choice of preparation, concentration, and recording parameters will dictate the quality and interpretability of your data.

Choosing a Neuromuscular Preparation

The ideal preparation depends on the research question.

  • Vertebrate Models (e.g., Mouse Phrenic Nerve-Hemidiaphragm): These are excellent for studies relevant to mammalian physiology. They are robust and have been extensively characterized.[1]

  • Amphibian Models (e.g., Frog Sartorius or Cutaneous Pectoris): The frog NMJ is large, accessible, and can be maintained at room temperature for extended periods, making it a classic preparation for detailed electrophysiological studies.[5][6][11]

  • Invertebrate Models (e.g., Drosophila Larval NMJ): The genetic tractability of Drosophila makes its NMJ a powerful system for dissecting the molecular components of synaptic transmission that are targeted by 4-APMI.[13]

Concentration and Dosage

The effective concentration of 4-APMI can vary between preparations. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental goals.

ParameterConcentration RangeExpected EffectNotes
Threshold Effect 1 - 10 µMSmall, detectable increase in EPP amplitude.Useful for studying subtle modulations of release.
Working Range 10 - 200 µMRobust and significant potentiation of EPP amplitude and quantal content.[5][6][9][14]Most common range for studying presynaptic facilitation.
High Concentration > 500 µMCan induce repetitive nerve firing and may have non-specific effects.[15]Use with caution; may obscure the primary mechanism of action.

Note: 4-AP is approximately 100 times more potent than 4-APMI in increasing quantal content, a factor to consider in comparative studies.[5][6]

Detailed Experimental Protocols

The following protocols provide a framework for applying 4-APMI. They should be adapted to the specific equipment and preparation used in your laboratory.

Protocol 1: Preparation of 4-APMI Stock Solution

Rationale: Proper preparation and storage of the drug solution are critical for experimental consistency. 4-APMI is a salt and should be dissolved in an appropriate solvent to create a concentrated stock that can be diluted to the final working concentration.

Materials:

  • 4-Aminopyridine methiodide (powder form)

  • Deionized water or appropriate physiological saline (e.g., Ringer's solution)

  • Vortex mixer

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Calculate Mass: Determine the mass of 4-APMI powder needed to create a concentrated stock solution (e.g., 10 mM or 100 mM). Use the molecular weight of 4-APMI (236.06 g/mol ) for this calculation.

    • Formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Dissolution: Weigh the calculated amount of 4-APMI and dissolve it in the desired volume of deionized water or physiological saline.

  • Ensure Complete Solubilization: Vortex the solution thoroughly until all the powder is dissolved.

  • Aliquot and Store: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. For short-term use (1-2 weeks), the stock can be stored at 4°C.

Protocol 2: Electrophysiological Recording at a Vertebrate NMJ

Rationale: This protocol describes the intracellular recording of synaptic potentials from a mouse phrenic nerve-hemidiaphragm preparation to quantify the effect of 4-APMI on neurotransmitter release.[1]

Materials:

  • Dissected phrenic nerve-hemidiaphragm preparation

  • Recording chamber with perfusion system

  • Physiological saline (e.g., Krebs-Ringer solution), bubbled with 95% O2 / 5% CO2

  • 4-APMI stock solution

  • Glass microelectrodes (10-20 MΩ resistance) filled with 3 M KCl

  • Suction electrode for nerve stimulation

  • Stimulator, amplifier, and data acquisition system (e.g., pCLAMP)

  • Dissection microscope

Procedure:

  • Preparation Setup: Mount the phrenic nerve-hemidiaphragm preparation in the recording chamber and perfuse continuously with oxygenated physiological saline at a constant temperature (e.g., 29-31°C).

  • Nerve Stimulation: Draw the phrenic nerve into the suction electrode.[1] Set the stimulator to deliver brief suprathreshold pulses (e.g., 0.1-0.2 ms duration) to elicit muscle twitches.

  • Intracellular Recording: Carefully impale a muscle fiber near the end-plate region with a glass microelectrode. A stable resting membrane potential of -60 mV to -80 mV should be achieved.

  • Baseline Recording: Record spontaneous miniature end-plate potentials (mEPPs) for 2-3 minutes without stimulation. Then, record nerve-evoked EPPs by stimulating the nerve at a low frequency (e.g., 0.5 Hz). To prevent muscle contraction from dislodging the electrode while recording EPPs, it may be necessary to partially block postsynaptic receptors with a low concentration of an antagonist like d-tubocurarine or to use a low Ca2+/high Mg2+ saline.

  • Application of 4-APMI: Switch the perfusion to a saline solution containing the desired final concentration of 4-APMI (e.g., 100 µM), diluted from your stock solution. Allow the preparation to equilibrate for at least 10-15 minutes.

  • Post-Drug Recording: Repeat the recording of mEPPs and EPPs as in step 4.

  • Washout: (Optional) Perfuse the preparation with the original drug-free saline to determine if the effects of 4-APMI are reversible.

  • Data Analysis: Measure the amplitude and frequency of mEPPs and the amplitude of EPPs before and after 4-APMI application. Calculate the quantal content (m = EPP amplitude / mEPP amplitude) to assess the presynaptic effect.

Experimental Workflow Diagram

Sources

Method

Application Notes and Protocols for 4-Aminopyridine Methiodide in the Study of Demyelinated Axons

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the application of 4-Aminopyridine (4-AP) and its quaternary analogue, 4-Aminopyridine Me...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the application of 4-Aminopyridine (4-AP) and its quaternary analogue, 4-Aminopyridine Methiodide (4-APMI), in the investigation of demyelinated axons. Demyelination, a hallmark of diseases like multiple sclerosis (MS), exposes voltage-gated potassium (Kv) channels that are normally concealed by the myelin sheath. This exposure leads to an increased potassium current that can impede or block action potential conduction. 4-AP and its derivatives are potent blockers of these channels, making them invaluable tools for studying the pathophysiology of demyelination and for developing therapeutic strategies aimed at restoring neurological function.[1][2][3][4] This guide synthesizes field-proven insights and detailed protocols to empower researchers in leveraging these compounds for both mechanistic studies and preclinical drug development.

Introduction: The Pathophysiological Basis for Kv Channel Blockade in Demyelination

In healthy myelinated axons, the propagation of action potentials occurs via saltatory conduction, a rapid process where the nerve impulse jumps between the nodes of Ranvier. The internodal membrane, covered by the myelin sheath, has a low density of sodium (Na+) channels and a high density of Kv channels.[4] The myelin acts as an insulator, preventing ion leakage and ensuring the efficient propagation of the action potential.

Demyelination disrupts this carefully organized structure. The loss of the myelin sheath exposes the internodal Kv channels (primarily Kv1.1 and Kv1.2) to the electrical transients of the action potential.[1][4] This leads to a significant outward potassium current during depolarization, which can shunt the axonal current, shorten the action potential, and ultimately lead to conduction failure.[1]

4-Aminopyridine acts as a non-selective blocker of these exposed Kv channels.[3][5] By inhibiting the repolarizing potassium current, 4-AP prolongs the duration of the action potential, allowing the depolarizing sodium current to be more effective in propagating the impulse across the demyelinated segment.[1][3] This restoration of conduction is the primary mechanism by which 4-AP and its derivatives are thought to exert their therapeutic effects in demyelinating conditions.[4]

Demyelination_Mechanism cluster_0 Healthy Myelinated Axon cluster_1 Demyelinated Axon cluster_2 4-AP / 4-APMI Application Myelin Myelin Internode Internode (K+ channels covered) Myelin->Internode insulates Node_of_Ranvier Node of Ranvier (High Na+ channels) Action_Potential_1 Action Potential Action_Potential_1->Node_of_Ranvier propagates via saltatory conduction Demyelinated_Internode Demyelinated Internode (K+ channels exposed) K_efflux K+ Efflux Demyelinated_Internode->K_efflux leads to 4AP 4-Aminopyridine (4-AP / 4-APMI) Conduction_Block Conduction Block K_efflux->Conduction_Block causes Blocked_K_Channel Blocked K+ Channel 4AP->Blocked_K_Channel blocks Restored_Conduction Restored Conduction Blocked_K_Channel->Restored_Conduction leads to

Caption: Mechanism of 4-AP in demyelinated axons.

4-Aminopyridine vs. 4-Aminopyridine Methiodide: A Comparative Overview

While 4-Aminopyridine (4-AP) is the more commonly studied compound, its quaternary ammonium derivative, 4-Aminopyridine Methiodide (4-APMI), offers distinct properties that can be advantageous in specific experimental contexts.

Feature4-Aminopyridine (4-AP)4-Aminopyridine Methiodide (4-APMI)Rationale for Use
Structure Tertiary amineQuaternary ammonium saltThe quaternary structure of 4-APMI renders it permanently charged.
Blood-Brain Barrier (BBB) Permeability Readily crosses the BBB[4]Poorly crosses the BBB4-APMI is ideal for studying peripheral demyelination without confounding central nervous system (CNS) effects.[6]
Mechanism of Action Blocks Kv channels from the intracellular side after crossing the membrane.[7]Primarily acts on the extracellular side of the channel, or requires specific transporters to access the intracellular side.The extracellular action of 4-APMI can be useful for dissecting channel kinetics.
Potency More potent in increasing quantal content at the neuromuscular junction.[6][8]Approximately 100 times less active than 4-AP in increasing quantal content.[6]The higher potency of 4-AP may be due to an intracellular action, possibly involving calcium release.[6][8]
Anticholinesterase Activity Devoid of anticholinesterase activity.[1]Possesses weak anticholinesterase activity at higher concentrations.[6][8]This should be considered when interpreting results at the neuromuscular junction.

Expert Insight: The choice between 4-AP and 4-APMI is dictated by the experimental question. For in vivo studies targeting CNS demyelination, the BBB-permeable 4-AP is the compound of choice.[4] Conversely, for peripheral nerve preparations or to isolate peripheral effects in vivo, 4-APMI's inability to cross the BBB makes it a more specific tool.[6]

Experimental Protocols

Preparation of Stock Solutions

Trustworthiness: The stability and accurate concentration of your working solutions are paramount for reproducible results. 4-AP and 4-APMI are generally stable as dry powders when stored appropriately.

Materials:

  • 4-Aminopyridine (MW: 94.12 g/mol ) or 4-Aminopyridine Methiodide (MW: 236.06 g/mol )

  • Sterile, deionized water or phosphate-buffered saline (PBS), pH 7.2-7.4

  • DMSO (for higher concentration stocks, if necessary)

  • Sterile microcentrifuge tubes

  • Calibrated balance and pH meter

Protocol for Aqueous Stock (e.g., 10 mM 4-AP):

  • Weigh out 9.41 mg of 4-AP powder.

  • Dissolve in 10 mL of PBS (pH 7.2). The solubility in PBS is approximately 30 mg/mL.[9]

  • Vortex until fully dissolved.

  • Sterile filter the solution using a 0.22 µm syringe filter.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C for long-term storage. Aqueous solutions are not recommended to be stored for more than one day at 4°C.[9]

Note on Stability: As encapsulated powders, both 4-AP and its related compound 3,4-diaminopyridine have been shown to be stable for at least 6 months at room temperature or under refrigeration.[10][11] While this speaks to the chemical's inherent stability, freshly prepared solutions for experimental use are always recommended to ensure concentration accuracy.

In Vitro Application: Electrophysiology on Demyelinated Nerve Preparations

This protocol describes the application of 4-APMI to an isolated nerve preparation to assess its ability to restore compound action potential (CAP) conduction following demyelination.

Experimental Model:

  • Sciatic Nerve Preparation: Isolated from rodents (rat or mouse).

  • Demyelination Induction: Focal demyelination can be induced by microinjection of lysophosphatidylcholine (lysolecithin) or ethidium bromide.[12]

InVitro_Workflow Nerve_Isolation Isolate Sciatic Nerve Demyelination Induce Focal Demyelination (e.g., Lysolecithin) Nerve_Isolation->Demyelination Recording_Chamber Mount in Sucrose-Gap Recording Chamber Demyelination->Recording_Chamber Baseline_Recording Record Baseline Compound Action Potential (CAP) Recording_Chamber->Baseline_Recording 4APMI_Application Bath Apply 4-APMI (e.g., 10-100 µM) Baseline_Recording->4APMI_Application Post_4APMI_Recording Record Post-Treatment CAP 4APMI_Application->Post_4APMI_Recording Data_Analysis Analyze CAP Amplitude and Conduction Velocity Post_4APMI_Recording->Data_Analysis

Sources

Application

Application Notes and Protocols: Establishing a Dose-Response Curve for 4-Aminopyridine Methiodide (4-APMI) in Cultured Neurons

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This comprehensive guide provides a detailed framework for determining the dose-response relationshi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This comprehensive guide provides a detailed framework for determining the dose-response relationship of 4-Aminopyridine Methiodide (4-APMI) in cultured neurons. 4-APMI, a quaternary ammonium analogue of 4-Aminopyridine (4-AP), is a valuable tool for investigating neuronal excitability due to its specific mechanism of action as a potassium (K+) channel blocker. Unlike its parent compound, 4-AP, which can cross the cell membrane, 4-APMI is permanently charged, limiting its action to intracellular sites when introduced via methods like patch-clamp electrophysiology.[1][2] This document will guide researchers through the principles of experimental design, provide step-by-step protocols for neuronal culture and electrophysiological or imaging-based assays, and detail the subsequent data analysis required to construct a robust dose-response curve.

Introduction: The Scientific Rationale for Investigating 4-APMI

4-Aminopyridine (4-AP) and its derivatives are widely recognized as potent blockers of voltage-gated potassium (Kv) channels.[3][4] These channels are crucial for repolarizing the neuronal membrane after an action potential, thereby regulating neuronal firing rates and neurotransmitter release. By inhibiting these channels, 4-AP prolongs the action potential duration, leading to an increase in calcium influx through voltage-gated calcium channels and consequently enhanced neurotransmitter release.[5] This mechanism underlies its use as a tool to induce epileptiform activity in vitro and its clinical application in treating certain neurological conditions like multiple sclerosis.[6][7]

4-APMI offers a unique advantage for precise pharmacological studies. As a permanently charged molecule, it does not readily cross the cell membrane.[1][2] This property allows for targeted investigation of the intracellular effects of K+ channel blockade when 4-APMI is introduced directly into the neuron, for instance, via a patch pipette during electrophysiological recordings.[1][2] This targeted action minimizes confounding effects from extracellular binding sites and provides a cleaner model to study the direct consequences of intracellular K+ channel inhibition on neuronal function.

Constructing a dose-response curve is a fundamental pharmacological exercise that quantifies the relationship between the concentration of a compound and its physiological effect.[8][9] This allows for the determination of key parameters such as the half-maximal effective concentration (EC50), which represents the concentration of a drug that induces a response halfway between the baseline and maximum response.[9] This information is critical for understanding the potency of the compound and for designing subsequent experiments.

Foundational Concepts and Experimental Design

A successful dose-response study hinges on a well-controlled experimental design. The choice of neuronal culture system and the endpoint measurement are critical decisions that will influence the outcome and interpretation of the results.

Choosing the Right Neuronal Culture Model

The selection of a neuronal culture model should be guided by the specific research question. Common choices include:

  • Primary Neuronal Cultures: Derived directly from embryonic or neonatal rodent brain tissue (e.g., cortex, hippocampus), these cultures closely mimic the in vivo environment and exhibit mature synaptic connectivity.[10][11] They are considered the gold standard for many neuropharmacological studies.

  • Induced Pluripotent Stem Cell (iPSC)-Derived Neurons: These cells are generated from human somatic cells and can be differentiated into specific neuronal subtypes.[10] They offer the advantage of a human genetic background and the potential for disease modeling.

  • Immortalized Neuronal Cell Lines: While easier to maintain, these cell lines may not fully recapitulate the electrophysiological properties of primary neurons.[10] Their use should be carefully considered and validated for the specific K+ channels of interest.

Selecting an Appropriate Endpoint Measurement

The effect of 4-APMI on neuronal excitability can be quantified using several techniques:

  • Patch-Clamp Electrophysiology: This technique allows for the direct measurement of neuronal membrane potential and ion channel currents. It is the most direct method to assess the effects of intracellularly applied 4-APMI on action potential firing and underlying K+ currents.

  • Calcium Imaging: This method utilizes fluorescent calcium indicators to measure changes in intracellular calcium concentration ([Ca2+]i), which is an indirect but reliable reporter of neuronal activity.[12][13][14][15][16] Increased neuronal firing leads to a rise in [Ca2+]i.[5]

  • Microelectrode Arrays (MEAs): MEAs allow for the non-invasive, long-term recording of extracellular field potentials from a population of neurons, providing insights into network activity.[17]

This guide will focus on protocols for patch-clamp electrophysiology and calcium imaging due to their widespread use and direct relevance to single-cell and population-level neuronal activity.

Materials and Methods

Reagents and Equipment
  • 4-Aminopyridine Methiodide (4-APMI)

  • Neuronal Culture Medium: (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)

  • Cell Culture Dishes/Plates: (e.g., poly-D-lysine coated glass coverslips for imaging and electrophysiology)

  • Primary Neurons or iPSC-derived Neurons

  • Balanced Salt Solution: (e.g., Hank's Balanced Salt Solution (HBSS) or artificial cerebrospinal fluid (aCSF))

  • Calcium Indicator Dye: (e.g., Fluo-4 AM, GCaMP variants)

  • Electrophysiology Rig: (including microscope, micromanipulators, amplifier, and data acquisition system)

  • Imaging System: (fluorescence microscope with a sensitive camera and appropriate filter sets)

  • Data Analysis Software: (e.g., Clampfit, ImageJ/Fiji, GraphPad Prism)

Preparation of 4-APMI Stock Solutions

Accurate preparation of stock solutions is critical for obtaining reliable and reproducible results.[18][19]

  • Determine the appropriate solvent. 4-AP is soluble in water. It is crucial to confirm the solubility of 4-APMI from the manufacturer's data sheet.

  • Calculate the required mass. Based on the desired stock concentration (e.g., 100 mM) and the molecular weight of 4-APMI, calculate the mass of the compound needed.

  • Dissolution. Dissolve the calculated mass of 4-APMI in the appropriate solvent (e.g., sterile, nuclease-free water) to the final volume. Gentle vortexing may be required.

  • Sterilization and Storage. Filter-sterilize the stock solution through a 0.22 µm syringe filter. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Experimental Protocols

Protocol 1: Dose-Response Analysis using Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed for the direct intracellular application of 4-APMI and measurement of its effects on neuronal firing properties.

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_neurons Plate Neurons on Coverslips prep_pipettes Prepare Patch Pipettes with varying 4-APMI concentrations obtain_seal Obtain GΩ Seal and Whole-Cell Configuration prep_pipettes->obtain_seal Intracellular Solution record_baseline Record Baseline Activity obtain_seal->record_baseline apply_stimulus Apply Current Injection to evoke Action Potentials record_baseline->apply_stimulus record_response Record Changes in Firing Pattern apply_stimulus->record_response measure_params Measure Action Potential Parameters (e.g., firing frequency, duration) record_response->measure_params plot_curve Plot Dose-Response Curve measure_params->plot_curve fit_hill Fit Data to Hill Equation to determine EC50 plot_curve->fit_hill

Caption: Patch-clamp electrophysiology workflow for 4-APMI dose-response analysis.

Step-by-Step Methodology:

  • Neuronal Culture: Plate primary or iPSC-derived neurons on poly-D-lysine coated glass coverslips at an appropriate density and culture for at least 10-14 days to allow for mature synaptic connections to form.

  • Preparation of Intracellular Solution: Prepare a standard intracellular (pipette) solution. Create a dilution series of 4-APMI in the intracellular solution, ranging from a low concentration (e.g., 1 µM) to a high concentration (e.g., 1 mM). Include a vehicle control (intracellular solution without 4-APMI).

  • Electrophysiological Recording:

    • Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with aCSF.

    • Using a micromanipulator, approach a healthy-looking neuron with a patch pipette filled with one of the 4-APMI concentrations or the vehicle control.

    • Establish a gigaohm (GΩ) seal between the pipette tip and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration. Allow the intracellular solution containing 4-APMI to dialyze into the cell for a few minutes.

    • In current-clamp mode, record the resting membrane potential and spontaneous firing activity.

    • Apply a series of depolarizing current steps to evoke action potentials and record the resulting firing pattern.

  • Data Acquisition: Record data from multiple neurons for each concentration of 4-APMI. Ensure a consistent current injection protocol across all recordings.

  • Data Analysis:

    • Analyze the recorded traces to quantify changes in neuronal excitability. Key parameters to measure include:

      • Action potential firing frequency

      • Action potential duration (width at half-maximal amplitude)

      • Afterhyperpolarization (AHP) amplitude and duration

    • For each neuron, calculate the percentage change in the measured parameter relative to the baseline (or vehicle control).

    • Plot the mean percentage change as a function of the logarithm of the 4-APMI concentration.

    • Fit the resulting data points to a sigmoidal dose-response curve using the Hill equation to determine the EC50 and Hill slope.[8][20][21][22]

Protocol 2: Dose-Response Analysis using Calcium Imaging

This protocol is suitable for higher-throughput screening of the effects of 4-AP on neuronal network activity. Note that for 4-APMI, which is membrane-impermeant, this protocol would require methods to transiently permeabilize the cells or the use of its membrane-permeant parent compound, 4-AP, as a surrogate to establish the dose-response of K+ channel blockade on network activity. The following protocol is described for 4-AP, but can be adapted if a suitable method for 4-APMI delivery is established.

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_neurons Plate Neurons in Imaging Plate load_dye Load Neurons with Calcium Indicator Dye prep_neurons->load_dye record_baseline Record Baseline Spontaneous Calcium Transients load_dye->record_baseline apply_4ap Apply varying concentrations of 4-AP record_baseline->apply_4ap record_response Record Calcium Transients post-application apply_4ap->record_response roi_analysis Define Regions of Interest (ROIs) for individual neurons record_response->roi_analysis measure_params Measure Calcium Transient Frequency and Amplitude roi_analysis->measure_params plot_curve Plot Dose-Response Curve measure_params->plot_curve fit_hill Fit Data to Hill Equation to determine EC50 plot_curve->fit_hill

Caption: Calcium imaging workflow for 4-AP dose-response analysis.

Step-by-Step Methodology:

  • Neuronal Culture: Plate neurons in a multi-well imaging plate (e.g., 96-well) with an optically clear bottom.

  • Calcium Indicator Loading:

    • On the day of the experiment, remove the culture medium and wash the cells with a balanced salt solution (e.g., HBSS).

    • Incubate the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) in the balanced salt solution for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye and replace with fresh balanced salt solution.

  • Image Acquisition:

    • Place the plate on the stage of a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO2.

    • Record baseline spontaneous calcium activity for a few minutes.

    • Prepare a dilution series of 4-AP in the balanced salt solution.

    • Add the different concentrations of 4-AP to the wells and record the resulting changes in calcium transients over time.

  • Data Analysis:

    • Use image analysis software to define regions of interest (ROIs) around individual neuronal cell bodies.

    • Extract the fluorescence intensity traces for each ROI over time.

    • Analyze the traces to quantify parameters such as the frequency and amplitude of calcium transients.

    • Calculate the percentage change in these parameters in response to 4-AP application compared to the baseline.

    • Plot the mean percentage change against the logarithm of the 4-AP concentration and fit the data to the Hill equation to determine the EC50.[8][20][21][22]

Data Presentation and Interpretation

The results of the dose-response experiments should be presented clearly and concisely.

Tabular Summary of Key Parameters
4-APMI ConcentrationN (number of cells/wells)Mean Response (% change from baseline)Standard Error of the Mean (SEM)
Vehicle Control100X.XX
1 µM10X.XXX.XX
10 µM10X.XXX.XX
100 µM10X.XXX.XX
500 µM10X.XXX.XX
1 mM10X.XXX.XX
Graphical Representation: The Dose-Response Curve

The data should be plotted on a semi-logarithmic graph with the response on the y-axis and the logarithm of the drug concentration on the x-axis. The resulting sigmoidal curve provides a visual representation of the dose-response relationship.

Interpretation of Results

The EC50 value derived from the Hill equation fit indicates the potency of 4-APMI. A lower EC50 value signifies higher potency. The Hill slope provides information about the steepness of the curve and can give insights into the cooperativity of the drug-receptor interaction.[8][21][22] An increase in neuronal firing frequency or calcium transient frequency with increasing concentrations of 4-APMI would be the expected outcome, consistent with its role as a K+ channel blocker.

Conclusion and Future Directions

This guide provides a robust framework for establishing a dose-response curve for 4-APMI in cultured neurons. By carefully selecting the experimental model and endpoint, and by following standardized protocols for data acquisition and analysis, researchers can obtain reliable and reproducible data on the potency and mechanism of action of this important neuropharmacological tool. Future studies could involve using this established dose-response relationship to investigate the role of specific K+ channel subtypes in neuronal excitability or to screen for compounds that modulate the effects of 4-APMI.

References

  • Collaborative Drug Discovery. (2025, June 3). Understanding the Importance of The Dose-Response Curve. [Link]

  • CDD Support. (2025, April 21). Hill Equation: Setting up a dose-response curve. [Link]

  • Wikipedia. Hill equation (biochemistry). [Link]

  • Wikipedia. Dose–response relationship. [Link]

  • GraphPad. How Do I Perform a Dose-Response Experiment? - FAQ 2188. [Link]

  • Church, J., & Fletcher, E. J. (1995). Inhibition of K+ channel activity by 4-AP stimulates N-type Ca2+ channels in CHP-100 cells. Neuropharmacology, 34(8), 983-991. [Link]

  • Horn, A. S., Lambert, J. J., & Marshall, I. G. (1980). A comparison of the facilitatory actions of 4-aminopyridine methiodide and 4-aminopyridine on neuromuscular transmission. British journal of pharmacology, 68(4), 763–770. [Link]

  • Kirsch, G. E., & Drewe, J. A. (1993). On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. The Journal of physiology, 466, 119–134. [Link]

  • Kirsch, G. E., & Drewe, J. A. (1993). On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. The Journal of physiology, 466, 119–134. [Link]

  • Paskov, D. S., Stojanov, E. A., & Vlajkov, V. D. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Folia Medica, 61(3), 346-353. [Link]

  • Khammy, M. M., Kim, S., Bentzen, B. H., Lee, S., Choi, I., Aalkjær, C., & Jepps, T. A. (2020). 4-Aminopyridine: a pan voltage-gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline-mediated contraction of rat mesenteric small arteries. British journal of pharmacology, 177(16), 3746–3761. [Link]

  • Manfras, B. J., et al. (2018). Calcium imaging frequency response of cultured rat cortical neurons with field stimulation or photostimulation. ResearchGate. [Link]

  • Axion BioSystems. Dose-response assessment of neuroactive botanical extracts and their bioactive constituents using microelectrode array (MEA) recordings in rat primary cortical cultures. [Link]

  • MDPI. (2024, July 30). Real-Time Analysis of Neuronal Cell Cultures for CNS Drug Discovery. [Link]

  • Taylor & Francis. 4 aminopyridine – Knowledge and References. [Link]

  • Pugliese, A. M., et al. (2009). Network-based activity induced by 4-aminopyridine in rat dorsal horn in vitro is mediated by both chemical and electrical synapses. The Journal of physiology, 587(Pt 13), 3183–3197. [Link]

  • Sudhakar, V., et al. (2020). A simple Ca2+-imaging approach to neural network analysis in cultured neurons. bioRxiv. [Link]

  • Sudhakar, V., et al. (2020). A simple Ca2+-imaging approach to neural network analyses in cultured neurons. ResearchGate. [Link]

  • Semantic Scholar. Primary cultures of neurons for testing neuroprotective drug effects. [Link]

  • Sudhakar, V., et al. (2020). A simple Ca2+-imaging approach to neural network analysis in cultured neurons. bioRxiv. [Link]

  • Patzke, C., et al. (2021). Development and characterization of a scalable calcium imaging assay using human iPSC-derived neurons. Scientific reports, 11(1), 18883. [Link]

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Method

Application Notes and Protocols for Investigating the Electrophysiological Effects of Intracellular 4-Aminopyridine Methiodide

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-Aminopyridine methiodide (4-AP-MeI) for intracellular studies of potassium channel fun...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-Aminopyridine methiodide (4-AP-MeI) for intracellular studies of potassium channel function. This document outlines the mechanism of action, provides detailed protocols for its application using patch-clamp electrophysiology, and discusses its effects on neuronal excitability and synaptic transmission.

Introduction: The Significance of Intracellular Potassium Channel Blockade

Potassium (K+) channels are crucial regulators of neuronal excitability, controlling the resting membrane potential, action potential duration, and firing frequency of neurons.[1] Dysregulation of K+ channel function is implicated in a variety of neurological disorders, making them a key target for therapeutic drug development.[1] 4-Aminopyridine (4-AP) is a well-characterized, non-selective blocker of voltage-gated potassium channels. Its ability to enhance neurotransmitter release and restore conduction in demyelinated axons has led to its investigation for conditions like multiple sclerosis.[2][3]

While 4-AP can be applied extracellularly, its uncharged form can cross the cell membrane and act on intracellular sites in its charged, cationic form.[4][5] To specifically investigate the intracellular mechanisms of K+ channel blockade, a permanently charged analog, 4-Aminopyridine methiodide (4-AP-MeI), is an invaluable tool. Due to its permanent positive charge, 4-AP-MeI cannot readily cross the cell membrane, ensuring that its effects are localized to the intracellular environment when introduced via a patch pipette.[4] This allows for the precise dissection of the roles of intracellularly accessible K+ channels in cellular electrophysiology.

Mechanism of Action: 4-AP-MeI, like its parent compound 4-AP, is believed to physically occlude the pore of potassium channels from the intracellular side, thereby preventing the efflux of potassium ions. This blockade prolongs the repolarization phase of the action potential, leading to an increase in action potential duration and enhanced neuronal excitability.[6][7] Studies have shown that intracellularly applied 4-AP-MeI effectively blocks specific potassium channel subtypes, such as the mKv1.1 channel.[4]

Key Electrophysiological Effects of Intracellular 4-AP-MeI

The intracellular application of 4-AP-MeI elicits a range of predictable and measurable electrophysiological effects, making it a useful tool for studying neuronal function.

Modulation of Neuronal Excitability

By blocking intracellular potassium channels, 4-AP-MeI directly influences the intrinsic excitability of neurons. This is primarily observed as:

  • Prolongation of Action Potential Duration (APD): The blockade of repolarizing K+ currents leads to a significant increase in the duration of the action potential.[6][7] This effect can be quantified by measuring the APD at different percentages of repolarization (e.g., APD50 and APD90).

  • Increased Firing Frequency: By reducing the afterhyperpolarization, 4-AP-MeI can lead to an increase in the firing frequency of neurons in response to a depolarizing stimulus.[8]

  • Lowered Action Potential Threshold: Intracellular application of 4-AP has been shown to decrease the action potential threshold, making neurons more susceptible to firing.[8]

Enhancement of Synaptic Transmission

The broadening of the presynaptic action potential by 4-AP-MeI allows for a greater influx of calcium through voltage-gated calcium channels. This, in turn, enhances the release of neurotransmitters into the synaptic cleft, leading to:

  • Increased Excitatory Postsynaptic Potential (EPSP) Amplitude: The potentiation of neurotransmitter release results in larger EPSPs in the postsynaptic neuron.[9][10]

  • Increased Inhibitory Postsynaptic Potential (IPSP) Amplitude: 4-AP-MeI can also enhance the release of inhibitory neurotransmitters like GABA, leading to larger IPSPs.[9][10]

  • Alterations in Synaptic Plasticity: The enhanced neurotransmitter release can influence long-term potentiation (LTP) and long-term depression (LTD), key mechanisms of synaptic plasticity.[11][12]

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and application of intracellular 4-AP-MeI using the whole-cell patch-clamp technique.

Preparation of Intracellular Solution with 4-AP-MeI

Materials:

  • 4-Aminopyridine methiodide (4-AP-MeI) powder

  • Standard intracellular (pipette) solution (see table below for a typical composition)

  • High-purity water (Milli-Q or equivalent)

  • 0.2 µm syringe filter

  • Vortex mixer

  • pH meter

  • Osmometer

Typical Intracellular Solution Composition:

ComponentConcentration (mM)
K-Gluconate135
HEPES10
NaCl7
Mg-ATP2
Na-GTP0.3
EGTA0.5
4-AP-MeI 1-5 (working range)

Procedure:

  • Prepare the base intracellular solution: Dissolve all components of the intracellular solution, except for 4-AP-MeI, Mg-ATP, and Na-GTP, in approximately 80% of the final volume of high-purity water.

  • Adjust pH and Osmolarity: Adjust the pH of the solution to 7.2-7.4 with KOH. Check the osmolarity and adjust to be slightly lower (by ~10%) than the extracellular solution.

  • Add 4-AP-MeI: Weigh the desired amount of 4-AP-MeI and dissolve it in the prepared intracellular solution. Vortex gently until fully dissolved. The solubility of the related compound 4-AP in aqueous solutions is good, and 4-AP-MeI is expected to have similar properties.[13][14]

  • Add ATP and GTP: Add Mg-ATP and Na-GTP to the solution. Note that ATP can affect the pH, so it is often added last.[15]

  • Final Volume and Filtration: Bring the solution to the final volume with high-purity water. Filter the final solution through a 0.2 µm syringe filter to remove any potential precipitates or microbial contamination.

  • Aliquoting and Storage: Aliquot the intracellular solution containing 4-AP-MeI into small, single-use volumes and store at -20°C. Thaw a fresh aliquot for each day of experiments.

Whole-Cell Patch-Clamp Recording with Intracellular 4-AP-MeI

This protocol assumes a basic familiarity with the whole-cell patch-clamp technique.[16]

Experimental Workflow Diagram:

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron 4AP_MeI_pre Intracellular 4-AP-MeI K_Channel_pre Voltage-gated K+ Channel 4AP_MeI_pre->K_Channel_pre Blocks AP_pre Action Potential K_Channel_pre->AP_pre Repolarizes Ca_Channel Voltage-gated Ca2+ Channel AP_pre->Ca_Channel Opens Ca_influx Ca2+ Influx Ca_Channel->Ca_influx Allows Vesicle_fusion Vesicle Fusion & Neurotransmitter Release Ca_influx->Vesicle_fusion Triggers Receptor Postsynaptic Receptors Vesicle_fusion->Receptor Activates 4AP_MeI_post Intracellular 4-AP-MeI K_Channel_post Voltage-gated K+ Channel 4AP_MeI_post->K_Channel_post Blocks AP_post Action Potential K_Channel_post->AP_post Repolarizes Excitability Increased Neuronal Excitability AP_post->Excitability PSP Postsynaptic Potential (EPSP/IPSP) Receptor->PSP Generates PSP->Excitability

Caption: Mechanism of action of intracellular 4-AP-MeI.

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of your results, it is crucial to incorporate self-validating measures into your experimental design.

  • Control Experiments: Always perform control experiments using an intracellular solution that does not contain 4-AP-MeI to establish a stable baseline and confirm that any observed effects are due to the drug.

  • Dose-Response Relationship: If possible, test a range of 4-AP-MeI concentrations to establish a dose-response relationship. This will help to confirm the specificity of the drug's effect.

  • Time-Course of the Effect: Monitor the electrophysiological parameters over time after establishing the whole-cell configuration to observe the onset and stability of the drug's effect.

  • Positive Controls: In some experiments, it may be useful to compare the effects of intracellular 4-AP-MeI with the effects of extracellularly applied 4-AP to confirm that the observed changes are consistent with potassium channel blockade.

Safety and Handling

4-Aminopyridine and its derivatives are toxic and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling 4-AP-MeI powder or solutions.

  • Handling: Avoid inhalation of the powder and contact with skin and eyes. Handle the compound in a well-ventilated area or a chemical fume hood.

  • Disposal: Dispose of all waste materials containing 4-AP-MeI in accordance with your institution's hazardous waste disposal procedures.

Conclusion

Intracellular application of 4-Aminopyridine methiodide is a powerful technique for selectively studying the role of intracellularly accessible potassium channels in regulating neuronal function. By following the detailed protocols and incorporating the validation steps outlined in these application notes, researchers can confidently investigate the electrophysiological effects of this valuable pharmacological tool.

References

  • Kirsch, G. E., & Drewe, J. A. (1993). On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. Journal of Physiology, 466, 117-132. [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • Zhang, L., & Krnjević, K. (1986). Effects of 4-aminopyridine on the action potential and the after-hyperpolarization of cat spinal motoneurons. Canadian Journal of Physiology and Pharmacology, 64(11), 1402-1406. [Link]

  • Gonotkov, M. A., et al. (2015). Effects of 4-aminopyridine on action potentials generation in mouse sinoauricular node strips. Physiological reports, 3(7), e12461. [Link]

  • ResearchGate. (n.d.). Effects of 4-aminopyridine on action potentials generation in mouse sinoauricular node strips. Retrieved from [Link]

  • ResearchGate. (n.d.). Intracellular 4-AP application increases intrinsic excitability. Retrieved from [Link]

  • ResearchGate. (n.d.). Voltage-dependence of the IC50 for each 4AP analog. Retrieved from [Link]

  • Axol Bioscience. (n.d.). patch-clamp-protocol-final.pdf. Retrieved from [Link]

  • Grissmer, S., et al. (1994). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. Journal of General Physiology, 104(2), 265-285. [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • Cellular Dynamics International. (n.d.). iCell Cardiomyocytes - Performing Perforated Patch Clamp Application Protocol. Retrieved from [Link]

  • Caggiano, A. O., et al. (2013). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. BMC pharmacology & toxicology, 14, 23. [Link]

  • Caggiano, A. O., et al. (2013). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. BMC pharmacology & toxicology, 14, 23. [Link]

  • Thesleff, S. (1980). Enhancement of synaptic transmission by 4-aminopyridine in hippocampal slices of the rat. Neuroscience, 5(8), 1413-1419. [Link]

  • ResearchGate. (2016). How to prepare internal solution for patch clamp?. Retrieved from [Link]

  • protocols.io. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • Zhou, H., et al. (2024). Intracellular magnesium optimizes transmission efficiency and plasticity of hippocampal synapses by reconfiguring their connectivity. Nature Communications, 15(1), 3505. [Link]

  • Hunt, D. L., & Castillo, P. E. (2023). Target cell-specific plasticity rules of NMDA receptor-mediated synaptic transmission in the hippocampus. Frontiers in Synaptic Neuroscience, 15, 1159515. [Link]

  • Ryzhkina, N. V., et al. (2021). Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons. Frontiers in Chemistry, 9, 638075. [Link]

  • Healthline. (2024). Potassium Channel Blockers: Types, Benefits, and Side Effects. Retrieved from [Link]

  • Braz, J. M., & Basbaum, A. I. (2010). A comparison of extracellular and intracellular recordings from medial septum/diagonal band neurons in vitro. Journal of neurophysiology, 104(5), 2841–2853. [Link]

  • Găman, M.-A., et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Folia Medica, 61(3), 358-365. [Link]

  • ResearchGate. (n.d.). Intracellular recordings of four neurons with their responses to depolarizing current injections. Retrieved from [Link]

  • Citri, A., & Malenka, R. C. (2012). The cell biology of synaptic plasticity. The Journal of cell biology, 197(3), 377–388. [Link]

  • ResearchGate. (n.d.). Comparison between electrophysiological properties of four neuron types. Retrieved from [Link]

  • Schuman, B., et al. (2023). Mechanisms of Dominant Electrophysiological Features of Four Subtypes of Layer 1 Interneurons. The Journal of neuroscience : the official journal of the Society for Neuroscience, 43(18), 3326–3345. [Link]

  • ResearchGate. (n.d.). Concentrations of 4-aminopyridine and its two major metabolites that.... Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of 4-aminopyridine on action potentials generation in mouse sinoauricular node strips. Retrieved from [Link]

  • Smith, K. J., et al. (2000). Effects of 4-aminopyridine on demyelinated axons, synapses and muscle tension. Brain, 123 ( Pt 1), 171–184. [Link]

  • ResearchGate. (n.d.). How to prepare internal solution for patch clamp?. Retrieved from [Link]

  • ResearchGate. (n.d.). Intracellular 4-AP application increases intrinsic excitability. Retrieved from [Link]

  • ResearchGate. (n.d.). Intracellular recordings of four neurons with their responses to depolarizing current injections. Retrieved from [Link]

  • ResearchGate. (n.d.). Voltage-dependence of the IC50 for each 4AP analog. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison between electrophysiological properties of four neuron types. Retrieved from [Link]

  • ResearchGate. (n.d.). Concentrations of 4-aminopyridine and its two major metabolites that.... Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of 4-aminopyridine on action potentials generation in mouse sinoauricular node strips. Retrieved from [Link]

  • ResearchGate. (n.d.). How to prepare internal solution for patch clamp?. Retrieved from [Link]

  • Thesleff, S. (1980). Enhancement of synaptic transmission by 4-aminopyridine in hippocampal slices of the rat. Neuroscience, 5(8), 1413-1419. [Link]

  • ResearchGate. (n.d.). Intracellular 4-AP application increases intrinsic excitability. Retrieved from [Link]

  • ResearchGate. (n.d.). Intracellular recordings of four neurons with their responses to depolarizing current injections. Retrieved from [Link]

  • ResearchGate. (n.d.). Voltage-dependence of the IC50 for each 4AP analog. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison between electrophysiological properties of four neuron types. Retrieved from [Link]

Sources

Application

Application Note & Protocol: Preparation of 4-Aminopyridine Stock Solutions for In Vitro Research

Abstract This document provides a comprehensive, technically detailed guide for the preparation, validation, and storage of 4-Aminopyridine (4-AP) stock solutions intended for in vitro experimental use. 4-Aminopyridine,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, technically detailed guide for the preparation, validation, and storage of 4-Aminopyridine (4-AP) stock solutions intended for in vitro experimental use. 4-Aminopyridine, a non-selective blocker of voltage-gated potassium (Kᵥ) channels, is a critical tool in neuroscience, pharmacology, and cell biology to study neuronal excitability, synaptic transmission, and demyelinating diseases.[1][2][3] Accurate and consistent preparation of 4-AP solutions is paramount for reproducible and reliable experimental outcomes. This guide outlines the requisite scientific principles, step-by-step protocols, quality control measures, and safety considerations for researchers, scientists, and drug development professionals.

Compound Profile & Scientific Principles

Mechanism of Action

4-Aminopyridine's primary mechanism of action is the blockade of voltage-gated potassium channels.[1][4] In neuronal contexts, these channels are crucial for repolarizing the membrane potential following an action potential. By inhibiting Kᵥ channels, 4-AP prolongs the duration of action potentials.[1] This extended depolarization enhances the influx of Ca²⁺ through voltage-gated calcium channels at the presynaptic terminal, thereby increasing the release of neurotransmitters such as acetylcholine and glutamate.[1] This property makes 4-AP a valuable tool for studying synaptic plasticity and a therapeutic agent for conditions like multiple sclerosis, where it can improve nerve signal conduction in demyelinated axons.[1][5]

Physicochemical Properties of 4-Aminopyridine

Understanding the fundamental properties of 4-AP is critical for making informed decisions during stock solution preparation. The methiodide salt form is not the common commercially available form; this protocol is written for the more standard 4-Aminopyridine base, as information on the methiodide derivative is scarce. Researchers working with the methiodide salt should adjust the molecular weight accordingly and verify solubility.

PropertyValueSourceSignificance for Protocol
IUPAC Name Pyridin-4-amine[1][3]Ensures correct compound identification.
Synonyms 4-AP, Fampridine, Dalfampridine[3][6]Aids in literature and supplier searches.
Molecular Formula C₅H₆N₂[3][7]Used for molecular weight calculation.
Molecular Weight 94.11 g/mol [1][7]Critical for all molarity calculations. Note: Batch-specific molecular weights may vary due to hydration.[2]
Appearance White to off-white crystalline solid/powder[1][7]Visual confirmation of reagent quality.
Solubility Water: ~50 mg/mL[8] PBS (pH 7.2): ~30 mg/mL[6] DMSO: ~18-30 mg/mL[6][9] Ethanol: ~30 mg/mL[6][8][6][9]Dictates solvent choice. Water is preferred for most cell-based assays to avoid solvent effects. DMSO is a viable alternative for achieving higher concentrations.
pKa 9.17[1]Indicates 4-AP is a weak base. The pH of the final solution can influence its charge and activity.
Stability Solid form is stable for years at -20°C[6] or room temperature.[10][11] Aqueous solutions are best prepared fresh; can be stored at -20°C for up to one month.[4][4][6][12][10][11]Governs storage and handling. Fresh preparation is ideal to avoid degradation.

Workflow for Stock Solution Preparation

This diagram outlines the logical flow from initial calculation to final, validated aliquots ready for experimental use.

G cluster_prep Preparation Phase cluster_qc QC & Storage Phase A Step 1: Calculation Determine required mass of 4-AP for target concentration and volume. B Step 2: Weighing Accurately weigh solid 4-AP in a chemical fume hood. A->B C Step 3: Dissolution Add chosen solvent (e.g., ultrapure H₂O) and facilitate dissolution (vortex, gentle heat). B->C D Step 4: Quality Control Verify clarity and measure pH. Optional: Confirm concentration via UV-Vis. C->D Solution Prepared E Step 5: Sterilization Filter solution through a 0.22 µm syringe filter into a sterile tube. D->E F Step 6: Aliquoting & Storage Dispense into single-use aliquots. Store at -20°C, protected from light. E->F G Experimental Application (Dilute to final working concentration) F->G Ready for Use QC_Check start Prepared Stock Solution check1 Visual Inspection: Is the solution clear and colorless? start->check1 pass1 PASS check1->pass1 Yes fail1 FAIL (Re-dissolve / Filter) check1->fail1 No (Cloudy/Particulates) check2 pH Measurement: Is pH within expected range (likely basic)? pass2 PASS check2->pass2 Yes fail2 FAIL (Check solvent pH / Remake) check2->fail2 No (Unexpected Value) pass1->check2 final_pass Solution Validated Proceed to Aliquoting pass2->final_pass

Sources

Method

Application Notes and Protocols: 4-Aminopyridine Methiodide as a Tool to Study Voltage-Gated Potassium Channels

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Voltage-Gated Potassium Channels and the Utility of 4-Aminopyridine Methiodide Voltage-gated potassium (Kv) channels are...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Voltage-Gated Potassium Channels and the Utility of 4-Aminopyridine Methiodide

Voltage-gated potassium (Kv) channels are a diverse family of transmembrane proteins essential for regulating neuronal excitability, action potential repolarization, and neurotransmitter release.[1][2] Their dysfunction is implicated in a range of neurological disorders, making them a key target for therapeutic intervention. Pharmacological tools that can selectively modulate Kv channel activity are therefore invaluable for both basic research and drug discovery.

4-Aminopyridine (4-AP) is a widely used non-selective blocker of Kv channels, particularly those of the Kv1, Kv3, and Kv4 families.[3] However, its utility can be limited by its ability to cross the cell membrane, making it difficult to distinguish between intracellular and extracellular sites of action. 4-Aminopyridine methiodide (4-APMI) is a permanently charged quaternary ammonium derivative of 4-AP. This positive charge renders 4-APMI membrane-impermeant, a crucial feature that allows researchers to specifically investigate the intracellular blockade of Kv channels. When applied extracellularly, 4-APMI has no effect, but when introduced into the cytoplasm, for instance via a patch pipette, it effectively blocks Kv channels from the inside.[4] This unique property makes 4-APMI an indispensable tool for dissecting the molecular mechanisms of Kv channel function and modulation.

These application notes provide a comprehensive guide to using 4-APMI for the study of voltage-gated potassium channels, with detailed protocols for electrophysiological and fluorescence-based assays.

Mechanism of Action: An Intracellular Perspective

The primary mechanism of action of 4-APMI is the blockade of the pore of voltage-gated potassium channels from the intracellular side. Unlike its uncharged counterpart, 4-AP, which can cross the cell membrane in its non-ionized form to act from the inside, 4-APMI's permanent positive charge prevents it from passively diffusing across the lipid bilayer.[4][5]

This intracellular blockade is state-dependent, meaning 4-APMI preferentially binds to the open state of the channel. The binding of 4-APMI within the pore physically obstructs the flow of potassium ions, thereby reducing the outward potassium current that is crucial for repolarizing the membrane potential after an action potential. This leads to a broadening of the action potential and an increase in neurotransmitter release at synaptic terminals.[6][7]

Mechanism of 4-Aminopyridine Methiodide (4-APMI) Action cluster_membrane Cell Membrane APMI_out 4-APMI Kv_channel_closed Kv Channel (Closed) APMI_out->Kv_channel_closed No Blockade Kv_channel_open Kv Channel (Open) Kv_channel_closed->Kv_channel_open Depolarization Kv_channel_open->Kv_channel_closed Repolarization APMI_in 4-APMI Kv_channel_open->APMI_in Intracellular Application (e.g., Patch Pipette) APMI_in->Kv_channel_open Blockade

Caption: Intracellular blockade of Kv channels by 4-APMI.

Key Differences Between 4-Aminopyridine (4-AP) and 4-Aminopyridine Methiodide (4-APMI)

The choice between 4-AP and 4-APMI depends entirely on the experimental question. 4-AP is suitable for general Kv channel blockade, while 4-APMI is the tool of choice for specifically probing the intracellular face of these channels.

Feature4-Aminopyridine (4-AP)4-Aminopyridine Methiodide (4-APMI)
Chemical Nature Weak base, exists in ionized and non-ionized formsQuaternary ammonium salt, permanently charged
Membrane Permeability Permeable in its non-ionized formImpermeable
Site of Action Intracellular (after crossing the membrane) and potentially extracellularStrictly intracellular
Primary Application General blockade of Kv channelsStudying intracellular mechanisms of Kv channel blockade
Delivery Method Bath applicationIntracellular perfusion (e.g., via patch pipette)

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Intracellular Application of 4-APMI

This protocol is designed for studying the effects of intracellularly applied 4-APMI on Kv channel currents in cultured neurons or other excitable cells.

Materials:

  • 4-Aminopyridine methiodide (4-APMI)

  • External (extracellular) solution (e.g., artificial cerebrospinal fluid - aCSF)

  • Internal (intracellular) solution (e.g., K-gluconate based)

  • Cultured cells expressing Kv channels of interest

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette pulling

  • Standard electrophysiology consumables

Procedure:

  • Preparation of Solutions:

    • Prepare the external and internal solutions and adjust the pH and osmolarity as required for the specific cell type.[8][9]

    • Prepare a stock solution of 4-APMI in the internal solution at a concentration of 10-100 mM. The final working concentration in the patch pipette is typically in the range of 1-5 mM.[10]

    • Filter all solutions through a 0.2 µm filter before use.

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.[8]

    • Back-fill the micropipette with the internal solution containing the desired concentration of 4-APMI.

  • Whole-Cell Recording:

    • Obtain a gigaseal (a high-resistance seal between the pipette tip and the cell membrane) on a target cell.

    • Rupture the cell membrane to achieve the whole-cell configuration, allowing the contents of the pipette (including 4-APMI) to diffuse into the cell.

    • Allow 5-10 minutes for 4-APMI to equilibrate within the cell before starting the recording protocol.

  • Data Acquisition:

    • Use a voltage-clamp protocol to elicit Kv channel currents. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and applying depolarizing voltage steps to a range of positive potentials (e.g., -60 mV to +60 mV).

    • Record the resulting potassium currents in the absence (control, before 4-APMI has fully diffused) and presence of intracellular 4-APMI.

  • Data Analysis:

    • Measure the peak outward current at each voltage step.

    • Construct current-voltage (I-V) curves to visualize the effect of 4-APMI on the voltage-dependence of channel activation.

    • Calculate the percentage of current inhibition at each voltage step to determine the extent of blockade.

Patch-Clamp Workflow with 4-APMI prep_solutions Prepare External and Internal Solutions (with 4-APMI) fill_pipette Back-fill Pipette with Internal Solution + 4-APMI prep_solutions->fill_pipette pull_pipette Pull Borosilicate Pipette pull_pipette->fill_pipette obtain_gigaseal Obtain Gigaseal on Cell fill_pipette->obtain_gigaseal rupture_membrane Rupture Membrane for Whole-Cell Configuration obtain_gigaseal->rupture_membrane equilibrate Allow 4-APMI to Equilibrate rupture_membrane->equilibrate record_currents Record Kv Currents (Voltage-Clamp Protocol) equilibrate->record_currents analyze_data Analyze Data (I-V curves, % inhibition) record_currents->analyze_data

Caption: Experimental workflow for patch-clamp studies using 4-APMI.

Protocol 2: Fluorescence-Based Assay for Kv Channel Activity

This protocol describes a high-throughput method to assess Kv channel activity using a thallium flux assay, which can be adapted to study the effects of intracellular blockers like 4-APMI in cells that have been transiently permeabilized.

Materials:

  • Cells expressing the Kv channel of interest

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™)[11]

  • 4-Aminopyridine methiodide (4-APMI)

  • Assay buffer (low potassium)

  • Stimulus buffer (high potassium and thallium)

  • Cell permeabilizing agent (e.g., digitonin or saponin)

  • Fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Plate cells in a 96- or 384-well plate and grow to confluence.

  • Dye Loading:

    • Load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's instructions.[11][12]

  • Cell Permeabilization and 4-APMI Loading:

    • Gently wash the cells with assay buffer.

    • Incubate the cells with a low concentration of a permeabilizing agent (e.g., digitonin) in the presence of the desired concentration of 4-APMI for a short period. This will create transient pores in the cell membrane, allowing 4-APMI to enter the cytoplasm.

    • Wash the cells thoroughly with assay buffer to remove the permeabilizing agent and extracellular 4-APMI, resealing the cell membrane.

  • Assay:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add the stimulus buffer containing a high concentration of potassium (to depolarize the cells and open the Kv channels) and thallium.

    • Monitor the increase in fluorescence as thallium enters the cells through the open Kv channels and binds to the intracellular dye.

  • Data Analysis:

    • Compare the rate of fluorescence increase in cells loaded with 4-APMI to control cells (permeabilized but not exposed to 4-APMI).

    • A decrease in the rate of fluorescence increase in the 4-APMI-loaded cells indicates blockade of the Kv channels.

    • Calculate the IC50 value for 4-APMI by testing a range of concentrations.

Safety and Handling

4-Aminopyridine and its derivatives are toxic and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[13][14]

  • Handling: Handle 4-APMI in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13][15] Avoid contact with skin and eyes.[14]

  • Storage: Store 4-APMI in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong acids and oxidizing agents.[14][15]

  • Disposal: Dispose of 4-APMI and any contaminated materials as hazardous waste according to local regulations.[13][16] Do not dispose of down the drain.[13]

Stock Solution Preparation and Storage:

  • 4-APMI is soluble in aqueous solutions.

  • Prepare stock solutions in the desired buffer (e.g., internal solution for patch-clamp or assay buffer).

  • It is recommended to prepare fresh solutions for each experiment. If storage is necessary, store aliquots at -20°C for up to one month.[17] Before use, thaw the solution and ensure that no precipitation has occurred.[17]

References

  • Buckle, V. J., & Haas, H. L. (1982). Enhancement of synaptic transmission by 4-aminopyridine in hippocampal slices of the rat. The Journal of physiology, 326(1), 109-122.
  • Gu, Y., Ge, S. Y., & Ruan, D. Y. (2004). Effect of 4-aminopyridine on synaptic transmission in rat hippocampal slices. Brain research, 1006(2), 225-232.
  • Chen, G., & Johnston, D. (2009). Biphasic Somatic A-Type K Channel Downregulation Mediates Intrinsic Plasticity in Hippocampal CA1 Pyramidal Neurons. PLoS ONE, 4(8), e6549.
  • Molecular Devices. (n.d.). A Novel Homogenous Potassium Ion Channel Assay for High-Throughput Screening.
  • University of Washington. (n.d.). 4-Aminopyridine SOP.
  • University of Georgia. (n.d.). 4-Aminopyridine-504-24-5.docx.
  • Tsai, M. C., & Chen, M. L. (1991). Effects of 4-aminopyridine (4-AP) on rat neostriatal neurons in an in vitro slice preparation. Neuropharmacology, 30(7), 749-756.
  • Tapia, R., & Sitges, M. (1982). Effect of 4-aminopyridine on transmitter release in synaptosomes. Brain research, 250(2), 291-299.
  • BenchChem. (n.d.). A Comparative Guide: Kv3 Modulators Versus Non-Specific Potassium Channel Blockers.
  • Khammy, M. M., Kim, S., Bentzen, B. H., Lee, S., Choi, I., Aalkjær, C., & Jepps, T. A. (2018). 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7. 4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries. British journal of pharmacology, 175(3), 501-516.
  • ION Biosciences. (n.d.).
  • Brown, P. M., & Wulff, H. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific reports, 10(1), 1-12.
  • Hello Bio. (n.d.). 4-Aminopyridine (4-AP) | Kv channel Blocker.
  • Jubilant Ingrevia. (2022, February 24).
  • Tocris Bioscience. (n.d.). 4-Aminopyridine.
  • BenchChem. (n.d.).
  • Loza-Huerta, A., Ortiz-Ramírez, P., Plata-Báez, A., & Pardo, L. A. (2023). Fluorescent membrane potential assay for drug screening on Kv10. 1 channel: identification of BL-1249 as a channel activator. Frontiers in Pharmacology, 14, 1218945.
  • University of Louisville. (n.d.). Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL.
  • Massengill, J. L., Smith, G. A., Son, D. I., & O'Dowd, D. K. (1998). Differential Expression of K4-AP Currents and Kv3. 1 Potassium Channel Transcripts in Cortical Neurons that Develop Distinct Firing Phenotypes. Journal of Neuroscience, 18(11), 4293-4304.
  • AK Scientific, Inc. (n.d.). 2-(4-Aminopyridin-2-yl)
  • Snyders, D. J., & Yeola, S. W. (1995). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. The Journal of general physiology, 105(1), 95-124.
  • Snyders, D. J., & Yeola, S. W. (1995). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. The Journal of general physiology, 105(1), 95-124.
  • Kirsch, G. E., & Drewe, J. A. (1994). On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1. 1. British journal of pharmacology, 112(2), 483-488.
  • Veh, R. W., Lichtinghagen, R., Sewing, S., Wunder, F., Grumbach, I. M., & Pongs, O. (1995). Expression of Kv1 potassium channels in mouse hippocampal primary cultures: development and activity-dependent regulation. Journal of Neuroscience, 15(4), 2981-2996.
  • Gressens, P., Marret, S., & Hill, J. M. (2002). VOLTAGE-GATED POTASSIUM CHANNELS AT THE CROSSROADS OF NEURONAL FUNCTION, ISCHEMIC TOLERANCE, AND NEURODEGENERATION. Annals of the New York Academy of Sciences, 977(1), 22-38.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • N.A. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • Thermo Fisher Scientific. (n.d.). FluxOR Potassium Ion Channel Assay.
  • Loza-Huerta, A., Ortiz-Ramírez, P., Plata-Báez, A., & Pardo, L. A. (2024). Cell-Based Thallium-Influx Fluorescence Assay for Kv10. 1 Channels. bioRxiv, 2024-06.
  • Dow AgroSciences. (n.d.).
  • Cayman Chemical. (2022, December 2).
  • Sigma-Aldrich. (2022, July 29).
  • Blue Brain Project. (n.d.).
  • ECHEMI. (n.d.).
  • Kehl, S. J., Fedida, D., & Wang, Z. (2013). External Ba2+ block of Kv4. 2 channels is enhanced in the closed-inactivated state. American Journal of Physiology-Cell Physiology, 304(4), C370-C381.
  • Labome. (n.d.).
  • Lu, D., & MacKinnon, R. (2018). High-throughput methods for cardiac cellular electrophysiology studies: the road to personalized medicine. Journal of molecular and cellular cardiology, 116, 12-20.
  • Martire, A., et al. (2019). Effects of compounds 4 and 7 on synaptic transmission and on...
  • Wulff, H., Castle, N. A., & Pardo, L. A. (2009). Voltage-gated potassium channels as therapeutic drug targets. Nature reviews Drug discovery, 8(12), 982-1001.
  • Labome. (n.d.).
  • Abbott, G. W. (2016).
  • Vennekamp, J., Wulff, H., Beeton, C., Calabresi, P. A., Grissmer, S., Hansel, W., ... & Chandy, K. G. (2004). Potassium channel block by a tripartite complex of two cationophilic ligands and a potassium ion. Molecular pharmacology, 65(6), 1364-1374.
  • Zhang, Y., et al. (2025). Intelligent in-cell electrophysiology: Reconstructing intracellular action potentials using a physics-informed deep learning model trained on nanoelectrode array recordings.
  • Han, J., & Kim, D. (2002). Characterization of four types of background potassium channels in rat cerebellar granule neurons. The Journal of physiology, 542(2), 431-444.

Sources

Application

Application Note: Investigating Acetylcholine Release with 4-Aminopyridine Methiodide

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to utilizing 4-Aminopyridine Methiodide (4-APMI) for stimulating and studying acetylcholine (A...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to utilizing 4-Aminopyridine Methiodide (4-APMI) for stimulating and studying acetylcholine (ACh) release in in vitro models. We delve into the underlying mechanism of action, offer detailed experimental protocols, and provide insights into data analysis and troubleshooting. This application note is designed to equip researchers with the necessary knowledge to confidently employ 4-APMI as a tool to investigate cholinergic neurotransmission.

Introduction: The Significance of Acetylcholine and the Role of 4-Aminopyridine Methiodide

Acetylcholine (ACh) is a pivotal neurotransmitter in both the central and peripheral nervous systems, playing crucial roles in muscle contraction, memory, and arousal.[1][2] Dysregulation of cholinergic signaling is implicated in numerous neurological disorders, including Alzheimer's disease and myasthenia gravis.[1][2] Consequently, the ability to modulate and measure ACh release is fundamental to neuroscience research and the development of novel therapeutics.

4-Aminopyridine (4-AP) and its quaternary analogue, 4-Aminopyridine Methiodide (4-APMI), are invaluable pharmacological tools for evoking neurotransmitter release.[3][4] 4-APMI, by virtue of its chemical properties, offers specific advantages in certain experimental paradigms. This guide will focus on the practical application of 4-APMI to induce and investigate ACh release from cultured cells and tissue preparations.

Mechanism of Action: How 4-Aminopyridine Methiodide Potentiates Acetylcholine Release

The primary mechanism of action for 4-aminopyridine compounds is the blockade of voltage-gated potassium (K+) channels in neurons.[2][3][5] By inhibiting these channels, 4-APMI broadens the action potential, leading to a prolonged depolarization of the presynaptic terminal. This extended depolarization enhances the influx of calcium ions (Ca2+) through voltage-gated calcium channels, which is a critical step in triggering the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of acetylcholine into the synaptic cleft.[3][6]

The quaternary ammonium group in 4-APMI confers a permanent positive charge, which can influence its membrane permeability compared to the more lipid-soluble 4-AP.[3] While 4-AP can cross the blood-brain barrier, 4-APMI's activity is more localized to the site of application in in vitro preparations.[3][4]

Signaling Pathway of 4-APMI-Induced Acetylcholine Release

cluster_0 Presynaptic Neuron AP Action Potential K_channel Voltage-Gated K+ Channel AP->K_channel Opens Ca_channel Voltage-Gated Ca2+ Channel AP->Ca_channel Opens K_channel->AP Repolarizes Vesicle Synaptic Vesicle (containing ACh) Ca_channel->Vesicle Triggers Fusion ACh_release Acetylcholine Release Vesicle->ACh_release Exocytosis Membrane Presynaptic Membrane Four_APMI 4-Aminopyridine Methiodide Four_APMI->K_channel Blocks

Caption: Mechanism of 4-APMI action.

Experimental Protocols: Inducing and Measuring Acetylcholine Release

This section outlines a generalized protocol for inducing ACh release from a cultured neuronal cell line (e.g., human neuroblastoma LA-N-2 cells) using 4-APMI.[7][8] This protocol can be adapted for other models, such as primary neuronal cultures or brain slices, with appropriate modifications.

Materials and Reagents
Reagent/MaterialRecommended SpecificationsVendor (Example)
4-Aminopyridine Methiodide>98% puritySigma-Aldrich
Neuronal Cell Linee.g., LA-N-2ATCC
Cell Culture MediumDMEM/Ham's F-12 with supplementsGibco
Assay BufferKrebs-Ringer-HEPES (KRH) bufferPrepare in-house
Acetylcholinesterase (AChE) Inhibitore.g., Physostigmine or NeostigmineSigma-Aldrich
Acetylcholine Assay KitColorimetric or FluorometricCell Biolabs, Sigma-Aldrich
96-well microtiter platesClear, flat-bottomCorning
Microplate readerCapable of absorbance or fluorescence measurementMolecular Devices
Step-by-Step Experimental Workflow

Step 1: Cell Culture and Plating

  • Culture neuronal cells (e.g., LA-N-2) in appropriate media and conditions until they reach the desired confluency.[7][8]

  • Seed the cells into 96-well plates at a density that allows for optimal health and responsiveness. Allow cells to adhere and grow for 24-48 hours.

Step 2: Preparation of Reagents

  • 4-APMI Stock Solution: Prepare a concentrated stock solution of 4-APMI in an appropriate solvent (e.g., sterile water or DMSO).

  • Assay Buffer: Prepare KRH buffer containing physiological concentrations of salts, glucose, and a buffer (HEPES).

  • AChE Inhibitor: Add an AChE inhibitor (e.g., 100 µM neostigmine) to the assay buffer to prevent the degradation of released ACh.[9]

Step 3: Induction of Acetylcholine Release

  • Gently wash the cultured cells with pre-warmed assay buffer to remove residual culture medium.

  • Add fresh assay buffer containing the desired concentration of 4-APMI to the cells. It is recommended to perform a dose-response curve to determine the optimal concentration.

  • Incubate the cells for a defined period (e.g., 15-30 minutes) at 37°C to allow for ACh release.

Step 4: Sample Collection and Processing

  • Carefully collect the supernatant (extracellular medium) from each well. This fraction contains the released ACh.

  • If measuring intracellular ACh, lyse the cells with an appropriate lysis buffer.[7]

  • Process the samples according to the instructions of the chosen ACh quantification method.

Step 5: Quantification of Acetylcholine

  • Use a commercial acetylcholine assay kit for a straightforward and sensitive measurement.[1][10][11] These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the amount of ACh.[10][11]

  • Alternatively, more advanced techniques like HPLC with electrochemical detection can be used for highly sensitive and specific quantification.[7]

Experimental Workflow for 4-APMI Induced ACh Release

cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Cell_Culture 1. Culture and Plate Neuronal Cells Reagent_Prep 2. Prepare 4-APMI and Assay Buffers Induction 3. Induce ACh Release with 4-APMI Reagent_Prep->Induction Collection 4. Collect Supernatant Induction->Collection Quantification 5. Quantify ACh (Assay Kit/HPLC) Collection->Quantification Data_Analysis 6. Analyze and Interpret Results Quantification->Data_Analysis

Caption: Experimental workflow overview.

Data Analysis and Interpretation

The primary output of this assay will be the concentration of acetylcholine in the collected samples.

  • Dose-Response Curve: Plot the measured ACh concentration against the concentration of 4-APMI used. This will reveal the potency of 4-APMI in inducing ACh release.

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare ACh release in treated versus untreated (control) cells.

  • Interpretation: An increase in extracellular ACh concentration in the presence of 4-APMI indicates successful stimulation of release. The magnitude of this increase can be used to assess the effects of other compounds or experimental conditions on cholinergic function.

Table of Expected Quantitative Parameters

ParameterTypical RangeNotes
4-APMI Concentration10 µM - 1 mMA dose-response is recommended to find the optimal concentration.
AChE Inhibitor Conc.50 - 200 µMNecessary to prevent ACh degradation.[9]
Incubation Time15 - 60 minutesTime-course experiments can optimize the duration of stimulation.
Expected ACh ReleaseVaries by cell typeCan range from low µM to tens of µM.[12]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No significant increase in ACh release - Inactive 4-APMI- Low cell viability- Insufficient AChE inhibition- Insensitive ACh detection- Verify the activity of 4-APMI- Check cell health and density- Optimize AChE inhibitor concentration- Use a more sensitive assay
High background signal - Contamination of reagents- Endogenous peroxide activity in the sample[10]- Use fresh, sterile reagents- Include a "blank" control without acetylcholinesterase in the assay[10]
High variability between replicates - Inconsistent cell numbers- Pipetting errors- Edge effects in the plate- Ensure even cell seeding- Use calibrated pipettes- Avoid using the outer wells of the plate

Safety and Handling of 4-Aminopyridine Methiodide

4-Aminopyridine and its derivatives are toxic compounds and should be handled with care.[13][14][15][16][17]

  • Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and eye protection when handling 4-APMI.[13][14]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[14][16] Use a chemical fume hood for preparing stock solutions.[14]

  • Disposal: Dispose of waste according to institutional and local regulations for hazardous materials.[13]

Conclusion

4-Aminopyridine methiodide is a potent and reliable tool for stimulating acetylcholine release in a variety of in vitro models. By understanding its mechanism of action and following a well-defined experimental protocol, researchers can effectively investigate the intricacies of cholinergic neurotransmission. The methodologies and insights provided in this application note serve as a robust foundation for designing and executing successful experiments in this critical area of neuroscience.

References

  • Shi, R., & Blight, A. R. (1996). Novel potassium channel blocker, 4-AP-3-MeOH, inhibits fast potassium channels and restores axonal conduction in injured guinea pig spinal cord white matter. Journal of Neurophysiology, 75(4), 1573-1583. [Link]

  • Tanaka-Kanegae, R., & Hamada, K. (2021). A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PLOS ONE, 16(10), e0258193. [Link]

  • Katz, B., & Miledi, R. (1977). Electrophysiological and chemical determination of acetylcholine release at the frog neuromuscular junction. Proceedings of the Royal Society of London. Series B. Biological Sciences, 196(1122), 59-72. [Link]

  • Molgo, J., Lemeignan, M., & Lechat, P. (1977). In Vitro Innervation as an Experimental Model to Study the Expression and Functions of Acetylcholinesterase and Agrin in Human Skeletal Muscle. International Journal of Molecular Sciences, 22(11), 6006. [Link]

  • Le-Corronc, H., et al. (2011). In-vitro acetylcholine release is not a straightforward model to study hippocampal 5-HT₄ receptors. Neuroscience Letters, 506(2), 322-326. [Link]

  • Judge, S. I., & Bever, C. T. (2006). 4-aminopyridine–the new old drug for the treatment of neurodegenerative diseases. Journal of Neural Transmission, 113(12), 1745-1753. [Link]

  • Meyer, E. M., et al. (1987). Differential Effects of 4-aminopyridine on Acetylcholine Release Triggered by K+ Depolarization, Veratridine, or A23187 in Rat Cerebral Cortical Synaptosomes. Neurochemical Research, 12(12), 1139-1144. [Link]

  • Dolezal, V., & Tucek, S. (1990). 4-Aminopyridine interrupts the modulation of acetylcholine release mediated by muscarinic and opiate receptors. Journal of Neuroscience Research, 27(2), 228-232. [Link]

  • Vizi, E. S., van der Vliet, J., & Somogyi, G. T. (1973). The effect of 4-aminopyridine on acetylcholine release. British Journal of Pharmacology, 49(4), 741-742. [Link]

  • Lau, J. K., et al. (2013). Measurement of Acetylcholine from Cell Lines. Journal of Visualized Experiments, (78), e50538. [Link]

  • Tanaka-Kanegae, R., & Hamada, K. (2021). A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PLOS ONE, 16(10), e0258193. [Link]

  • Chem Service. (2014). 4-Aminopyridine Safety Data Sheet. [Link]

  • Beyene, A. G., et al. (2021). Imaging in vivo acetylcholine release in the peripheral nervous system with a fluorescent nanosensor. Proceedings of the National Academy of Sciences, 118(15), e2023955118. [Link]

  • Tanaka-Kanegae, R., & Hamada, K. (2021). A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PLOS ONE, 16(10), e0258193. [Link]

  • Polgar, A. A., Smirnova, V. S., & Fisenko, V. P. (1979). [4-Aminopyridine induced spontaneous synchronism of acetylcholine release in the neuro-muscular junction]. Biulleten' Eksperimental'noi Biologii i Meditsiny, 88(9), 259-262. [Link]

  • Loba Chemie. (2013). 4-AMINOPYRIDINE For Synthesis Safety Data Sheet. [Link]

  • Horn, A. S., Lambert, J. J., & Marshall, I. G. (1979). A comparison of the facilitatory actions of 4-aminopyridine methiodide and 4-aminopyridine on neuromuscular transmission. British Journal of Pharmacology, 65(1), 53-62. [Link]

  • Bourque, R. E., & Smith, P. A. (1994). Inhibition of K+ channel activity by 4-AP stimulates N-type Ca2+ channels in CHP-100 cells. NeuroReport, 5(10), 1256-1258. [Link]

  • Gotor, R., et al. (2023). Spectroscopic Determination of Acetylcholine (ACh): A Representative Review. Topics in Current Chemistry, 381(2), 16. [Link]

  • Cell Biolabs, Inc. (n.d.). Acetylcholine Assay Kit (Colorimetric). [Link]

  • Wilson, G. J., et al. (2023). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. bioRxiv. [Link]

  • BioAssay Systems. (n.d.). EnzyChromTM Acetylcholine Assay Kit (EACL-100). [Link]

  • Stolze, D. A., & Kellogg, C. K. (1991). Modulation of acetylcholine release from rat striatal slices: interaction between 4-aminopyridine and atropine. The Journal of Pharmacology and Experimental Therapeutics, 258(3), 762-766. [Link]

  • Murray, J. M., & Newsom-Davis, J. (1981). 4-aminopyridine--a review. The International Journal of Clinical Pharmacology, Therapy, and Toxicology, 19(11), 499-504. [Link]

  • Lundh, H. (1978). Effects of 4-aminopyridine on neuromuscular transmission. Brain Research, 153(2), 307-318. [Link]

  • Will, M. A., et al. (2015). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. Drug Metabolism and Pharmacokinetics, 30(2), 171-175. [Link]

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Method

Application Notes and Protocols for 4-Aminopyridine Methiodide in Frog Sartorius Nerve-Muscle Preparation

Introduction: Unveiling the Action of a Potent Neuromuscular Facilitator The frog sartorius nerve-muscle preparation is a classic and robust model in neurophysiology, offering unparalleled access to the fundamental mecha...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Action of a Potent Neuromuscular Facilitator

The frog sartorius nerve-muscle preparation is a classic and robust model in neurophysiology, offering unparalleled access to the fundamental mechanisms of synaptic transmission at the neuromuscular junction (NMJ). This guide provides a detailed exploration of the application of 4-Aminopyridine methiodide (4-APMI), a quaternary analogue of 4-Aminopyridine (4-AP), in this experimental paradigm. As a potent potassium channel blocker, 4-AP and its derivatives are invaluable tools for investigating the processes of neurotransmitter release and synaptic plasticity.[1][2][3]

4-APMI enhances neuromuscular transmission primarily by blocking voltage-gated potassium channels in the presynaptic nerve terminal.[1][2] This blockade prolongs the duration of the action potential invading the nerve terminal, leading to a greater influx of calcium ions (Ca²⁺) through voltage-gated calcium channels.[4][5][6] The elevated intracellular Ca²⁺ concentration significantly increases the probability of acetylcholine (ACh) vesicle release from the presynaptic terminal, resulting in a larger end-plate potential (EPP) and consequently, a more robust muscle contraction.[4][5][7] This document will provide the scientific background, detailed protocols, and expected outcomes for utilizing 4-APMI to modulate and study neuromuscular transmission.

Mechanism of Action at the Neuromuscular Junction

The primary mechanism of 4-APMI involves the blockade of presynaptic potassium channels, which are crucial for the repolarization phase of the action potential.[1][3] By inhibiting these channels, 4-APMI effectively broadens the action potential. This prolonged depolarization keeps voltage-gated calcium channels open for a longer duration, leading to an enhanced influx of calcium into the presynaptic terminal.[4][6] The increased intracellular calcium concentration is the direct trigger for a greater number of synaptic vesicles containing acetylcholine to fuse with the presynaptic membrane and release their contents into the synaptic cleft.[8] This augmented release of acetylcholine leads to a larger end-plate potential (EPP) in the postsynaptic muscle fiber, increasing the likelihood of reaching the threshold for muscle action potential generation and subsequent contraction.[4][7]

G cluster_presynaptic Presynaptic Nerve Terminal cluster_postsynaptic Postsynaptic Muscle Fiber Action Potential Action Potential K_Channel Voltage-Gated K+ Channel Action Potential->K_Channel Opens Ca_Channel Voltage-Gated Ca2+ Channel Action Potential->Ca_Channel Opens K_Channel->Action Potential Prolongs Repolarization 4APMI 4-Aminopyridine Methiodide 4APMI->K_Channel Blocks Ca_Influx Increased Ca2+ Influx Ca_Channel->Ca_Influx Vesicle_Fusion ACh Vesicle Fusion Ca_Influx->Vesicle_Fusion Triggers ACh_Release Enhanced ACh Release Vesicle_Fusion->ACh_Release ACh_Receptor Nicotinic ACh Receptor ACh_Release->ACh_Receptor Binds to EPP Increased EPP ACh_Receptor->EPP Generates Muscle_Contraction Muscle Contraction EPP->Muscle_Contraction Initiates

Caption: Mechanism of 4-APMI at the neuromuscular junction.

Materials and Reagents

Biological Preparation
  • Frog (e.g., Rana pipiens or Rana temporaria)

  • Sartorius nerve-muscle preparation

Solutions and Chemicals
  • Frog Ringer's Solution: A standard physiological saline for amphibian tissues.[9][10][11]

  • 4-Aminopyridine Methiodide (4-APMI): To be dissolved in Ringer's solution to the desired final concentration.

  • d-Tubocurarine (optional): For experiments requiring blockade of neuromuscular transmission.

  • High Magnesium (Mg²⁺) / Low Calcium (Ca²⁺) Ringer's Solution (optional): To reduce neurotransmitter release and study quantal events.

Component Concentration (mM) Weight per Liter (g)
NaCl1156.72
KCl2.50.186
CaCl₂1.80.199
NaHCO₃2.40.202
NaH₂PO₄ (optional)0.850.102
Glucose (optional)5.61.0
Table 1: Composition of Frog Ringer's Solution. The solution should be freshly prepared and aerated with 95% O₂ / 5% CO₂ to maintain a pH of 7.2-7.4.
Equipment
  • Dissecting microscope and tools

  • Nerve-muscle chamber with stimulating and recording electrodes

  • Micromanipulators

  • Nerve stimulator

  • Amplifier and oscilloscope (or data acquisition system) for electrophysiological recordings

  • Force transducer for muscle contraction measurements

Experimental Protocols

Protocol 1: Dissection of the Frog Sartorius Nerve-Muscle Preparation
  • Anesthesia and Pithing: Anesthetize the frog by immersion in a solution of tricaine methanesulfonate (MS-222). Once unresponsive, perform a double pithing procedure to destroy the brain and spinal cord.

  • Exposure of the Sartorius Muscle: Place the frog on its dorsal side and make a longitudinal incision through the skin of the thigh. Carefully separate the skin to expose the underlying musculature. The sartorius muscle is a thin, strap-like muscle on the ventral aspect of the thigh.

  • Isolation of the Nerve-Muscle Preparation: Identify the sciatic nerve trunk in the dorsal thigh and carefully dissect it free, along with its branches innervating the sartorius muscle. Isolate the sartorius muscle by cutting its distal and proximal tendons, leaving a small piece of the pelvic bone attached to the proximal end for mounting.

  • Mounting the Preparation: Transfer the isolated nerve-muscle preparation to the experimental chamber containing oxygenated Ringer's solution. Secure the proximal end of the muscle (with the bone chip) to a fixed hook and the distal tendon to a force transducer or a fixed point. Place the sciatic nerve in a stimulating electrode holder.

Protocol 2: Application of 4-Aminopyridine Methiodide and Electrophysiological Recording

This protocol outlines the steps for investigating the effects of 4-APMI on evoked end-plate potentials (EPPs).

G cluster_setup Preparation and Setup cluster_recording Experimental Procedure A Dissect and mount frog sartorius nerve-muscle preparation B Position stimulating electrodes on the sciatic nerve and intracellular recording electrode in a muscle fiber A->B C Record baseline EPPs in normal Ringer's solution B->C D Perfuse the chamber with Ringer's solution containing 4-APMI (e.g., 10⁻⁴ M) C->D E Allow for equilibration (15-20 minutes) D->E F Record EPPs in the presence of 4-APMI E->F G Washout with normal Ringer's solution and record recovery F->G

Caption: Experimental workflow for electrophysiological recording.

  • Baseline Recording: Perfuse the preparation with normal Ringer's solution. Stimulate the sciatic nerve with single supramaximal pulses and record the resulting EPPs from a muscle fiber using an intracellular microelectrode.

  • Drug Application: Switch the perfusion to Ringer's solution containing the desired concentration of 4-APMI (a starting concentration of 10⁻⁴ M is recommended).[7][12]

  • Equilibration: Allow the preparation to equilibrate in the 4-APMI solution for 15-20 minutes to ensure adequate diffusion and effect.

  • Post-Drug Recording: Record the EPPs again under the same stimulation parameters.

  • Washout: Perfuse the chamber with normal Ringer's solution to wash out the drug and observe the reversibility of the effects.

Expected Results and Data Analysis

Parameter Expected Effect of 4-APMI Causality
End-Plate Potential (EPP) Amplitude Significant IncreaseEnhanced quantal content due to increased ACh release.[4][7]
Quantal Content IncreaseHigher probability of vesicle release due to prolonged Ca²⁺ influx.[4][7]
EPP Time Course ProlongationPotential for repetitive nerve terminal firing and asynchronous release of ACh.[7][12]
Miniature End-Plate Potential (mEPP) Frequency Variable, may increase4-AP can increase spontaneous release at some frog endplates.[6]
Muscle Twitch Tension PotentiationLarger EPPs are more likely to trigger muscle action potentials and contraction.[13]

Troubleshooting and Experimental Considerations

  • Muscle Twitching: The potentiation of neurotransmitter release by 4-APMI can lead to strong muscle contractions, which may dislodge the intracellular recording electrode. To mitigate this, experiments can be performed in a low Ca²⁺/high Mg²⁺ Ringer's solution or in the presence of a low concentration of d-tubocurarine to keep the EPPs subthreshold for muscle action potentials.

  • Concentration-Response: The effects of 4-APMI are dose-dependent. It is advisable to perform a concentration-response curve to determine the optimal concentration for the desired effect in your specific setup.

  • Reversibility: The effects of 4-APMI are generally reversible upon washout, although this may take a considerable amount of time.

Conclusion

4-Aminopyridine methiodide is a powerful pharmacological tool for the study of neuromuscular transmission. Its well-characterized mechanism of action as a potassium channel blocker allows for the targeted enhancement of neurotransmitter release. The protocols and information provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize 4-APMI in the frog sartorius nerve-muscle preparation to investigate synaptic function and dysfunction.

References

  • Buckle, P. J., & Haas, H. L. (1982). Effects of 4-aminopyridine and 3,4-diaminopyridine on transmitter release at the neuromuscular junction. Journal of Physiology, 326, 109-122. Available at: [Link]

  • Tapia, R., & Sitges, M. (1982). Effect of 4-aminopyridine on transmitter release in synaptosomes. Brain Research, 250(2), 291-299. Available at: [Link]

  • Judge, S. I., & Bever, C. T., Jr (2006). Potassium channel blockers in multiple sclerosis: a review. CNS Neuroscience & Therapeutics, 12(1), 51-60. Available at: [Link]

  • Horn, A. S., Lambert, J. J., & Marshall, I. G. (1979). A comparison of the facilitatory actions of 4-aminopyridine methiodide and 4-aminopyridine on neuromuscular transmission. British Journal of Pharmacology, 65(1), 53-62. Available at: [Link]

  • Llinás, R., Walton, K. D., & Bohr, V. (1976). Synaptic transmission in squid giant synapse after potassium conductance blockage with external 3- and 4-aminopyridine. Biophysical Journal, 16(1), 83-86. Available at: [Link]

  • Glover, W. E. (1982). The aminopyridines. General Pharmacology: The Vascular System, 13(4), 259-285. Available at: [Link]

  • Scribd. (n.d.). Exp.frog's Ringer Solution. Retrieved from [Link]

  • Marshall, I. G., Lambert, J. J., & Horn, A. S. (1979). A comparison of the facilitatory actions of 4-aminopyridine methiodide and 4-aminopyridine on neuromuscular transmission. Naunyn-Schmiedeberg's Archives of Pharmacology, 307(Suppl.), R63. Available at: [Link]

  • Katz, B., & Miledi, R. (1965). The effect of temperature on the synaptic delay at the neuromuscular junction. The Journal of Physiology, 181(3), 656–670. Available at: [Link]

  • Molgo, J., Lemeignan, M., & Lechat, P. (1977). Effects of 4-aminopyridine at the frog neuromuscular junction. Journal of Pharmacology and Experimental Therapeutics, 203(3), 653-663. Available at: [Link]

  • Wikipedia. (2023, December 2). Ringer's solution. Retrieved from [Link]

  • Murray, J. M., & Newsom-Davis, J. (1981). 4-aminopyridine--a review. Adverse Drug Reactions and Acute Poisoning Reviews, 1(2), 111-124. Available at: [Link]

  • Fink, R. H., & Wettwer, E. (1978). Effects of 4-aminopyridine on the excitation-contraction coupling in frog and rat skeletal muscle. Pflügers Archiv, 376(1), 81-86. Available at: [Link]

  • Grokipedia. (n.d.). Ringer's solution. Retrieved from [Link]

  • Vedantu. (n.d.). Ringer's Solution: Composition, Uses & Importance in Biology. Retrieved from [Link]

  • Wang, X., Burke, S. R., Talmadge, R. J., Voss, A. A., & Rich, M. M. (2020). Depressed neuromuscular transmission causes weakness in mice lacking BK potassium channels. The Journal of General Physiology, 152(5), e201912526. Available at: [Link]

  • Wang, X., Burke, S. R., Talmadge, R. J., Voss, A. A., & Rich, M. M. (2020). Depressed neuromuscular transmission causes weakness in mice lacking BK potassium channels. The Journal of General Physiology, 152(5), e201912526. Available at: [Link]

  • Thesleff, S. (1980). Effects of 4-aminopyridine on neuromuscular transmission. Progress in Brain Research, 52, 261-271. Available at: [Link]

  • Japanese Pharmacopoeia. (n.d.). Ringer's Solution. Retrieved from [Link]

  • Shapiro, B. I. (1980). Effects of 4-aminopyridine on pacemaker activity of frog sinus venosus. European Journal of Pharmacology, 62(4), 335-340. Available at: [Link]

  • News-Medical.Net. (2024, June 21). What are Potassium channel blockers and how do they work?. Retrieved from [Link]

  • LITFL. (2020, November 11). Neuromuscular Blockers - Part One. Retrieved from [Link]

  • Dirty Medicine. (2018, July 21). Neuromuscular Junction [Video]. YouTube. Retrieved from [Link]

  • Urakawa, N., & Umeno, H. (1981). Contraction of the frog muscle in 4-aminopyridine by rapid cooling. Japanese Journal of Physiology, 31(3), 395-406. Available at: [Link]

  • del Castillo, J., & Escalona de Motta, G. (1978). A new method for excitation-contraction uncoupling in frog skeletal muscle. The Journal of Cell Biology, 78(3), 782–784. Available at: [Link]

  • Yue, C., Rinker, D. C., & Liu, W. (2020). Human equivalent dose of oral 4-aminopyridine differentiates nerve crush injury from transection injury and improves post-injury function in mice. Neural Regeneration Research, 15(10), 1903–1911. Available at: [Link]

  • Yue, C., Rinker, D. C., & Liu, W. (2019). 4-AMINOPYRIDINE ATTENUATES MUSCLE ATROPHY AFTER SCIATIC NERVE CRUSH INJURY IN MICE. Muscle & Nerve, 60(1), 85–92. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Intracellular Delivery of 4-Aminopyridine Methiodide

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Aminopyridine methiodide (4-APMI). This guide is designed to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Aminopyridine methiodide (4-APMI). This guide is designed to provide in-depth troubleshooting advice and detailed protocols to overcome the unique challenges associated with delivering this permanently charged potassium channel blocker into cells. As 4-APMI's site of action is intracellular, successful delivery is paramount for obtaining meaningful experimental results.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the use of 4-Aminopyridine methiodide in cell-based experiments.

Q1: What is 4-Aminopyridine methiodide (4-APMI) and how does it differ from 4-Aminopyridine (4-AP)?

4-Aminopyridine (4-AP) is a well-known potassium channel blocker. 4-Aminopyridine methiodide (4-APMI) is a quaternary analogue of 4-AP, meaning it has a permanently positive charge due to the addition of a methyl group to the pyridine nitrogen. This permanent charge is the critical difference between the two compounds. While 4-AP can cross the cell membrane in its uncharged form, 4-APMI is membrane-impermeant when applied externally.[1][2]

Q2: Why is delivering 4-APMI into cells a challenge?

The primary challenge lies in its physicochemical properties. The permanent positive charge on the quaternary ammonium group makes 4-APMI highly polar and hydrophilic. The cell membrane is a lipid bilayer that restricts the passive diffusion of charged and polar molecules.[1][2] Therefore, standard methods of drug application, such as simple addition to the extracellular media, are ineffective for delivering 4-APMI to its intracellular target.

Q3: What is the primary intracellular target of 4-APMI?

Similar to 4-AP, 4-APMI blocks voltage-gated potassium channels from the intracellular side of the cell membrane.[1][2] By blocking these channels, it prolongs the duration of action potentials and enhances neurotransmitter release, making it a valuable tool for studying neuronal excitability and synaptic transmission.

Q4: How can I confirm that 4-APMI has been successfully delivered into my cells?

The most direct method is through electrophysiological recording, specifically whole-cell patch-clamp.[1][2] Successful intracellular delivery will result in a measurable blockade of outward potassium currents when the cell is depolarized. This provides functional evidence of 4-APMI reaching its target.

Troubleshooting Guide: Overcoming Delivery Hurdles

This section provides a structured approach to troubleshooting common problems encountered during 4-APMI delivery experiments.

Problem 1: No observable effect on potassium currents after application.

This is the most common issue and directly points to a failure in intracellular delivery.

Possible Cause 1: Ineffective Delivery Method

  • Explanation: As a permanently charged molecule, 4-APMI requires an active delivery strategy to cross the cell membrane. Simple incubation is not sufficient.

  • Troubleshooting Steps:

    • Select an Appropriate Delivery Method: The most reliable method for introducing 4-APMI into a single cell for electrophysiological recording is via the patch pipette in a whole-cell patch-clamp configuration.[1][2] For population studies, consider physical methods like electroporation or chemical methods like lipofection.[3][4]

    • Optimize Delivery Parameters: If using electroporation or lipofection, systematic optimization of parameters is crucial. This includes voltage, pulse duration, and number of pulses for electroporation, and lipid-to-compound ratio and incubation time for lipofection.

Possible Cause 2: Incorrect Concentration

  • Explanation: The intracellular concentration of 4-APMI may be too low to elicit a significant blockade of potassium channels.

  • Troubleshooting Steps:

    • Concentration Titration: If using a delivery method for a cell population, perform a concentration-response experiment to determine the optimal loading concentration.

    • Patch Pipette Concentration: For patch-clamp experiments, ensure the concentration in the pipette solution is adequate. A typical starting concentration is in the micromolar to low millimolar range.

Problem 2: High cell death or poor cell health after delivery.

Introducing any substance intracellularly can be stressful for cells.

Possible Cause 1: Toxicity of the Delivery Method

  • Explanation: Both electroporation and some lipofection reagents can be cytotoxic.[3]

  • Troubleshooting Steps:

    • Optimize Delivery Parameters: Reduce the intensity of the delivery method. For electroporation, try lower voltages or shorter pulse durations. For lipofection, use the lowest effective concentration of the transfection reagent.

    • Cell Health Monitoring: Always include a control group that undergoes the delivery procedure without 4-APMI to assess the toxicity of the method itself. Use a viability assay, such as the LIVE/DEAD assay, to quantify cell death.

    • Allow for Recovery: After the delivery process, allow cells to recover in fresh, complete medium for a period before conducting your experiment.

Possible Cause 2: Intrinsic Toxicity of 4-APMI at High Concentrations

  • Explanation: While 4-APMI is a specific channel blocker, high intracellular concentrations can lead to off-target effects and cytotoxicity.

  • Troubleshooting Steps:

    • Determine the Therapeutic Window: Perform a dose-response curve for both the desired effect (potassium channel blockade) and cytotoxicity. The goal is to find a concentration that is effective but not overly toxic.

    • Time-Course Experiment: Assess cell viability at different time points after delivery to understand the kinetics of any potential toxic effects.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments involving 4-APMI.

Protocol 1: Intracellular Delivery of 4-APMI via Whole-Cell Patch-Clamp

This is the gold-standard method for studying the effects of 4-APMI on a single cell.

Materials:

  • Standard patch-clamp setup (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries

  • Intracellular (pipette) solution

  • Extracellular (bath) solution

  • 4-Aminopyridine methiodide

  • Cells of interest cultured on coverslips

Procedure:

  • Prepare Intracellular Solution with 4-APMI:

    • Dissolve 4-APMI in your standard intracellular solution to the desired final concentration (e.g., 100 µM - 1 mM).

    • Ensure the pH and osmolarity of the solution are adjusted and filtered (0.2 µm filter).

  • Pull and Fill Patch Pipettes:

    • Pull pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.

    • Back-fill the pipette with the 4-APMI-containing intracellular solution.

  • Establish a Whole-Cell Configuration:

    • Approach a target cell with the patch pipette while applying positive pressure.

    • Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the cell membrane under the pipette tip with gentle suction to achieve the whole-cell configuration. This allows the contents of the pipette, including 4-APMI, to diffuse into the cell.

  • Record Potassium Currents:

    • Allow a few minutes for 4-APMI to diffuse throughout the cell.

    • Apply a voltage-step protocol to elicit voltage-gated potassium currents (e.g., step from a holding potential of -80 mV to various depolarizing potentials from -60 mV to +60 mV).

    • Record the resulting currents and observe for a reduction in the outward potassium current compared to control cells recorded with a 4-APMI-free intracellular solution.

Protocol 2: Cytotoxicity Assessment using a LIVE/DEAD Viability/Cytotoxicity Assay

This protocol allows for the quantification of live and dead cells in a population after a 4-APMI delivery procedure.

Materials:

  • LIVE/DEAD Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)

  • Phosphate-buffered saline (PBS)

  • Cells cultured in a multi-well plate

  • Fluorescence microscope

Procedure:

  • Perform 4-APMI Delivery:

    • Treat cells with your chosen delivery method (e.g., electroporation, lipofection) with and without 4-APMI. Include a vehicle control (delivery agent only) and an untreated control.

  • Prepare Staining Solution:

    • Prepare the LIVE/DEAD staining solution according to the manufacturer's instructions by diluting Calcein AM and Ethidium homodimer-1 in PBS.

  • Stain the Cells:

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the staining solution to each well and incubate at room temperature for 15-30 minutes, protected from light.

  • Image and Quantify:

    • Visualize the cells using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).

    • Capture images from multiple fields for each condition.

    • Quantify the number of live and dead cells to determine the percentage of cytotoxicity for each condition.

Data Presentation

Table 1: Physicochemical Properties of 4-Aminopyridine (4-AP) and 4-Aminopyridine Methiodide (4-APMI)

Property4-Aminopyridine (4-AP)4-Aminopyridine Methiodide (4-APMI)Reference
Molecular Formula C5H6N2C6H9IN2PubChem
Molecular Weight 94.12 g/mol 236.05 g/mol PubChem
Charge at Physiological pH Partially positive (pKa ~9.2)Permanently positive[1][2]
Membrane Permeability Permeable in uncharged formImpermeable[1][2]
Solubility Soluble in water and DMSOExpected to be highly soluble in water[5][6]

Table 2: Troubleshooting Summary for 4-APMI Delivery

SymptomPossible CauseRecommended Action
No effect on K+ currents Ineffective delivery methodUse whole-cell patch clamp, electroporation, or lipofection. Optimize parameters.
Insufficient intracellular concentrationPerform a concentration-response curve. Increase concentration in the patch pipette.
High Cell Death Cytotoxicity of the delivery methodOptimize delivery parameters (lower voltage, less reagent). Include a vehicle control.
Intrinsic toxicity of 4-APMIDetermine the therapeutic window with a dose-response for efficacy and toxicity.

Visualizations

Diagram 1: Cellular Delivery Challenges of 4-APMI

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Lipid Bilayer) cluster_intracellular Intracellular Space 4-APMI_ext 4-Aminopyridine Methiodide (4-APMI) Positively Charged + membrane 4-APMI_ext->membrane Impermeable K_channel Potassium Channel Target Site delivery {Delivery Methods|(Electroporation, Lipofection, Patch Pipette)} delivery->K_channel Successful Delivery

Caption: The permanent positive charge of 4-APMI prevents its passage across the lipid bilayer.

Diagram 2: Experimental Workflow for Verifying 4-APMI Activity

start Start: Prepare Cells delivery Intracellular Delivery of 4-APMI (e.g., via Patch Pipette) start->delivery patch_clamp Whole-Cell Patch-Clamp Recording delivery->patch_clamp voltage_protocol Apply Voltage-Step Protocol patch_clamp->voltage_protocol data_acquisition Record Potassium Currents voltage_protocol->data_acquisition analysis Analyze Data: Compare to Control data_acquisition->analysis conclusion Conclusion: Assess K+ Channel Blockade analysis->conclusion

Sources

Optimization

Technical Support Center: Optimizing 4-Aminopyridine Methiodide in Electrophysiology

Welcome to the technical support center for 4-Aminopyridine Methiodide (4-AP-MeI). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Aminopyridine Methiodide (4-AP-MeI). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this compound in electrophysiological studies. Here, we move beyond simple protocols to explain the underlying principles and causality, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

1. What is 4-Aminopyridine Methiodide (4-AP-MeI) and how does it differ from 4-Aminopyridine (4-AP)?

4-Aminopyridine Methiodide (4-AP-MeI) is a quaternary ammonium derivative of 4-Aminopyridine (4-AP). Both are known blockers of voltage-gated potassium (Kv) channels. The key difference lies in the permanent positive charge of 4-AP-MeI due to the addition of a methyl group. This structural change renders it membrane-impermeant.

  • 4-AP: Can cross the cell membrane in its uncharged form and is thought to act on Kv channels from the intracellular side.[1][2]

  • 4-AP-MeI: Due to its charge, it is restricted to the side of the membrane where it is applied. When applied extracellularly, it will only affect channels accessible from the outside.[1] This property makes it a valuable tool for dissecting the location of channel binding sites.

2. What is the primary mechanism of action of 4-AP-MeI in electrophysiology?

4-AP-MeI, like 4-AP, primarily blocks voltage-gated potassium channels. This blockade prolongs the repolarization phase of the action potential. By inhibiting K+ efflux, the cell remains depolarized for a longer duration. This can lead to an increase in neurotransmitter release at the synapse.[3][4] It is particularly useful for studying A-type potassium currents.

3. What is a typical working concentration for 4-AP-MeI in electrophysiology experiments?

The optimal concentration of 4-AP-MeI is highly dependent on the specific preparation and the research question. However, a general starting point can be derived from the literature.

Preparation TypeTypical Concentration RangeKey Considerations
Neuromuscular Junction (Frog, Chick)100 µM - 10 mM[3][4]Higher concentrations may be needed to see significant effects on quantal content.[3]
Mammalian Brain Slices (for epileptiform activity)25 µM - 200 µM (for 4-AP)[5]The effects of aminopyridines can be strongly concentration-dependent.[5]
Cloned Channels (e.g., mKv1.1)IC50 for intracellular block by 4-AP is ~117 µM[1]4-AP-MeI is effective from the inside but not the outside.[1]
Spinal Cord Preparations (injured axons)1 µM - 100 µM (for 4-AP)[6]Lower concentrations can enhance conduction, while higher concentrations (mM range) can be suppressive.[6]

It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Troubleshooting Guide

Issue 1: No observable effect of 4-AP-MeI application.

  • Cause: Incorrect application site.

    • Explanation: Since 4-AP-MeI is membrane impermeant, its site of action is critical. If you are applying it extracellularly to block a channel that has an intracellular binding site, you will not observe an effect.[1]

    • Solution: For whole-cell patch-clamp experiments, include 4-AP-MeI in your intracellular pipette solution to target internal binding sites.[1]

  • Cause: Inadequate concentration.

    • Explanation: The effective concentration can vary significantly between different tissue types and channel subtypes.

    • Solution: Systematically increase the concentration of 4-AP-MeI in your experiments. It's recommended to start with a concentration reported in the literature for a similar preparation and then perform a dose-response study.

  • Cause: Drug solution degradation.

    • Explanation: While 4-AP is generally stable in solid form, aqueous solutions should be prepared fresh for each experiment to ensure potency.[7]

    • Solution: Prepare fresh stock solutions of 4-AP-MeI daily.

Issue 2: Observing inconsistent or unexpected effects.

  • Cause: Non-specific effects at high concentrations.

    • Explanation: At higher concentrations (in the millimolar range), 4-AP and its derivatives can have off-target effects, including anticholinesterase activity.[3][4] This can complicate the interpretation of your results, especially at the neuromuscular junction.

    • Solution: Use the lowest effective concentration determined from your dose-response curve. If you suspect off-target effects, consider using more specific blockers for other potential targets in control experiments.

  • Cause: Changes in intracellular pH.

    • Explanation: The potency of 4-AP can be influenced by both intracellular and extracellular pH.[1] While 4-AP-MeI's charge is permanent, pH changes in the recording solutions could potentially alter channel gating and modify the observed effects.

    • Solution: Ensure your recording solutions are well-buffered and that the pH is stable throughout the experiment.

Issue 3: Difficulty dissolving 4-AP-MeI.

  • Cause: Incorrect solvent.

    • Explanation: While 4-AP is soluble in water and DMSO, the methiodide salt generally has good water solubility.[8][9]

    • Solution: 4-AP-MeI should readily dissolve in your aqueous physiological buffers. If you encounter solubility issues, gentle warming and vortexing can be helpful. For preparing concentrated stock solutions, sterile, deionized water is a suitable solvent.

Experimental Protocols

Protocol 1: Preparation of 4-AP-MeI Stock Solution

  • Calculate the required mass: Determine the mass of 4-AP-MeI powder needed to achieve the desired stock concentration (e.g., 100 mM). Remember to account for the molecular weight of the compound.

  • Dissolve the powder: Weigh the calculated mass of 4-AP-MeI and dissolve it in a small volume of high-purity, deionized water or your desired physiological buffer.

  • Adjust to final volume: Once fully dissolved, add the solvent to reach the final desired volume.

  • Storage: It is recommended to prepare fresh solutions daily.[7] If storage is necessary, aliquot the stock solution into single-use vials and store at -20°C for up to one month.[8] Before use, thaw the aliquot and ensure there is no precipitate.

Protocol 2: Application of 4-AP-MeI in a Brain Slice Preparation

  • Prepare the slice: Prepare acute brain slices according to your standard laboratory protocol.

  • Establish a baseline: Perfuse the slice with artificial cerebrospinal fluid (aCSF) and obtain a stable baseline recording of the desired electrophysiological parameter (e.g., synaptic potentials, firing rate).

  • Bath application: Switch the perfusion to aCSF containing the desired final concentration of 4-AP-MeI.

  • Monitor the effect: Continuously monitor the electrophysiological recording to observe the onset and steady-state effect of the drug.

  • Washout: After observing the effect, switch the perfusion back to the control aCSF to determine if the effect is reversible.

Visualizing the Mechanism and Workflow

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space 4AP_MeI_ext 4-AP-MeI Kv_Channel Voltage-gated K+ Channel 4AP_MeI_ext->Kv_Channel Blocks from outside K_ion K+ Kv_Channel->K_ion Inhibits efflux Repolarization Repolarization Kv_Channel->Repolarization Prolongs K_ion->Repolarization Drives

Caption: Mechanism of extracellular 4-AP-MeI action.

A Prepare Stock Solution (e.g., 100 mM in H2O) C Dilute Stock to Final Working Concentration in ACSF A->C B Establish Stable Baseline Recording in Control ACSF D Switch Perfusion to 4-AP-MeI Containing ACSF B->D C->D E Record Steady-State Effect D->E F Washout with Control ACSF E->F G Analyze Data F->G

Caption: Experimental workflow for 4-AP-MeI application.

References

  • Harvey, A. L., & Marshall, I. G. (1980). A comparison of the facilitatory actions of 4-aminopyridine methiodide and 4-aminopyridine on neuromuscular transmission. Naunyn-Schmiedeberg's archives of pharmacology, 311(1), 53–62. [Link]

  • Harvey, A. L., & Marshall, I. G. (1980). A comparison of the facilitatory actions of 4-aminopyridine methiodide and 4-aminopyridine on neuromuscular transmission. British Journal of Pharmacology, 69(1), 53-62. [Link]

  • Stephens, G. J., Garratt, J. C., Robertson, B., & Owen, D. G. (1994). On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. The Journal of physiology, 477(Pt 2), 187–196. [Link]

  • Shi, R., & Blight, A. R. (1996). Differential effects of low and high concentrations of 4-aminopyridine on axonal conduction in normal and injured spinal cord. Neuroscience, 73(1), 235–244. [Link]

  • Ghafari, T., & Mofidi, V. (2020). Characterizing Concentration-Dependent Neural Dynamics of 4-Aminopyridine-Induced Epileptiform Activity. eNeuro, 7(6), ENEURO.0247-20.2020. [Link]

  • Gonotkov, M. A., et al. (2015). Effects of 4-aminopyridine on action potentials generation in mouse sinoauricular node strips. Biomedical Research, 26(3), 443-449. [Link]

  • Stephens, G. J., et al. (1994). On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. The Journal of physiology, 477(2), 187-196. [Link]

  • Chiu, S. Y., & Ritchie, J. M. (1984). On the mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. The Journal of physiology, 355, 523–542. [Link]

  • MP Biomedicals. (n.d.). 4-Aminopyridine (4-AP). [Link]

  • De la Cruz, A., et al. (2019). Differential effect of 4-AP on simultaneous epicardial and endocardial optically recorded APs. Scientific Reports, 9(1), 1-13. [Link]

  • Howe, J. R., & Ritchie, J. M. (1991). On the active form of 4-aminopyridine: block of K+ currents in rabbit Schwann cells. The Journal of physiology, 433, 183–205. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • Chandy, K. G., et al. (1984). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. The Journal of experimental medicine, 160(2), 369-385. [Link]

  • Estrada-Mondragón, A., & G. S. (2021). Acid-base equilibrium of 4-aminopyridine derivatives. Scientific Reports, 11(1), 1-13. [Link]

  • Tsuchida, K., et al. (1998). Dose-dependence of 4-aminopyridine plasma concentrations and electrophysiological effects in dogs : potential relevance to ionic mechanisms in vivo. Journal of cardiovascular pharmacology, 31(5), 748-755. [Link]

  • CN1807415A. 4-aminopyridine preparation method.
  • Scientifica. (2019). #LabHacks: Tips for improving your electrophysiology experiments. [Link]

  • Taylor & Francis Online. (n.d.). 4 aminopyridine – Knowledge and References. [Link]

  • Hermann, A., & Gorman, A. L. F. (1981). Effects of 4-Aminopyridine on Potassium Currents in a Molluscan Neuron. Journal of General Physiology, 78(1), 63-86. [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(1), 60-62. [Link]

  • Armstrong, C. M., & Loboda, A. (2001). A model for 4-aminopyridine action on K channels: similarities to tetraethylammonium ion action. The Journal of general physiology, 117(3), 223–232. [Link]

  • Stott, J. B., et al. (2015). 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries. British journal of pharmacology, 172(16), 4017-4030. [Link]

  • Donnelly, R. F. (2009). Chemical stability of 4-aminopyridine capsules. The Canadian journal of hospital pharmacy, 62(3), 226–232. [Link]

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Troubleshooting

Potential off-target effects of 4-Aminopyridine methiodide in neuronal cultures

A Guide for Researchers on Navigating Potential Off-Target Effects Welcome to the technical support center for the use of 4-Aminopyridine (4-AP) methiodide and its parent compound, 4-aminopyridine, in neuronal cultures....

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Navigating Potential Off-Target Effects

Welcome to the technical support center for the use of 4-Aminopyridine (4-AP) methiodide and its parent compound, 4-aminopyridine, in neuronal cultures. This resource, developed by our team of application scientists, is designed to provide in-depth troubleshooting guidance and address frequently asked questions regarding the potential off-target effects of these valuable research tools. Our goal is to equip you with the knowledge to design robust experiments, interpret your data with confidence, and avoid common pitfalls.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions researchers have about using 4-Aminopyridine and its derivatives in neuronal cultures.

Q1: What is the primary mechanism of action of 4-Aminopyridine (4-AP) and 4-AP methiodide?

4-Aminopyridine is a non-selective blocker of voltage-gated potassium (Kᵥ) channels.[1][2][3][4][5] By inhibiting these channels, 4-AP prolongs the duration of action potentials.[6][7] This extended depolarization leads to an increased influx of calcium through voltage-gated calcium channels, which in turn enhances the release of various neurotransmitters, including acetylcholine, dopamine, noradrenaline, and glutamate.[1][8] 4-AP methiodide is a quaternary analogue of 4-AP and shares this primary mechanism of increasing acetylcholine release.[9][10]

Q2: What is the key difference between 4-AP and 4-AP methiodide?

The primary difference lies in their membrane permeability and site of action. 4-AP is a weak base that can cross the cell membrane in its non-ionized form and is thought to block potassium channels from the intracellular side in its ionized form.[11] In contrast, 4-AP methiodide is a quaternary ammonium compound, meaning it carries a permanent positive charge. This charge significantly limits its ability to cross the cell membrane. Therefore, its effects are largely restricted to extracellularly accessible sites. This property can be experimentally advantageous when trying to distinguish between intracellular and extracellular sites of action. Notably, 4-AP is significantly more potent in increasing the quantal content of neurotransmitter release compared to 4-AP methiodide, suggesting a key intracellular component to 4-AP's full effect.[9]

Q3: I'm observing neuronal hyperexcitability and even seizure-like activity in my cultures. Is this an expected on-target effect?

Yes, this is a well-documented consequence of 4-AP's primary mechanism of action. By blocking potassium channels and enhancing excitatory neurotransmitter release (like glutamate), 4-AP can lead to neuronal hyperexcitability.[1][12] In fact, 4-AP is widely used in in vitro and in vivo models to induce epileptiform activity for the study of seizures.[12][13][14] Therefore, observing such effects is consistent with the on-target activity of the compound. However, at high concentrations, these effects can lead to excitotoxicity and neuronal death.[12]

Q4: Are there any known off-target effects of 4-AP that I should be aware of?

Yes, several off-target effects have been reported, particularly at higher concentrations. These include:

  • Direct modulation of High Voltage-Activated (HVA) Calcium Channels: 4-AP can directly potentiate L-type and N-type calcium channels, independent of its potassium channel blocking activity.[15][16] This effect is particularly pronounced for L-type channels at micromolar concentrations.[15]

  • Inhibition of Sodium (Na⁺) Channels: At concentrations in the millimolar range (1-5 mM), 4-AP has been shown to block voltage-gated sodium channels in rat cerebellar granule cells.[17]

  • Inhibition of Na⁺,K⁺-ATPase: In cultured mouse cortical neurons, 4-AP in the low millimolar range has been shown to inhibit the Na⁺,K⁺-ATPase pump, which can lead to neuronal toxicity.[18]

  • Anticholinesterase Activity (for 4-AP Methiodide): 4-AP methiodide has been shown to possess weak anticholinesterase activity at concentrations of 1-3 mM.[9][10]

It is crucial to consider these potential off-target effects when designing experiments and interpreting results.

Troubleshooting Guide

This section provides guidance on specific issues you may encounter during your experiments with 4-Aminopyridine and its methiodide derivative.

Issue 1: Unexpectedly large increase in intracellular calcium ([Ca²⁺]i) that is not fully explained by Kᵥ channel blockade.

Potential Cause: You may be observing a direct, off-target effect of 4-AP on voltage-gated calcium channels. While the primary mechanism of 4-AP involves Kᵥ channel blockade leading to secondary calcium influx, 4-AP can also directly potentiate certain subtypes of High Voltage-Activated (HVA) calcium channels.[15][16][19]

Troubleshooting Steps:

  • Concentration-Response Analysis: Determine if the effect is concentration-dependent. The direct potentiation of L-type calcium channels can occur at micromolar concentrations of 4-AP.[15]

  • Pharmacological Dissection: Use specific calcium channel blockers to identify the subtype involved.

    • Apply a selective L-type calcium channel blocker (e.g., nifedipine). If the exaggerated calcium response is attenuated, it suggests a direct effect on L-type channels.

    • Use an N-type calcium channel blocker (e.g., ω-conotoxin GVIA).[20] Attenuation of the signal by this blocker would point to an effect on N-type channels.

  • Experimental Control: If possible, use a structurally related but inactive compound as a negative control to rule out non-specific effects.

Experimental Workflow for Deconvoluting On-Target vs. Off-Target Calcium Influx

G cluster_0 Experimental Observation cluster_1 Hypothesis 1: On-Target Effect cluster_2 Hypothesis 2: Off-Target Effect cluster_3 Troubleshooting Protocol A Unexpectedly high [Ca²⁺]i increase with 4-AP B 4-AP blocks Kᵥ channels A->B Potential Causes F 4-AP directly potentiates L-type/N-type Ca²⁺ channels A->F Potential Causes C Prolonged depolarization B->C D Activation of Voltage-Gated Ca²⁺ Channels C->D E Increased [Ca²⁺]i D->E G Increased Ca²⁺ influx F->G H Apply 4-AP + L-type Ca²⁺ channel blocker (e.g., Nifedipine) J Measure [Ca²⁺]i response H->J I Apply 4-AP + N-type Ca²⁺ channel blocker (e.g., ω-conotoxin GVIA) I->J K Is [Ca²⁺]i response attenuated? J->K Analyze Results L Conclusion: Off-target effect on specific Ca²⁺ channels is likely. K->L Yes M Conclusion: Effect is likely primarily on-target or involves other mechanisms. K->M No

Caption: Workflow for distinguishing on-target from off-target calcium influx.

Issue 2: Reduced neuronal firing or lack of expected hyperexcitability at high concentrations of 4-AP.

Potential Cause: At high concentrations (typically in the millimolar range), 4-AP can exhibit an inhibitory effect on voltage-gated sodium channels.[17] This could counteract the expected increase in excitability from potassium channel blockade. Another possibility at these high concentrations is the inhibition of Na⁺,K⁺-ATPase, leading to a rundown of the electrochemical gradients necessary for neuronal firing.[18]

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Carefully titrate the concentration of 4-AP to find the optimal range for inducing hyperexcitability without causing overt inhibition. The peak response for enhancing compound action potentials in injured spinal cord axons is between 10 and 100 µM, with suppression occurring at 1 and 10 mM.[21]

  • Monitor Membrane Potential: If you have the capability for electrophysiological recordings, monitor the resting membrane potential of your neurons. A significant depolarization could indicate inhibition of the Na⁺,K⁺-ATPase.

  • Washout Experiment: Attempt to wash out the high concentration of 4-AP and see if neuronal activity recovers. This can help determine if the effect is reversible.

Issue 3: Observing effects with 4-AP methiodide that are more pronounced than expected for a membrane-impermeant drug.

Potential Cause: While 4-AP methiodide is largely membrane-impermeant, it has been reported to have weak anticholinesterase activity at high concentrations (1-3 mM).[9][10] If your neuronal culture has cholinergic synapses, this could lead to an enhancement of cholinergic transmission that is independent of its potassium channel blocking effects.

Troubleshooting Steps:

  • Control for Anticholinesterase Activity: Pre-treat the culture with a muscarinic and/or nicotinic acetylcholine receptor antagonist (e.g., atropine and mecamylamine, respectively) before applying 4-AP methiodide. If the unexpected effect is diminished, it suggests that it was mediated by enhanced cholinergic signaling.

  • Compare with a Known Anticholinesterase: As a positive control, compare the effects of 4-AP methiodide with a known anticholinesterase (e.g., physostigmine) to see if the observed phenotype is similar.

Summary of 4-AP On-Target and Off-Target Effects
TargetEffectTypical Concentration RangeCitation(s)
On-Target
Voltage-Gated K⁺ Channels (Kᵥ)Inhibition10 µM - 1 mM[4][5]
Off-Target
L-type Ca²⁺ ChannelsPotentiationStarting at ~0.1 mM[15]
N-type Ca²⁺ ChannelsPotentiation>1 mM[15]
Voltage-Gated Na⁺ ChannelsInhibition1-5 mM[17]
Na⁺,K⁺-ATPaseInhibitionLow mM range[18]
Acetylcholinesterase (4-AP Methiodide)Weak Inhibition1-3 mM[9][10]

Signaling Pathway Overview: On-Target vs. Off-Target Effects of 4-AP

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathways a 4-AP b Voltage-Gated K⁺ Channel a->b Inhibits c Prolonged Action Potential b->c Leads to d Increased Ca²⁺ Influx (via Voltage-Gated Ca²⁺ Channels) c->d e Enhanced Neurotransmitter Release d->e f 4-AP (Higher Conc.) g L-type/N-type Ca²⁺ Channels f->g Potentiates h Voltage-Gated Na⁺ Channels f->h Inhibits i Na⁺,K⁺-ATPase f->i Inhibits j Directly Increased Ca²⁺ Influx g->j k Reduced Na⁺ Current h->k l Altered Ion Gradients i->l

Caption: Simplified diagram of on-target and off-target actions of 4-AP.

Concluding Remarks

4-Aminopyridine and its methiodide derivative are powerful tools for modulating neuronal excitability and neurotransmitter release. However, a thorough understanding of their pharmacology, including potential off-target effects, is essential for the rigorous interpretation of experimental data. By carefully considering the concentration-dependent effects and employing appropriate pharmacological controls, researchers can harness the full potential of these compounds while minimizing the risk of confounding results. We encourage you to use this guide as a starting point for designing and troubleshooting your experiments.

References

  • Borkowska, E., et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacological Reports, 71(4), 756-764. [Link]

  • Li, L., et al. (2016). Potentiation of High Voltage–Activated Calcium Channels by 4-Aminopyridine Depends on Subunit Composition. Journal of Biological Chemistry, 291(5), 2384-2395. [Link]

  • Li, L., et al. (2016). Potentiation of high voltage-activated calcium channels by 4-aminopyridine depends on subunit composition. PubMed, 291(5), 2384-2395. [Link]

  • Jankowska, E., et al. (1983). Effects of 4-aminopyridine on calcium action potentials and calcium current under voltage clamp in spinal neurons. Brain Research, 280(1), 180-185. [Link]

  • Durant, N. N., & Marshall, I. G. (1980). The effects of 4-aminopyridine and 3,4-diaminopyridine on transmitter release at the neuromuscular junction. Brain Research, 181(2), 375-385. [Link]

  • Taylor & Francis Online. (n.d.). 4 aminopyridine – Knowledge and References. [Link]

  • Galván, E., et al. (2000). Seizures and neurodegeneration induced by 4-aminopyridine in rat hippocampus in vivo: role of glutamate- and GABA-mediated neurotransmission and of ion channels. Neuroscience, 101(3), 637-651. [Link]

  • Tapia, R., & Sitges, M. (1982). Effect of 4-aminopyridine on transmitter release in synaptosomes. Brain Research, 250(2), 291-299. [Link]

  • Al-Saffar, A., & Salah, M. (2000). 4-Aminopyridine can induce release of calcium from the sarcoplasmic reticulum of frog heart. Journal of Basic & Clinical Physiology & Pharmacology, 11(1), 57-62. [Link]

  • Skeen, G. A., et al. (1995). Inhibition of K+ channel activity by 4-AP stimulates N-type Ca2+ channels in CHP-100 cells. Neuroscience Letters, 193(1), 21-24. [Link]

  • Taylor & Francis Online. (n.d.). 4-aminopyridine – Knowledge and References. [Link]

  • Wang, Y., et al. (2000). 4-aminopyridine, a specific blocker of K(+) channels, inhibited inward Na(+) current in rat cerebellar granule cells. Brain Research, 873(1), 46-53. [Link]

  • U.S. Environmental Protection Agency. (2006). Provisional Peer Reviewed Toxicity Values for 4-Aminopyridine. [Link]

  • Wikipedia. (n.d.). 4-Aminopyridine. [Link]

  • Habbas, S., et al. (2023). 4-Aminopyridine induced hyperpolarizing oscillations in pediatric human epileptic tissue are network-driven potassium currents that are abolished by activation of KCNQ2-5 (Kv7.2-Kv7.5) channels. Neurobiology of Disease, 189, 106346. [Link]

  • Khammy, M. M., et al. (2018). 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries. British Journal of Pharmacology, 175(2), 294-307. [Link]

  • Horn, A. S., et al. (1980). A comparison of the facilitatory actions of 4-aminopyridine methiodide and 4-aminopyridine on neuromuscular transmission. British Journal of Pharmacology, 68(1), 53-62. [Link]

  • Judge, S. I. V., & Bever, C. T. (2006). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Journal of Medical Toxicology, 2(2), 61-64. [Link]

  • Khammy, M. M., et al. (2018). 4-Aminopyridine: a pan voltage-gated potassium channel inhibitor that enhances Kv 7.4 currents and inhibits noradrenaline-mediated contraction of rat mesenteric small arteries. PubMed, 175(2), 294-307. [Link]

  • Naumann, M., et al. (2016). 4-Aminopyridine Induced Activity Rescues Hypoexcitable Motor Neurons from Amyotrophic Lateral Sclerosis Patient-Derived Induced Pluripotent Stem Cells. Stem Cells, 34(6), 1471-1480. [Link]

  • Gold, R., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology and Therapy, 10(1), 1-14. [Link]

  • Tseng, Y. L., & Lin-Shiau, S. Y. (1987). Effects of 4-aminopyridine (4-AP) on rat neostriatal neurons in an in vitro slice preparation. Brain Research, 425(1), 108-116. [Link]

  • Martínez-Rojas, V. A., et al. (2021). 4-aminopyridine improves evoked potentials and ambulation in the taiep rat: A model of hypomyelination with atrophy of basal ganglia and cerebellum. PLoS ONE, 16(3), e0248551. [Link]

  • Horn, A. S., et al. (1980). A comparison of the facilitatory actions of 4-aminopyridine methiodide and 4-aminopyridine on neuromuscular transmission. PubMed, 68(1), 53-62. [Link]

  • Mas-Abellan, E., et al. (2020). 4-Aminopyridine is a promising treatment option for patients with gain-of-function KCNA2-encephalopathy. Semantic Scholar. [Link]

  • Al-Ali, H., et al. (2017). Clinically relevant levels of 4-Aminopyridine (4-AP) strengthen physiological responses in intact motor circuits in rats, especially after pyramidal tract injury. Neuroscience, 340, 344-356. [Link]

  • Henney, A. M., et al. (2014). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. Drug Metabolism and Disposition, 42(11), 1835-1842. [Link]

  • Chen, Y. T., et al. (2007). Block of Na+,K+-ATPase and induction of hybrid death by 4-aminopyridine in cultured cortical neurons. Journal of Neurochemistry, 103(5), 1993-2004. [Link]

  • Deuchars, S. A., et al. (2005). Network-based activity induced by 4-aminopyridine in rat dorsal horn in vitro is mediated by both chemical and electrical synapses. The Journal of Physiology, 568(Pt 2), 439-453. [Link]

  • de Graan, P. N., et al. (1990). Presynaptic mechanism of action of 4-aminopyridine: changes in intracellular free Ca2+ concentration and its relationship to B-50 (GAP-43) phosphorylation. Journal of Neurochemistry, 54(1), 243-250. [Link]

  • Al-Ali, H., et al. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports, 10(1), 1-12. [Link]

  • Shi, R., & Blight, A. R. (1996). Differential effects of low and high concentrations of 4-aminopyridine on axonal conduction in normal and injured spinal cord. Neuroscience, 73(1), 237-246. [Link]

  • Henney, A. M., et al. (2014). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. PubMed, 42(11), 1835-1842. [Link]

  • Durens, M., et al. (2019). Human cerebral spheroids undergo 4-aminopyridine-induced, activity associated changes in cellular composition and microrna expression. Scientific Reports, 9(1), 1-13. [Link]

  • Judge, S. I., & Bever, C. T. (1994). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. Journal of Immunology, 153(12), 5726-5735. [Link]

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Optimization

Technical Support Center: 4-Aminopyridine (4-AP) Stability in Aqueous Solution

Welcome to the technical support guide for 4-Aminopyridine (4-AP). This document provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-Aminopyridine...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Aminopyridine (4-AP). This document provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-Aminopyridine in aqueous solutions for experimental use. Our goal is to equip you with the technical knowledge and practical guidance necessary to ensure the reliability and reproducibility of your results.

A Note on Nomenclature: 4-Aminopyridine vs. 4-Aminopyridine Methiodide

This guide focuses on 4-Aminopyridine (4-AP) , also known as fampridine or dalfampridine[1]. While the user query specified "4-Aminopyridine methiodide," the vast body of scientific literature and available stability data pertains to the parent compound, 4-AP. 4-Aminopyridine methiodide is the quaternized salt of 4-AP. The principles of handling, particularly regarding pH and temperature, are broadly applicable. However, the specific protocols and stability data presented here are validated for 4-AP.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing an aqueous solution of 4-AP?

For best results, prepare organic solvent-free aqueous solutions by directly dissolving the crystalline solid 4-AP in your aqueous buffer of choice[2]. The solubility in PBS (pH 7.2) is approximately 30 mg/mL[2]. Ensure the buffer is at the desired pH before adding the compound. For stock solutions that may be diluted in aqueous buffers later, solvents like ethanol, DMSO, and dimethyl formamide can be used, but must be purged with an inert gas[2].

Q2: How long can I store an aqueous solution of 4-AP?

It is strongly recommended that aqueous solutions of 4-AP are prepared fresh and used on the same day. One major supplier explicitly advises against storing aqueous solutions for more than one day to ensure experimental consistency and avoid degradation[2].

Q3: What are the optimal storage conditions for a freshly prepared 4-AP solution?

If immediate use is not possible, store the solution at 2-8°C and protect it from light[3][4]. However, this is a temporary measure, and use within 24 hours is paramount. Avoid direct sunlight and heat[5].

Q4: Is 4-Aminopyridine sensitive to light?

Yes. All stability studies on 4-AP formulations have been conducted with light protection[3][6][7]. The solid compound should be stored protected from direct sunlight[5]. It is best practice to prepare and store solutions in amber vials or containers wrapped in foil to prevent potential photodegradation.

Q5: My 4-AP solution has changed color. Can I still use it?

No. A change in color is a visual indicator of chemical degradation. You should discard the solution immediately and prepare a fresh batch[3][4]. The solid compound should be a white to off-white powder[4][5]. Any deviation in the solution's appearance from a clear, colorless liquid suggests its integrity is compromised.

In-Depth Stability Profile of 4-Aminopyridine

The stability of 4-AP in its solid, crystalline form is excellent, with a shelf life of years when stored properly at -20°C[2]. However, once dissolved in an aqueous medium, its stability becomes a critical experimental variable.

Key Factors Influencing Aqueous Stability
  • pH: The pKa of 4-AP is 9.17, meaning it exists as a protonated free base in solution[8]. Its pharmacological activity is known to be pH-dependent; its ability to block potassium channels is enhanced at a higher extracellular pH[9]. Forced degradation studies have shown that 4-AP degrades under both harsh acidic and alkaline conditions[6]. Therefore, maintaining a stable, physiologically relevant pH is crucial not only for activity but also for stability.

  • Oxidation: 4-AP is susceptible to degradation under oxidative stress[7]. This can lead to the formation of degradation products such as 4-AP-N-oxide and hydroxylated species[7][10][11]. This susceptibility is a primary reason why freshly prepared solutions are recommended, as prolonged exposure to atmospheric oxygen in an aqueous environment can facilitate these oxidative pathways.

  • Temperature: While encapsulated 4-AP powder shows high stability even at elevated temperatures (e.g., 37°C for one month)[3][4], the kinetics of chemical degradation in solution are accelerated by heat. Storing solutions at refrigerated temperatures (2-8°C) can slow this process, but it does not eliminate it.

  • Light Exposure: As a standard practice in pharmaceutical stability testing, protection from light is crucial to prevent the initiation of degradation pathways[12]. All documented stability studies for 4-AP have utilized light-protected conditions[3][6][7].

Summary of Stability Data
ParameterConditionStability & RecommendationsSource(s)
Solid Form -20°C, protected from lightStable for ≥4 years.[2]
Aqueous Solution Room TemperatureNot Recommended. Prepare fresh for each experiment.[2]
Aqueous Solution 2-8°C, protected from lightUse within one day is strongly advised.[2]
Encapsulated Powder 4°C or 23°C, protected from lightStable for at least 6 months.[3][4][6][7]
Forced Degradation Oxidative Stress (e.g., H₂O₂)Significant degradation observed.[6][7][10]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous 4-AP Stock Solution

This protocol provides a method for preparing a fresh, ready-to-use solution.

Materials:

  • 4-Aminopyridine (MW: 94.12 g/mol )[1]

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Appropriate buffer salts (e.g., for PBS, pH 7.2)

  • Calibrated pH meter

  • Sterile conical tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Prepare the Buffer: Prepare your desired aqueous buffer (e.g., Phosphate-Buffered Saline) and adjust the pH to the final desired value (e.g., pH 7.2). Filter-sterilize the buffer if required for your application.

  • Weigh 4-AP: In a chemical fume hood and wearing appropriate personal protective equipment (PPE), accurately weigh the required amount of 4-AP solid[13][14]. For 10 mL of a 10 mM solution, you would need:

    • 10 mL * (1 L / 1000 mL) * (10 mmol / 1 L) * (94.12 g / 1 mol) * (1 mol / 1000 mmol) = 0.009412 g = 9.41 mg

  • Dissolution: Add the weighed 4-AP to your vessel. Add a portion of the prepared buffer (e.g., 8 mL), and vortex thoroughly until the solid is completely dissolved. 4-AP is practically soluble in water[8].

  • Final Volume: Add the remaining buffer to reach the final volume of 10 mL and mix again.

  • Usage: Use the solution immediately for your experiments. Do not store for more than one day[2].

Aqueous Solution Preparation Workflow

G cluster_prep Preparation Phase cluster_use Application Phase solid Receive Solid 4-AP weigh Weigh Compound (Use PPE) solid->weigh dissolve Dissolve 4-AP in Buffer weigh->dissolve buffer Prepare Aqueous Buffer (Adjust pH) buffer->dissolve mix Vortex to Homogenize dissolve->mix final_sol Final Working Solution mix->final_sol use Use Immediately in Experiment (Within 24 hours) final_sol->use discard Discard Unused Solution use->discard

Caption: Workflow for preparing 4-AP aqueous solutions.

Troubleshooting Guide

Encountering issues with your 4-AP experiments? This guide will help you diagnose and solve common problems related to solution stability.

ProblemPotential Cause(s)Recommended Solution(s)
Reduced or No Drug Efficacy 1. Degradation: The solution was stored for too long or under improper conditions (e.g., exposed to light/heat).2. Incorrect pH: The buffer pH may have shifted, affecting the protonation state and activity of 4-AP[9].3. Incorrect Concentration: Error in weighing or calculation.1. Always prepare a fresh solution for each experiment[2].2. Verify the pH of your buffer before and after adding 4-AP.3. Double-check all calculations and ensure your balance is calibrated.
Precipitate in Solution 1. Concentration Exceeds Solubility: The desired concentration is higher than the solubility limit in that specific buffer or at that temperature.2. pH Shift: A significant change in pH could cause the compound to precipitate.3. Contamination: Interaction with a contaminant in the buffer or glassware.1. Check the solubility of 4-AP in your specific buffer system (approx. 30 mg/mL in PBS, pH 7.2)[2]. You may need to warm the solution slightly or sonicate to aid dissolution, but cool to room temp before use.2. Ensure all glassware is scrupulously clean. Prepare a fresh solution.
Solution Appears Yellow or Brown 1. Oxidation/Degradation: This is a clear sign of chemical degradation[3][4]. The solution's integrity is compromised.1. Discard the solution immediately. 2. Prepare a new solution using fresh buffer and solid compound.3. Ensure the solution is protected from light and prepared just before use.
Troubleshooting Decision Tree

G start_node Experimental Issue Observed decision_visual Visual Change in Solution? start_node->decision_visual What type of issue? decision_efficacy Poor/No Efficacy? start_node->decision_efficacy decision_node decision_node cause_node cause_node solution_node ACTION: Prepare Fresh Solution decision_visual->decision_efficacy No decision_color Color Change? decision_visual->decision_color Yes cause_degradation CAUSE: Solution Degradation (Old Solution) decision_efficacy->cause_degradation Yes cause_oxidation CAUSE: Oxidation / Degradation decision_color->cause_oxidation Yes decision_precipitate Precipitate? decision_color->decision_precipitate No cause_oxidation->solution_node decision_precipitate->decision_efficacy No cause_solubility CAUSE: Exceeded Solubility or pH Shift decision_precipitate->cause_solubility Yes solution_check solution_check cause_solubility->solution_check ACTION: Check Concentration & Buffer pH Then Prepare Fresh cause_degradation->solution_node

Caption: Troubleshooting logic for 4-AP solution issues.

References
  • Fisher Scientific. (2009). SAFETY DATA SHEET: 4-Aminopyridine. Link

  • Jubilant Ingrevia. (2024). 4-Aminopyridine Safety Data Sheet. Link

  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Amino-2-methylpyridine. Link

  • Ryzhkina, I. S., et al. (2021). Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons. Frontiers in Chemistry. Link

  • Cayman Chemical. (2022). 4-Aminopyridine Product Information. Link

  • Loba Chemie. (2013). 4-AMINOPYRIDINE For Synthesis MSDS. Link

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding. Link

  • Central Drug House (P) Ltd. (n.d.). 4-Amino Pyridine Material Safety Data Sheet. Link

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(4), 299-301.
  • Donnelly, R. F. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy. Link

  • Kehl, S. J. (1995). pH-dependent actions of 4-aminopyridine on atrial repolarization: effects on the transient outward current. Canadian Journal of Physiology and Pharmacology. Link

  • Koychev, D., & Zhelyazkova-Savova, M. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia. Link

  • Donnelly, R. F. (2004). Chemical stability of 4-aminopyridine capsules. ResearchGate. Link

  • Houbart, V., et al. (2011). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Google Patents. (2006). CN1807415A - 4-aminopyridine preparation method. Link

  • Organic Syntheses. (1968). 1-aminopyridinium iodide. Link

  • ResearchGate. (n.d.). Proposed pathway of 4-aminopyridine degradation by the enrichment culture. Link

  • Wikipedia. (n.d.). 4-Aminopyridine. Link

  • International Council for Harmonisation. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Link

  • Caggiano, A. O., et al. (2013). Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways. Current Drug Metabolism. Link

  • BenchChem. (2025). Technical Support Center: Scopine Methiodide Stability in Solution. Link

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Troubleshooting

Technical Support Center: Overcoming Limited Membrane Permeability of 4-Aminopyridine Methiodide

Introduction: 4-Aminopyridine (4-AP) is a valuable research tool and therapeutic agent, primarily known as a non-selective blocker of voltage-gated potassium channels.[1][2][3][4] Its utility, however, is often context-d...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

4-Aminopyridine (4-AP) is a valuable research tool and therapeutic agent, primarily known as a non-selective blocker of voltage-gated potassium channels.[1][2][3][4] Its utility, however, is often context-dependent on its ability to reach its intracellular or intramembrane targets. 4-Aminopyridine Methiodide (4-APMI) is the quaternary ammonium analogue of 4-AP. This structural modification, while seemingly minor, introduces a significant experimental challenge: a permanent positive charge that severely restricts its ability to passively diffuse across the lipophilic cell membrane.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to understand and overcome the membrane permeability limitations of 4-APMI. We will explore the underlying scientific principles, offer practical troubleshooting advice in a Q&A format, and provide detailed protocols for advanced delivery strategies.

Part 1: The Core Problem - Why is 4-APMI Membrane Impermeable?

The fundamental issue lies in the chemical nature of the cell membrane and 4-APMI itself. The cell membrane is a phospholipid bilayer, with a hydrophobic (water-repelling) core. Molecules that are small and uncharged can typically pass through this barrier via passive diffusion.

4-APMI, as a quaternary ammonium salt, carries a permanent positive charge. This charge makes it highly hydrophilic (water-loving) and electrostatically repelled by the hydrophobic lipid core of the membrane. Unlike its parent compound, 4-AP, which can exist in a more lipophilic, uncharged form at physiological pH, 4-APMI remains ionized, effectively trapping it on one side of the membrane.[5][6]

A study comparing 4-AP and 4-APMI demonstrated this principle clearly: when applied externally to cells, 4-APMI had no effect on intracellular potassium channels, whereas direct intracellular application was effective.[5][6] This confirms that the primary barrier is transit across the cell membrane.

Caption: The permanent positive charge of 4-APMI prevents its passive diffusion across the hydrophobic cell membrane.

Part 2: Frequently Asked Questions (FAQs)

Q1: I'm not observing any effect of 4-APMI in my cell culture experiment. Is my compound bad?

A: While compound integrity is always a possibility, the most likely culprit is poor membrane permeability. As established, externally applied 4-APMI is generally unable to reach intracellular targets in standard culture conditions.[5][6] Before suspecting the compound itself, you should verify that your experimental design accounts for this delivery challenge.

Q2: Can I just increase the concentration of 4-APMI to force it into the cells?

A: This is not recommended. High concentrations of quaternary ammonium compounds can lead to non-specific effects, including membrane disruption and cytotoxicity, which would confound your results.[7][8] It is far better to employ a specific strategy to enhance delivery than to use excessive concentrations.

Q3: What is the functional difference between 4-AP and 4-APMI? Why would I use the methiodide version?

A: The primary reason to use 4-APMI is as an experimental control. Because it is membrane-impermeant, it can be used to distinguish between extracellular and intracellular sites of action.[9][10] If 4-AP produces an effect and 4-APMI does not, it strongly suggests the target site is intracellular. Conversely, if both produce a similar effect at an equivalent concentration, the target is likely on the external cell surface.

Q4: How can I confirm if my chosen delivery strategy is working?

A: This requires a functional or analytical validation.

  • Functional Validation: The most straightforward method is to observe the expected biological effect. For example, if you are studying a specific ion channel, you would look for the expected change in channel activity (e.g., via patch-clamp electrophysiology) after applying 4-APMI with your delivery system.

  • Analytical Validation: For a more direct measure, you could use techniques like liquid chromatography-mass spectrometry (LC-MS) on cell lysates to quantify the intracellular concentration of 4-APMI. This is more technically demanding but provides definitive proof of uptake.

Part 3: Troubleshooting Guides for Enhancing Cellular Uptake

If you need to get 4-APMI into a cell for a specific experimental reason, you must bypass the membrane barrier. Here are several strategies, from simple to complex.

Strategy 1: Ion-Pairing to Neutralize Charge

The Principle: Ion-pairing is a strategy that masks the charge of an ionized drug by pairing it with an oppositely charged "counter-ion".[11][12][13] This forms a neutral, more lipophilic complex that can more readily partition into and cross the lipid bilayer.[11][12] Once inside the cell, the complex can dissociate, releasing the active 4-APMI.

Best For: Cell culture experiments where transient and reversible charge neutralization is desired.

Troubleshooting Steps & Protocol:

  • Select a Counter-Ion: Organic counter-ions are generally more effective than inorganic ones.[11] Fatty acids like oleic acid or lauric acid are excellent candidates.

  • Determine Optimal Ratio: The stoichiometry of the ion pair is critical. You will need to empirically determine the best molar ratio of 4-APMI to your counter-ion. Start with a 1:1 molar ratio and test ratios up to 1:5 (4-APMI:counter-ion).

  • Experimental Protocol (Example with Oleic Acid):

    • Prepare a stock solution of 4-APMI in your desired buffer (e.g., 10 mM in HBSS).

    • Prepare a stock solution of sodium oleate (the salt of oleic acid) in the same buffer.

    • On the day of the experiment, mix the 4-APMI and sodium oleate solutions at the desired molar ratio.

    • Allow the mixture to incubate for 15-30 minutes at room temperature to facilitate ion-pair formation.

    • Apply the ion-pair complex to your cells.

    • Crucial Control: Always include controls for 4-APMI alone and the counter-ion alone to ensure neither has an independent effect on your system.

Data Summary: Potential Counter-Ions for 4-APMI

Counter-IonTypeKey CharacteristicsReference
Oleic AcidFatty AcidLong-chain, increases lipophilicity significantly.[12]
Lauric AcidFatty AcidShorter chain than oleic acid, may have different partitioning kinetics.[12]
Benzoic AcidAromatic Carboxylic AcidCan form effective ion pairs, shown to increase permeability of other drugs.[13]
Dodecyl SulfateAlkyl SulfateAnionic surfactant, effective at forming ion pairs.[11]
Strategy 2: Liposomal Encapsulation

The Principle: Liposomes are microscopic vesicles composed of a lipid bilayer, similar to a cell membrane. They can encapsulate hydrophilic compounds like 4-APMI in their aqueous core.[14][15] The liposome then fuses with the cell membrane, delivering its contents directly into the cytoplasm. This is a common and effective drug delivery strategy.[16][17]

Best For: Both in vitro and in vivo experiments requiring efficient intracellular delivery and protection of the compound from degradation.

Caption: Workflow for encapsulating 4-APMI in liposomes for intracellular delivery.

Detailed Protocol: Thin-Film Hydration Method for 4-APMI Liposomes

This protocol uses the ammonium sulfate gradient method, which is highly efficient for loading weakly basic, amine-containing molecules into liposomes.[18]

  • Lipid Film Preparation:

    • Dissolve your chosen lipids (e.g., DSPC and Cholesterol at a 7:3 molar ratio) in chloroform in a round-bottom flask.[15]

    • Use a rotary evaporator to remove the chloroform, which will deposit a thin, uniform lipid film on the inner wall of the flask.[15]

    • Further dry the film under vacuum for at least 2 hours (or overnight) to remove all residual solvent.[15]

  • Hydration and Liposome Formation:

    • Prepare a hydration buffer of 250 mM Ammonium Sulfate.

    • Warm the buffer and the flask containing the lipid film to a temperature above the lipid transition temperature (e.g., 60°C for DSPC).

    • Add the warm buffer to the flask and hydrate the lipid film with vigorous shaking or vortexing. This will form multilamellar vesicles (MLVs).[15]

  • Size Extrusion:

    • To create uniformly sized liposomes (e.g., 100 nm), pass the MLV suspension through a polycarbonate membrane with the desired pore size using a mini-extruder. Perform at least 11 passes to ensure a homogenous population.[15]

  • Creation of Gradient and Drug Loading:

    • Remove the external ammonium sulfate by running the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with a different buffer (e.g., PBS). This creates a high concentration of ammonium sulfate inside the liposomes and a low concentration outside.

    • Prepare your 4-APMI solution in the same external buffer (e.g., PBS).

    • Add the 4-APMI solution to the purified liposomes and incubate at a high temperature (e.g., 60°C) for 10-30 minutes. The uncharged form of 4-APMI will diffuse into the liposome, where it becomes protonated by the ammonium gradient and is trapped as the sulfate salt.

  • Final Purification:

    • Remove any unencapsulated 4-APMI using another size-exclusion column.

    • Your liposomes are now loaded and ready for use. Characterize them for size and zeta potential before use.[15]

Crucial Controls: Always prepare and test "empty" liposomes (those that went through the same process but without 4-APMI) to ensure the lipid vehicle itself does not cause an effect.

Part 4: Decision-Making Flowchart for Troubleshooting

Troubleshooting_Flowchart Start No effect observed with 4-APMI in experiment Q1 Is the target known to be intracellular? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No/Unsure Q1->A1_No Permeability_Issue Permeability is the likely issue. Choose a delivery strategy. A1_Yes->Permeability_Issue Check_Target Confirm target location. Use membrane-permeable 4-AP as a positive control. A1_No->Check_Target Q2 What is the experimental system? Permeability_Issue->Q2 A2_Cell Cell Culture Q2->A2_Cell Q2->A2_Cell If ion-pairing fails A2_Vivo In Vivo Q2->A2_Vivo Strategy_IonPair Try Ion-Pairing Strategy. (Simpler, good for initial tests) A2_Cell->Strategy_IonPair Strategy_Liposome Use Liposomal Encapsulation. (More complex but more robust) A2_Cell->Strategy_Liposome If ion-pairing fails Strategy_VivoLipo Liposomal Encapsulation is the recommended starting point for in vivo delivery. A2_Vivo->Strategy_VivoLipo Validate Validate delivery with functional or analytical methods. Strategy_IonPair->Validate Strategy_Liposome->Validate Strategy_VivoLipo->Validate

Caption: A decision-making guide for troubleshooting experiments with 4-APMI.

References

  • Stott, P. W., Williams, A. C., & Barry, B. W. (2021). Ion Pairs for Transdermal and Dermal Drug Delivery: A Review. Pharmaceutics, 13(7), 965. [Link]

  • Green, P. G., Guy, R. H., & Hadgraft, J. (1987). In vitro studies of the effect of ion pairing on the permeation of charged solutes across the skin. International Journal of Pharmaceutics, 37(3), 237-241. (Sourced via general principles in[11][12])

  • Vemulapalli, V., & Yang, K. (2015). Ion-paired Drug Delivery: An Avenue for Bioavailability Improvement. Journal of Pharmaceutical Sciences & Research, 7(8), 549. [Link]

  • Stewart, M. P., et al. (2018). Intracellular Delivery by Membrane Disruption: Mechanisms, Strategies, and Concepts. Chemical Reviews, 118(16), 7409-7531. [Link]

  • Horn, A. S., Lambert, J. J., & Marshall, I. G. (1979). A comparison of the facilitatory actions of 4-aminopyridine methiodide and 4-aminopyridine on neuromuscular transmission. British Journal of Pharmacology, 65(1), 53-62. [Link]

  • Sercombe, L., et al. (2015). Strategies for the enhanced intracellular delivery of nanomaterials. Journal of Controlled Release, 219, 510-521. [Link]

  • PubMed. (n.d.). A comparison of the facilitatory actions of 4-aminopyridine methiodide and 4-aminopyridine on neuromuscular transmission. PubMed. [Link]

  • Gao, Y., et al. (2020). Ion-Pair Compounds of Strychnine for Enhancing Skin Permeability: Influencing the Transdermal Processes In Vitro Based on Molecular Simulation. Molecules, 25(21), 5183. [Link]

  • Leonardi, D., et al. (2017). Ion-pair approach coupled with nanoparticle formation to increase bioavailability of a low permeability charged drug. AAPS PharmSciTech, 18(7), 2545-2554. [Link]

  • Stewart, M. P., et al. (2016). Intracellular Delivery by Membrane Disruption: Mechanisms, Strategies, and Concepts. PMC. [Link]

  • Zhang, S., et al. (2024). Intracellular delivery strategies using membrane-interacting peptides and proteins. Nanoscale. [Link]

  • ResearchGate. (2020). Coupling quaternary ammonium surfactants to the surface of liposomes improves both antibacterial efficacy and host cell biocompatibility. ResearchGate. [Link]

  • Lee, S. F., & Chen, Y. (2010). Strategies for the Intracellular Delivery of Nanoparticles. ChemInform, 41(39). [Link]

  • De Nisco, N. J., et al. (2023). Quaternary ammonia compounds in disinfectant products: evaluating the potential for promoting antibiotic resistance and disrupting wastewater treatment plant performance. Environmental Science: Water Research & Technology. [Link]

  • Paasonen, L., et al. (2016). One Step Encapsulation of Small Molecule Drugs in Liposomes via Electrospray-Remote Loading. Molecular Pharmaceutics, 13(7), 2365-2372. [Link]

  • Ewa, K., et al. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives. Pathogens, 9(6), 459. [Link]

  • ResearchGate. (n.d.). Preparation and Characterization of Drug Liposomes by Ammonium Sulfate Gradient. ResearchGate. [Link]

  • Yool, A. J., et al. (2013). Quaternary ammonium compounds as water channel blockers: Specificity, potency, and site of action. The FASEB Journal, 27(10), 4147-4155. [Link]

  • Lee, C., et al. (2022). Mechanism of 4-aminopyridine inhibition of the lysosomal channel TMEM175. Proceedings of the National Academy of Sciences, 119(44), e2209027119. [Link]

  • Gonzalez-Perez, V., et al. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports, 10(1), 323. [Link]

  • ResearchGate. (2016). Permeability and thermodynamics study of quaternary ammonium surfactants - Phosphocholine vesicle system. ResearchGate. [Link]

  • Fernando, I., et al. (2022). Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance. Chemosphere, 307(Pt 2), 135896. [Link]

  • Ashley, G. W., et al. (2017). Versatile Encapsulation and Synthesis of Potent Liposomes by Thermal Equilibration. Molecules, 22(12), 2038. [Link]

  • Mamoshina, P., & Campbell, M. (2023). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. protocols.io. [Link]

  • Kirsch, G. E., & Drewe, J. A. (1994). On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. The Journal of Physiology, 477(Pt 2), 201-208. [Link]

  • Kirsch, G. E., & Drewe, J. A. (1994). On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. PMC. [Link]

  • Koychev, S., & Donev, R. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Folia Medica, 61(3), 355-364. [Link]

  • Wikipedia. (n.d.). 4-Aminopyridine. Wikipedia. [Link]

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Optimization

Technical Support Center: Investigating the Anticholinesterase Side Effect of 4-Aminopyridine Methiodide (4-APMI)

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals investigating the pharmacological properties of 4-Aminopyridine Methiodide (4-APMI)...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals investigating the pharmacological properties of 4-Aminopyridine Methiodide (4-APMI). While 4-APMI is primarily recognized for its role in facilitating neuromuscular transmission, a critical and often overlooked aspect of its profile is a weak, inherent anticholinesterase activity.[1][2] This secondary effect can significantly influence experimental outcomes and confound data interpretation if not properly characterized.

This document provides a comprehensive set of frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to help you navigate the challenges of studying this side effect. Our goal is to equip you with the knowledge to design robust experiments, ensure data integrity, and accurately interpret your findings.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the mechanism and implications of 4-APMI's anticholinesterase activity.

Q1: What is the primary mechanism of action of 4-Aminopyridine Methiodide (4-APMI)?

A1: 4-APMI is a quaternary analogue of 4-aminopyridine (4-AP).[1] Its primary mechanism is the facilitation of neuromuscular transmission by increasing the evoked release of acetylcholine (ACh) from presynaptic nerve terminals.[1][2] This is believed to occur through the blockade of potassium channels, which prolongs the action potential and enhances calcium influx.[3][4] Unlike its parent compound 4-AP, 4-APMI is permanently charged, limiting its ability to cross the cell membrane and suggesting its action may be primarily intracellular when introduced experimentally into the cell.[3]

Q2: Does 4-APMI possess anticholinesterase activity, and how significant is it?

A2: Yes, studies have confirmed that 4-APMI possesses a weak anticholinesterase action.[1][2] This means it can inhibit the enzyme acetylcholinesterase (AChE), which is responsible for breaking down acetylcholine in the synapse. This activity is considered a secondary or side effect. In homogenates of chick biventer cervicis muscle, this activity was observed at concentrations between 10⁻³ M and 3 x 10⁻³ M.[1][2] It is important to note that the parent compound, 4-aminopyridine (4-AP), is reportedly devoid of significant anticholinesterase activity, making this a distinguishing feature of the methiodide analogue.[5]

Q3: Why is it critical to characterize this anticholinesterase activity as a side effect?

A3: Characterizing this side effect is crucial for three main reasons:

  • Accurate Mechanistic Interpretation: The observed potentiation of cholinergic transmission by 4-APMI is a composite of two effects: increased ACh release (primary) and decreased ACh degradation (secondary). Failing to distinguish between these can lead to an overestimation of its presynaptic efficacy.

  • Predicting In Vivo Effects: Anticholinesterase activity can lead to a range of systemic cholinergic side effects due to the overstimulation of the parasympathetic nervous system.[6][7] These can include gastrointestinal upset, bradycardia (slow heart rate), salivation, and muscle cramps.[8][9] Understanding the potency of this side effect helps in predicting the therapeutic window and potential toxicity profile of the compound.

  • Structure-Activity Relationship (SAR) Studies: For drug development professionals, understanding that the addition of the methyl iodide group confers anticholinesterase activity is a key SAR insight that can guide the design of future analogues with more specific mechanisms of action.

Q4: What are the typical cholinergic side effects researchers should be aware of?

A4: The side effects are a direct result of increased acetylcholine levels at both muscarinic and nicotinic receptors. These are often summarized by the mnemonic SLUDGE.[6][8]

  • S alivation (increased saliva production)

  • L acrimation (tear flow)

  • U rination

  • D iaphoresis (excessive sweating)

  • G astrointestinal upset (diarrhea, nausea, vomiting)[9][10]

  • E mesis (vomiting) Other potential effects include bradycardia, hypotension (low blood pressure), bronchospasm, and muscle fasciculations or weakness.[8][9]

Q5: What is the standard and most reliable method for quantifying in vitro anticholinesterase activity?

A5: The most common and well-established method is the spectrophotometric assay developed by Ellman.[11][12] The Ellman's assay measures the activity of cholinesterase by quantifying the rate of production of thiocholine, which is formed when the enzyme hydrolyzes the substrate acetylthiocholine (ATCI).[13] The resulting thiocholine reacts with Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) to produce a yellow-colored anion that can be measured at 412 nm.[11][14] The rate of color change is directly proportional to the enzyme's activity.

Section 2: Experimental Protocols & Workflows

A meticulously executed protocol is the foundation of trustworthy data. This section provides a detailed, step-by-step guide for assessing the anticholinesterase activity of 4-APMI using the Ellman's assay, adapted for a 96-well microplate format.

Protocol 2.1: In Vitro Assessment of Anticholinesterase Activity using the Ellman's Assay

This protocol is designed to determine the concentration-dependent inhibition of acetylcholinesterase (AChE) by 4-APMI and to calculate its IC₅₀ value.

Materials:

  • 4-Aminopyridine Methiodide (4-APMI)

  • Acetylcholinesterase (AChE) from a reliable source (e.g., electric eel, human recombinant)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

  • Sodium Phosphate Buffer (0.1 M, pH 8.0)

  • 96-well clear, flat-bottom microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Phosphate Buffer (Reaction Buffer): Prepare 0.1 M sodium phosphate buffer and adjust the pH to 8.0. Scientist's Note: AChE activity is optimal at a slightly alkaline pH, ensuring a robust signal.

    • DTNB Solution (3 mM): Dissolve DTNB in the Reaction Buffer. Prepare this fresh and protect it from light to prevent degradation.

    • ATCI Solution (15 mM): Dissolve ATCI in the Reaction Buffer. Prepare this solution immediately before use as it can hydrolyze spontaneously.

    • AChE Solution (0.2 U/mL): Prepare a stock solution of AChE in Reaction Buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 5-10 minutes.

    • 4-APMI Stock and Dilutions: Prepare a high-concentration stock of 4-APMI in Reaction Buffer (e.g., 100 mM). Perform serial dilutions to create a range of concentrations to test (e.g., from 10 mM down to 1 µM).

  • Assay Setup (in a 96-well plate):

    • Layout: Designate wells for blanks, negative controls (100% activity), and test compound concentrations. Run all conditions in triplicate.

    • Blank Wells: Add 200 µL of Reaction Buffer, 20 µL of DTNB solution, and 20 µL of ATCI solution. (No enzyme).

    • Negative Control Wells: Add 180 µL of Reaction Buffer, 20 µL of DTNB solution, and 20 µL of AChE solution.

    • Test Compound Wells: Add 160 µL of Reaction Buffer, 20 µL of your 4-APMI dilution, 20 µL of DTNB solution, and 20 µL of AChE solution.

  • Reaction and Measurement:

    • Step 1 (Pre-incubation): Add the buffer, DTNB, 4-APMI (for test wells), and AChE solution to the appropriate wells. Mix gently and incubate the plate at room temperature for 15 minutes. Scientist's Note: This pre-incubation step allows the inhibitor (4-APMI) to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibition.

    • Step 2 (Initiate Reaction): Initiate the enzymatic reaction by adding 20 µL of the ATCI substrate solution to all wells except the blanks.

    • Step 3 (Kinetic Measurement): Immediately place the plate in the microplate reader. Measure the absorbance at 412 nm every 60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate Reaction Rate (V): For each well, determine the rate of change in absorbance over time (ΔAbs/min). This is the reaction velocity (V).

    • Calculate Percent Inhibition: Use the following formula for each 4-APMI concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 Where V_inhibitor is the rate of the test well and V_control is the average rate of the negative control wells.

    • Determine IC₅₀: Plot the % Inhibition against the logarithm of the 4-APMI concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of 4-APMI that causes 50% inhibition of AChE activity.

Workflow Visualization

Ellman_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_measure 3. Data Acquisition cluster_analysis 4. Analysis prep_reagents Prepare Buffers, DTNB, ATCI, Enzyme, and 4-APMI Dilutions add_components Add Buffer, DTNB, 4-APMI, and AChE prep_reagents->add_components pre_incubate Pre-incubate (15 min, RT) add_components->pre_incubate Allows inhibitor binding add_substrate Initiate Reaction: Add ATCI Substrate pre_incubate->add_substrate read_plate Kinetic Read: Absorbance at 412 nm (10-15 min) add_substrate->read_plate calc_rate Calculate Reaction Rate (ΔAbs/min) read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Plot Dose-Response Curve & Determine IC50 calc_inhibition->calc_ic50

Caption: Workflow for determining the anticholinesterase activity of 4-APMI.

Section 3: Troubleshooting Guide

Even with a robust protocol, unexpected issues can arise. This guide addresses common problems encountered during cholinesterase inhibitor assays.

Issue 3.1: My background absorbance (blank wells) is high and/or drifting upwards.

  • Potential Cause 1: Spontaneous Substrate Hydrolysis. The thioester bond in acetylthiocholine (ATCI) can hydrolyze non-enzymatically, especially in alkaline buffers (pH > 8.0).

  • Recommended Solution: Always prepare the ATCI solution immediately before use. Avoid storing it for extended periods. If the problem persists, consider preparing it in slightly more acidic water and adding it to the buffered reaction mixture last.

  • Potential Cause 2: DTNB Instability. The disulfide bond in DTNB can be reduced by other components in your sample or by light, leading to a background signal.

  • Recommended Solution: Prepare the DTNB solution fresh daily and store it in a light-blocking tube. Ensure all glassware is thoroughly cleaned to remove potential reducing agents.

Issue 3.2: The calculated IC₅₀ value is highly variable between experiments or differs significantly from literature values.

  • Potential Cause 1: Enzyme Activity Variation. The specific activity of your enzyme stock can change over time with handling (freeze-thaw cycles).

  • Recommended Solution: Aliquot your enzyme stock upon receipt to minimize freeze-thaw cycles. Before starting a large screening campaign, run a quality control plate with a known inhibitor to validate the current activity of your enzyme aliquot. Ensure the enzyme concentration used provides a linear reaction rate within the measurement window.

  • Potential Cause 2: DTNB-Induced Inhibition. Some studies have shown that a high concentration ratio of DTNB to the substrate (ATCI) can actually inhibit the cholinesterase enzyme, confounding the results.[15]

  • Recommended Solution: If you suspect this is an issue, perform an optimization experiment where you vary the concentration of DTNB while keeping the ATCI concentration constant. Find the lowest DTNB concentration that still provides a robust and linear signal.

  • Potential Cause 3: Inaccurate Pipetting. In a 96-well format, small volume errors, especially with concentrated inhibitors or the enzyme, can lead to large variations in results.

  • Recommended Solution: Use calibrated pipettes and proper pipetting technique. When possible, prepare master mixes of reagents to be added to multiple wells to reduce well-to-well variability.

Issue 3.3: In my tissue/cell-based assay, I cannot distinguish between effects from increased ACh release and AChE inhibition.

  • Potential Cause: You are observing a cumulative downstream effect (e.g., muscle contraction, change in membrane potential) that is sensitive to total acetylcholine concentration in the synapse, regardless of the mechanism of increase.

  • Recommended Solution 1 (Pharmacological Blockade): After establishing the effect of 4-APMI, pre-treat the preparation with a stable, potent, and irreversible cholinesterase inhibitor (e.g., diisopropyl fluorophosphate, DFP, with appropriate safety precautions). This will effectively remove the contribution of endogenous AChE. Any remaining potentiation of the signal upon adding 4-APMI can then be more confidently attributed to its effect on ACh release.

  • Recommended Solution 2 (Use a Control Compound): Compare the effects of 4-APMI directly against 4-aminopyridine (4-AP) at equimolar concentrations in the same preparation. Since 4-AP facilitates ACh release but lacks significant anticholinesterase activity, the difference in the magnitude of the response between the two compounds can help isolate the contribution of the AChE inhibition component of 4-APMI.[5]

Dual Mechanism Visualization

Dual_Mechanism cluster_synapse Synaptic Cleft presynaptic Presynaptic Terminal K_channel K+ Channel ACh_vesicle ACh presynaptic->ACh_vesicle ↑ ACh Release postsynaptic Postsynaptic Membrane ACh_receptor ACh Receptor AChE AChE (Enzyme) APMI 4-APMI APMI->AChE 2. Inhibits AChE (Side Effect) APMI->K_channel 1. Blocks K+ Channel (Primary Effect) K_channel->presynaptic Prolongs Depolarization ACh_vesicle->AChE Degraded by ACh_vesicle->ACh_receptor Binds Response Postsynaptic Response ACh_receptor->Response Activates

Caption: Dual mechanism of 4-APMI at the cholinergic synapse.

Section 4: Data Interpretation & Presentation

Presenting your data clearly is essential for communication and publication. When reporting the anticholinesterase activity of 4-APMI, it is good practice to compare its potency against different types of cholinesterases and include a known standard inhibitor as a positive control.

Table 1: Example Data Summary for Cholinesterase Inhibition

CompoundTarget EnzymeIC₅₀ (µM)Hill Slope
4-APMI Acetylcholinesterase (AChE)[Your Value][Your Value]
4-APMI Butyrylcholinesterase (BChE)[Your Value][Your Value]
Neostigmine Acetylcholinesterase (AChE)[e.g., 0.5 µM][e.g., ~1.0]
Neostigmine Butyrylcholinesterase (BChE)[e.g., 5.0 µM][e.g., ~1.0]

Scientist's Note: Comparing activity against both AChE and BChE provides valuable information on the selectivity of your compound. A Hill slope close to 1.0 suggests a classic, single-site binding interaction.

References
  • Horn, A. S., Lambert, J. J., & Marshall, I. G. (n.d.). A comparison of the facilitatory actions of 4-aminopyridine methiodide and 4-aminopyridine on neuromuscular transmission. British Journal of Pharmacology.
  • Ellman Esterase Assay Protocol. (n.d.). Scribd.
  • Dunkin, M. (2024, December 19). Cholinesterase inhibitors: Types, how they work, and side effects. Medical News Today.
  • Ghang, Z. Q., & Singh, G. (n.d.). Cholinesterase Inhibitors. In StatPearls. NCBI Bookshelf.
  • Ellman's Assay Protocol. (2022, January 18). BroadPharm.
  • Man, H. H., et al. (2021, September 4). Adverse Drug Reactions of Acetylcholinesterase Inhibitors in Older People with Dementia. Therapeutic Choices for the Elderly.
  • How do I screen for acetylcholinesterase activity? (2021, January 25). AAT Bioquest.
  • How Do Cholinesterase Inhibitors Work? - Uses, Side Effects, Drug Names. (2021, August 12). RxList.
  • Cholinesterase Inhibitors. (2024, March 3). Clinical Tree.
  • Kirsch, G. E., & Drewe, J. A. (n.d.). On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. British Journal of Pharmacology.
  • Pohanka, M. (2025, August 6). Ellman's method is still an appropriate method for measurement of cholinesterases activities. ResearchGate.
  • Komersová, A., Komers, K., & Cegan, A. (2007). New findings about Ellman's method to determine cholinesterase activity. Zeitschrift für Naturforschung C, 62(1-2), 150-154.
  • Panyi, G., Deutsch, C., & G., G. (n.d.). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. The Journal of General Physiology.
  • Tzvetanova, E. (2019, July 23). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Bio-Job.
  • 4-Aminopyridine. (n.d.). In Wikipedia.
  • Horn, A. S., Lambert, J. J., & Marshall, I. G. (1979). A comparison of the facilitatory actions of 4-aminopyridine methiodide and 4-aminopyridine on neuromuscular transmission. British Journal of Pharmacology, 65(1), 53-62.
  • 4-aminopyridine – Knowledge and References. (n.d.). Taylor & Francis.

Sources

Troubleshooting

Non-specific binding of 4-Aminopyridine methiodide in tissue preparations

Welcome to the technical support center for 4-Aminopyridine Methiodide (4-AP-MeI). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this potent...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Aminopyridine Methiodide (4-AP-MeI). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this potent potassium channel blocker in tissue preparations. Here, we address common challenges, with a primary focus on troubleshooting and mitigating non-specific binding to ensure the integrity and reproducibility of your experimental data.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is 4-Aminopyridine Methiodide (4-AP-MeI) and what is its primary mechanism of action?

4-Aminopyridine Methiodide (4-AP-MeI) is the quaternary ammonium analogue of 4-Aminopyridine (4-AP).[1] Like its parent compound, 4-AP-MeI is primarily known as a blocker of voltage-gated potassium (K+) channels.[2][3] By inhibiting these channels, it prolongs the duration of action potentials, which in turn enhances neurotransmitter release at synaptic terminals and can restore conduction in demyelinated axons.[2][4]

However, a key difference lies in its structure. The addition of a methyl group and its resulting positive charge makes 4-AP-MeI a permanently charged molecule. This significantly limits its ability to cross cell membranes. Consequently, its action is largely restricted to the extracellular side of the channel, unless the cell membrane is compromised. In contrast, 4-AP can cross the membrane in its un-ionized form and is thought to act from the intracellular side.[5] This distinction is critical when designing and interpreting experiments.

Q2: What is "non-specific binding" and why is it a concern with 4-AP-MeI?

Non-specific binding refers to the interaction of a compound with molecular targets other than its intended, primary target. In tissue preparations, this means 4-AP-MeI may bind to various components like lipids, extracellular matrix proteins, or other receptors and channels for which it has a low affinity.[6]

This is a significant concern for several reasons:

  • Reduced Bioavailability: The amount of "free" drug available to interact with the target of interest (e.g., specific K+ channels) is reduced, potentially leading to an underestimation of its potency.

  • Poor Washout Kinetics: Compounds with high non-specific binding are often difficult to remove from the tissue preparation, leading to persistent effects that can interfere with subsequent experiments.

4-AP-MeI, as a cationic (positively charged) molecule, is particularly susceptible to non-specific binding through electrostatic interactions with negatively charged components of tissues, such as anionic phospholipids in cell membranes or acidic proteins.[9][10]

Q3: What are the key physicochemical factors that promote non-specific binding?

Several properties of a drug molecule can increase its propensity for non-specific binding. Understanding these can help predict and mitigate issues.

Factor Contribution to Non-Specific Binding Relevance to 4-AP-MeI
Lipophilicity (Fat-Affinity) Highly lipophilic (fat-soluble) compounds tend to partition into lipid-rich environments like cell membranes, leading to high non-specific binding.[11][12]While the parent 4-AP has a low logP (0.76), the permanent charge on 4-AP-MeI reduces its overall lipophilicity compared to uncharged molecules of similar size.[4] However, interactions with lipid bilayers are still a primary source of non-specific binding.
Charge (pKa) Charged molecules can engage in strong electrostatic interactions with oppositely charged biological macromolecules.[9][10]As a quaternary ammonium compound, 4-AP-MeI carries a permanent positive charge, making it highly prone to binding with negatively charged tissue components (e.g., anionic phospholipids, sialic acid residues).[10]
Drug Concentration At higher concentrations, low-affinity non-specific sites begin to be occupied, increasing the proportion of non-specifically bound drug.[6][11]It is crucial to use the lowest effective concentration of 4-AP-MeI to minimize this effect. A thorough dose-response curve is essential.
Q4: What are the experimental consequences of unaddressed non-specific binding?

Ignoring non-specific binding can severely compromise your research. Key consequences include:

  • Inaccurate Potency Measurement (IC50/EC50): If a significant fraction of the drug is non-specifically bound, the concentration of free drug at the target site is much lower than the total concentration added. This leads to an apparent decrease in potency (i.e., a higher IC50 or EC50 value).

  • Misinterpretation of Mechanism: Off-target effects resulting from non-specific binding can be mistaken for the primary mechanism of action, leading your research in the wrong direction.[13]

  • Irreproducible Results: The degree of non-specific binding can vary between different tissue preparations, batches, or even experimental days, contributing to high variability and poor reproducibility.

  • Failed Drug Development: In a clinical context, high non-specific binding can lead to unpredictable pharmacokinetics and off-target toxicities, which are major causes of drug candidate failure.[7]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides practical, step-by-step guidance for identifying, quantifying, and mitigating non-specific binding of 4-AP-MeI in your experiments.

Troubleshooting Q1: My baseline recordings (e.g., electrophysiology) are unstable or show a persistent drift after applying 4-AP-MeI, and the effect is difficult to wash out. Is this non-specific binding?

Answer: Yes, this is a classic sign of non-specific binding. The slow, persistent drift and difficult washout suggest that 4-AP-MeI is accumulating in the tissue (e.g., in lipid membranes or binding to the extracellular matrix) and is slowly leaching out over time, continuously interacting with its target and potentially off-targets.

Causality: The permanent positive charge on 4-AP-MeI causes it to "stick" to negatively charged surfaces within the tissue preparation. This creates a local reservoir of the compound that is not easily removed by simple perfusion with a buffer.

G cluster_0 Problem Identification cluster_1 Diagnostic Steps cluster_2 Interpretation & Action A Observe unstable baseline or difficult washout with 4-AP-MeI B Step 1: Perform Extended Washout (>60 minutes) A->B E Partial/No Recovery? B->E C Step 2: Include a 'Washout Enhancer' (e.g., 0.1% BSA or cyclodextrin) F Improved Washout? C->F D Step 3: Test a Structurally Different K+ Channel Blocker (e.g., TEA) G Rapid & Complete Washout? D->G E->C Yes J Problem may be unrelated to non-specific binding. Check tissue health, recording stability, etc. E->J No (Full Recovery) F->D No H Conclusion: High non-specific binding confirmed. Incorporate enhancer in all future experiments. F->H Yes I Conclusion: Non-specific binding is likely the issue. Consider using the alternative blocker if suitable. G->I Yes G->J No

Caption: Troubleshooting workflow for difficult washout of 4-AP-MeI.

Mitigation Protocol: Enhanced Washout Procedure

  • Standard Washout: Begin by perfusing the tissue preparation with your standard artificial cerebrospinal fluid (aCSF) or buffer for at least 30-60 minutes.

  • Introduce a Carrier Protein: If the effect persists, switch to a washout buffer containing a "carrier" protein like 0.1% Bovine Serum Albumin (BSA). BSA can act as a "sink," binding the non-specifically bound 4-AP-MeI and facilitating its removal from the tissue.

  • Rationale: BSA provides a high concentration of alternative, low-affinity binding sites in the perfusion solution, creating a favorable concentration gradient that helps "pull" the sticky 4-AP-MeI molecules out of the tissue.

  • Return to Standard Buffer: After 20-30 minutes of the BSA-containing buffer, switch back to your standard buffer to wash out the BSA before proceeding with the next stage of your experiment.

Troubleshooting Q2: How do I experimentally quantify the degree of non-specific binding of 4-AP-MeI in my specific tissue preparation (e.g., brain slices)?

Answer: The most direct way to quantify non-specific binding is to perform a binding assay. While this often involves a radiolabeled version of the compound, a "cold" competition assay can be adapted for non-radiolabeled compounds if you have a suitable analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS). The gold standard method for brain tissue is equilibrium dialysis using brain homogenate or the more physiologically relevant brain slice method.[14][15][16]

Causality: This experiment physically separates the bound drug from the free drug, allowing for direct measurement. To distinguish specific from non-specific binding, a high concentration of a non-labeled competitor is used to saturate the specific, high-affinity binding sites. Any remaining bound drug is considered non-specific.

This protocol is adapted from established methods for assessing drug distribution in the brain.[14][17]

Objective: To determine the fraction of 4-AP-MeI that is non-specifically bound in a brain slice preparation.

Materials:

  • Freshly prepared brain slices (e.g., 300-400 µm thick).

  • Incubation Buffer (e.g., aCSF) saturated with 95% O2 / 5% CO2.

  • 4-AP-MeI stock solution.

  • A high-concentration "competitor" (e.g., a structurally distinct K+ channel blocker or even a very high concentration of unlabeled 4-AP-MeI itself, like 1000x the experimental concentration).

  • Analytical equipment for quantifying 4-AP-MeI (e.g., LC-MS/MS).

Procedure:

  • Preparation: Prepare three sets of incubation tubes containing brain slices in oxygenated buffer.

    • Set A (Total Binding): Buffer + a known concentration of 4-AP-MeI (e.g., your typical experimental concentration).

    • Set B (Non-Specific Binding): Buffer + the same concentration of 4-AP-MeI + a high concentration of a competitor (e.g., 1000-fold excess).

    • Set C (Control): Buffer only.

  • Incubation: Incubate all slices for a set period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow binding to reach equilibrium.[17]

  • Separation: After incubation, rapidly wash the slices with ice-cold buffer to remove unbound drug. This step must be quick to prevent the dissociation of bound drug.

  • Homogenization: Homogenize the washed slices in a known volume of buffer or solvent.

  • Quantification: Analyze the concentration of 4-AP-MeI in the homogenate from all three sets using a validated LC-MS/MS method.[16] Also, measure the concentration of 4-AP-MeI remaining in the incubation buffer.

  • Calculation:

    • Total Binding (TB): Drug concentration measured in Set A homogenate.

    • Non-Specific Binding (NSB): Drug concentration measured in Set B homogenate.

    • Specific Binding (SB): SB = TB - NSB.

    • Fraction Unbound (fu,brain): This is calculated from the relationship between the drug concentration in the buffer and the tissue at equilibrium, a key parameter derived from brain slice methods.[14][16]

Data Interpretation:

Measurement Description Expected Outcome for High NSB
Total Binding All drug associated with the tissue (specifically and non-specifically bound).High value.
Non-Specific Binding Drug associated with the tissue in the presence of a saturating concentration of a competitor.High value, representing a large percentage of the Total Binding.
Specific Binding Drug bound to the target of interest (Total - Non-Specific).A small fraction of the Total Binding.
Troubleshooting Q3: What practical steps can I take during my experiment to minimize non-specific binding of 4-AP-MeI?

Answer: Besides using the lowest effective concentration, you can modify your experimental conditions to disfavor the electrostatic and hydrophobic interactions that drive non-specific binding.

Caption: Key strategies to proactively reduce non-specific binding.

Actionable Recommendations:

  • Include a Carrier Protein in your Buffer: As mentioned in the washout protocol, proactively including 0.1-0.5% BSA in your incubation and perfusion buffer can significantly reduce non-specific binding by occupying non-specific sites on the tissue and within the experimental apparatus.

  • Increase Ionic Strength: Slightly increasing the ionic strength of your buffer (e.g., by increasing NaCl concentration by 10-20 mM, while adjusting for osmolarity) can help disrupt low-affinity electrostatic interactions that contribute to non-specific binding.

  • Avoid Plasticware When Possible: Quaternary ammonium compounds can bind to certain types of plastics. Use glass vials for stock solutions and minimize contact time with plastic tubing where feasible.

  • Pre-treatment of Tissue: Briefly pre-incubating the tissue preparation in a buffer containing a carrier protein (like BSA) before adding 4-AP-MeI can help to block some of the non-specific sites.

By systematically applying these troubleshooting guides and protocols, you can confidently identify, quantify, and mitigate the non-specific binding of 4-AP-MeI, leading to more accurate, reproducible, and interpretable results in your research.

References

  • Seeking Nonspecific Binding: Assessing the Reliability of Tissue Dilutions for Calculating Fraction Unbound. PubMed Central. Available at: [Link]

  • The brain slice method for studying drug distribution in the CNS. PubMed Central. Available at: [Link]

  • Methods for Assessing Brain Binding. ResearchGate. Available at: [Link]

  • Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. National Institutes of Health (NIH). Available at: [Link]

  • 4-aminopyridine – the new old drug for the treatment of neurodegener
  • Factors Affecting Protein-Drug Binding: Drug-Related Factors. JoVE. Available at: [Link]

  • Are there experimental tests for off target effects in CRISPR? ResearchGate. Available at: [Link]

  • Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. [Source Not Available].
  • Mechanism of 4-aminopyridine inhibition of the lysosomal channel TMEM175. PubMed Central. Available at: [Link]

  • Brain Tissue Binding Assay. Creative Bioarray. Available at: [Link]

  • Schematic of brain slice binding method for the determination of in... ResearchGate. Available at: [Link]

  • Factors Affecting Protein-Drug Binding: Drug Interactions. JoVE. Available at: [Link]

  • A comparison of the facilitatory actions of 4-aminopyridine methiodide and 4-aminopyridine on neuromuscular transmission. PubMed Central. Available at: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Source Not Available].
  • Quaternary Ammonium Why Use Test Strips? [Source Not Available].
  • Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link]

  • Resolving the question of on- or off-target toxicity – a case study. [Source Not Available].
  • Novel potassium channel blocker, 4-AP-3-MeOH, inhibits fast potassium channels and restores axonal conduction in injured guinea pig spinal cord white matter. PubMed. Available at: [Link]

  • Empowering drug off-target discovery with metabolic and structural analysis. PubMed Central. Available at: [Link]

  • Drug metabolism. Wikipedia. Available at: [Link]

  • Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. [Source Not Available].
  • 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor pathway. PubMed. Available at: [Link]

  • Quat Binding: Definition, Causes, and Prevention. KaTom Restaurant Supply. Available at: [Link]

  • Quaternary Ammonia Compound Disinfection Protocols. The Watershed Center. Available at: [Link]

  • Factors Affecting Protein Binding Of Drugs. YouTube. Available at: [Link]

  • A comparison of the facilitatory actions of 4-aminopyridine methiodide and 4-aminopyridine on neuromuscular transmission. PubMed. Available at: [Link]

  • QUATERNARY AMMONIUM COMPOUNDS IN CONNECTIVE TISSUE HISTOCHEMISTRY: I. SELECTIVE UNBLOCKING. Semantic Scholar. Available at: [Link]

  • Methods for treating liquid streams containing quaternary ammonium compounds. Google Patents.
  • Quaternary Ammonium Compound Toxicity. National Center for Biotechnology Information. Available at: [Link]

  • Effects of 4-aminopyridine on demyelinated axons, synapses and muscle tension. PubMed. Available at: [Link]

  • 4-Aminopyridine. Wikipedia. Available at: [Link]

  • Understanding Binding of Quaternary Ammonium Compounds with Cellulose-Based Fibers and Wipes for Renewable and Sustainable Hygiene Options. MDPI. Available at: [Link]

  • Quaternary Ammonium Compounds in Cleaning Products. Mount Sinai. Available at: [Link]

  • Understanding Binding of Quaternary Ammonium Compounds with Cellulose-Based Fibers and Wipes for Renewable and Sustainable Hygiene Options. ResearchGate. Available at: [Link]

  • Quat binding in cleaning and how to prevent it. Cleanroom Technology. Available at: [Link]

  • Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. PubMed Central. Available at: [Link]

  • Influence of lipophilicity on the interactions of N-alkyl-4-phenyl-1,2,3,6-tetrahydropyridines and their positively charged N-alkyl-4-phenylpyridinium metabolites with cytochrome P450 2D6. PubMed. Available at: [Link]

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Optimization

How to wash out 4-Aminopyridine methiodide from a perfusion system

A comprehensive guide for researchers on the effective washout of 4-Aminopyridine Methiodide from perfusion systems. This guide, developed by our team of Senior Application Scientists, provides in-depth technical and pra...

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers on the effective washout of 4-Aminopyridine Methiodide from perfusion systems.

This guide, developed by our team of Senior Application Scientists, provides in-depth technical and practical advice for researchers, scientists, and drug development professionals. We address common challenges and questions regarding the complete removal of 4-Aminopyridine Methiodide, a quaternary ammonium pyridinium salt, from laboratory perfusion systems to ensure experimental integrity and prevent cross-contamination.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 4-Aminopyridine Methiodide that influence its washout?

A1: Understanding the chemical characteristics of 4-Aminopyridine Methiodide is crucial for developing an effective cleaning protocol. As a quaternary ammonium salt, it possesses a permanent positive charge, which significantly influences its solubility and interaction with surfaces.

  • Solubility: 4-Aminopyridine, the parent compound, is soluble in water (50 mg/mL), ethanol, and methanol, and slightly soluble in other organic solvents.[1] The methylation to form the methiodide salt generally enhances aqueous solubility. This high water solubility is advantageous for washout procedures using aqueous-based solutions.

  • Ionic Nature: The cationic nature of the molecule can lead to electrostatic interactions with negatively charged surfaces within your perfusion system, such as glass or certain plastics, potentially making it more challenging to remove than neutral compounds.

  • Stability: 4-Aminopyridine is stable under normal laboratory conditions at room temperature.[2][3][4] This stability means that the compound will likely remain intact during your experiment and subsequent cleaning procedures, so degradation is not a primary removal mechanism.

Q2: Can residual 4-Aminopyridine Methiodide affect subsequent experiments?

A2: Absolutely. 4-Aminopyridine is a potent blocker of voltage-gated potassium channels.[1] Even trace amounts remaining in the perfusion system can have significant physiological effects on subsequent biological preparations, leading to erroneous and irreproducible results. Therefore, a validated and rigorous washout protocol is essential.

Q3: What are the primary safety precautions I should take when handling 4-Aminopyridine Methiodide and its waste?

A3: 4-Aminopyridine is classified as a highly toxic substance.[5][6][7] It can be fatal if swallowed, inhaled, or absorbed through the skin.[5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6] Work in a well-ventilated area or under a chemical fume hood.[5]

  • Waste Disposal: Dispose of all waste containing 4-Aminopyridine Methiodide as hazardous waste in accordance with local, state, and federal regulations.[5][6][7][8] Do not pour it down the drain.[8] All contaminated materials, including pipette tips, gloves, and containers, should be treated as hazardous waste.[5]

Troubleshooting Guide: Washout Procedures

This section provides a step-by-step guide to effectively remove 4-Aminopyridine Methiodide from your perfusion system.

Initial System Flush: The First Line of Defense

Immediately following your experiment, a thorough flush with a suitable solvent is the most critical step.

Recommended Solvents and Rationale:

SolventRationale
Deionized (DI) Water Due to the high water solubility of pyridinium salts, DI water is an effective and economical initial rinsing agent to remove the bulk of the compound.
70% Ethanol Ethanol is a good solvent for 4-Aminopyridine and can help to remove any less soluble residues.[1] It also has the added benefit of being a disinfectant.
Isopropanol Similar to ethanol, isopropanol is another effective solvent for removing organic residues.

Step-by-Step Protocol 1: Basic Washout

  • Initial DI Water Flush: Flush the entire perfusion system with a high volume of deionized water (at least 10 times the system volume). This initial flush will remove the majority of the dissolved 4-Aminopyridine Methiodide.

  • Ethanol or Isopropanol Flush: Follow the water flush with a 70% ethanol or isopropanol solution. Circulate the alcohol solution through the system for at least 15-20 minutes.

  • Final DI Water Rinse: Perform a final, thorough rinse with deionized water to remove the alcohol.

  • Drying: Dry the system completely by flushing with air or allowing it to air dry to prevent microbial growth.

Advanced Decontamination Strategies

For experiments where even minute traces of 4-Aminopyridine Methiodide could interfere with results, a more rigorous decontamination protocol is recommended. The cationic nature of quaternary ammonium compounds can cause them to adhere to surfaces, making a simple solvent wash insufficient.

Utilizing Acidic Solutions to Disrupt Ionic Interactions

An acidic wash can help to displace the positively charged 4-Aminopyridine Methiodide from negatively charged surfaces within the perfusion system.

Step-by-Step Protocol 2: Acidic Washout

  • Initial DI Water Flush: Perform the initial DI water flush as described in the basic protocol.

  • Acidic Solution Flush: Prepare a dilute solution of a weak acid, such as 0.1 M Hydrochloric Acid (HCl) or acetic acid. Caution: Always check the chemical compatibility of your perfusion system components with acidic solutions.[9][10][11][12][13] Circulate the acidic solution through the system for 20-30 minutes. The hydrogen ions in the acidic solution will compete with the cationic 4-Aminopyridine Methiodide for binding sites on the surfaces of the tubing and components, effectively displacing the compound.

  • Thorough DI Water Rinse: It is critical to thoroughly rinse the system with a large volume of deionized water to remove all traces of the acid. Monitor the pH of the final rinse water to ensure it has returned to neutral.

  • Ethanol/Isopropanol Flush and Final Rinse: Proceed with the alcohol flush and final water rinse as outlined in the basic protocol.

Visualizing the Washout Workflow

The following diagram illustrates the recommended decision-making process for choosing the appropriate washout protocol.

Caption: Decision tree for selecting the appropriate washout protocol.

Validation of Decontamination

For critical applications, it is advisable to validate the effectiveness of your washout procedure.

Methods for Validation:

  • High-Performance Liquid Chromatography (HPLC): Collect the final rinse solution and analyze it for the presence of 4-Aminopyridine Methiodide. This is a highly sensitive and quantitative method.

  • Spectrophotometry: A simple spectrophotometric method can be used to quantify quaternary ammonium compound residues on surfaces.[14][15] This involves wiping a surface, extracting the residue, and measuring its absorbance.

The U.S. Environmental Protection Agency (EPA) has also released finalized test methods for measuring disinfectant residues, including quaternary ammonium compounds, on hard surfaces, which can be adapted for this purpose.[16][17][18]

Material Compatibility

It is essential to consider the compatibility of all cleaning agents with the materials in your perfusion system.

MaterialCompatibility with Dilute Acids (e.g., 0.1M HCl)Compatibility with Alcohols (Ethanol, Isopropanol)
Glass ExcellentExcellent
Silicone Tubing GoodGood
Tygon® Tubing Varies by formulation, check manufacturer's specificationsGenerally Good
Polypropylene (PP) ExcellentExcellent
Polyethylene (PE) ExcellentGood
Stainless Steel ExcellentExcellent

This table provides general guidance. Always consult the manufacturer's chemical compatibility charts for your specific perfusion system components.[9][10][11][12][13]

Conclusion

The complete removal of 4-Aminopyridine Methiodide from a perfusion system is achievable with a systematic and chemically-informed approach. For most applications, a thorough flush with deionized water followed by an alcohol rinse is sufficient. For highly sensitive experiments, an additional acidic wash step is recommended to ensure the complete removal of this cationic compound. Validation of your cleaning protocol is the ultimate confirmation of a successful washout, ensuring the integrity of your future experimental work.

References

  • Chem Service. (2014, December 18). SAFETY DATA SHEET. Retrieved from [Link]

  • Food Safety Authority of Ireland. (n.d.). Evaluation of quaternary ammonium compounds residues in food plants surfaces. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of a Simple Spectrophotometric Method for the Measurement of Quaternary Ammonium Compound Residue Concentrations in Food Production Facility. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminopyridine. Retrieved from [Link]

  • United States Environmental Protection Agency. (2024, June 13). EPA Releases Finalized Test Methods for Measuring Disinfectant Residue Levels on Hard Surfaces. Retrieved from [Link]

  • GPC Gateway. (2024, July 2). EPA Develops Standard Protocols for Disinfectant Residue Analysis on Hard Surfaces. Retrieved from [Link]

  • GPC Gateway. (2024, June 26). EPA Finalizes Test Methods for Disinfectant Residues on Hard Surfaces. Retrieved from [Link]

  • MP Biomedicals. (n.d.). 4-Aminopyridine (4-AP). Retrieved from [Link]

  • University of Washington. (n.d.). 4-Aminopyridine SOP. Retrieved from [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 6(2), 155–157.
  • ResearchGate. (2014, April 2). What is best method to remove pyridine from a reaction mixture? Retrieved from [Link]

  • Sciencemadness Discussion Board. (2010, January 13). removal of pyridine. Retrieved from [Link]

  • Donnelly, R. F., & MacKay, M. (2004). Chemical stability of 4-aminopyridine capsules. The Canadian journal of hospital pharmacy, 57(5), 283–287.
  • Google Patents. (n.d.). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 6(2), 155–157.
  • Google Patents. (n.d.). WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Journal of Chemical & Engineering Data. (2018). ThermoML. Retrieved from [Link]

  • Reddit. (2024, January 13). Removing Pyridine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • Harrington Process Solutions. (2023, May 1). Chemical Resistance Guide. Retrieved from [Link]

  • Curbell Plastics. (n.d.). Chemical Resistance of Plastics Chart. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Interpreting Unexpected Results in 4-Aminopyridine Methiodide Experiments

Welcome to the technical support center for 4-Aminopyridine Methiodide (4-AP Methiodide) applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this importa...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Aminopyridine Methiodide (4-AP Methiodide) applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this important potassium channel blocker in their experiments. As a permanently charged quaternary ammonium salt of 4-Aminopyridine (4-AP), 4-AP Methiodide offers unique experimental advantages, primarily its membrane impermeability. This property allows for the specific targeting of intracellular sites of action when delivered appropriately.

However, like any powerful research tool, experiments with 4-AP Methiodide can sometimes yield unexpected or inconsistent results. This guide provides a structured, in-depth approach to troubleshooting these issues, moving beyond simple procedural checklists to explain the underlying scientific principles. Our goal is to empower you to not only solve immediate experimental hurdles but also to enhance the rigor and reproducibility of your future research.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why am I observing no effect after applying 4-AP Methiodide to my cells?

This is the most common issue encountered by new users of 4-AP Methiodide. The lack of a discernible effect on neuronal firing, potassium currents, or synaptic transmission almost always stems from a fundamental misunderstanding of the compound's key physicochemical property: its charge.

Probable Cause 1.1: Incorrect Route of Administration

4-AP Methiodide is a quaternary amine, meaning it carries a permanent positive charge and is not lipid-soluble. Consequently, it cannot passively diffuse across the cell membrane.[1] If you are applying 4-AP Methiodide to the extracellular bath solution, it will not reach its intracellular site of action on voltage-gated potassium channels.

A key study on the cloned mouse brain potassium channel mKv1.1 definitively demonstrated that 4-aminopyridine methiodide (4-APMI) was effective at blocking the channel only when applied inside the cell and had no effect when administered externally.[1] This is in contrast to its parent compound, 4-aminopyridine (4-AP), which is a weak base and can cross the cell membrane in its uncharged form.[1]

Troubleshooting Protocol 1.1: Intracellular Delivery

To elicit an effect, 4-AP Methiodide must be introduced directly into the cytoplasm of the target cell. The gold-standard method for this in electrophysiology is via the patch pipette in the whole-cell recording configuration.

Step-by-Step Protocol for Intracellular Application via Whole-Cell Patch Clamp:

  • Prepare Internal Solution: Dissolve 4-AP Methiodide directly into your standard internal (pipette) solution to the desired final concentration. Ensure the pH and osmolarity of the final solution are readjusted and verified.[2]

  • Filter the Solution: Use a 0.2 µm syringe filter to remove any potential microprecipitates from the internal solution before back-filling your patch pipettes.[3][4] This is a critical step to avoid pipette clogging.

  • Establish a Gigaohm Seal: Approach the cell and form a high-resistance ( >1 GΩ) seal between the pipette tip and the cell membrane.[4]

  • Rupture the Membrane: Apply gentle suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration. This allows the contents of your pipette, including 4-AP Methiodide, to dialyze into the cell.[5]

  • Allow for Diffusion: It is crucial to wait for a sufficient amount of time (typically 5-10 minutes) to allow for the diffusion of 4-AP Methiodide from the pipette into the cell body and relevant cellular compartments. The time required will depend on the size of the cell and the geometry of its processes.

  • Monitor Effect: Begin your experimental recordings after this equilibration period, monitoring for the expected changes in electrophysiological properties (e.g., broadening of action potentials, increased excitability).

FAQ 2: I'm observing a weaker-than-expected effect, or a paradoxical suppression of neuronal activity.

Observing a blunted or even inhibitory effect can be perplexing, especially when an increase in excitability is anticipated. These outcomes often point to issues with drug concentration, compound integrity, or off-target effects.

Probable Cause 2.1: Concentration is Too High

While 4-AP and its derivatives are known to increase neuronal excitability at lower concentrations, higher concentrations can lead to a paradoxical suppression of activity. This can be due to excessive membrane depolarization, which can lead to the inactivation of voltage-gated sodium channels, preventing action potential firing. Studies have shown that while 4-AP increases the amplitude of compound action potentials at concentrations between 10-100 µM, concentrations of 1 mM and higher can suppress conduction.[1]

Probable Cause 2.2: Compound Purity and Integrity

The purity of your 4-AP Methiodide is critical. Synthesis of 4-aminopyridines can result in byproducts that may have their own biological activity or may interfere with the action of the primary compound.[6] For example, the presence of 4-aminopyridine-N-oxide or 4-pyridone as byproducts could alter the expected outcome.[6] Additionally, while generally stable, improper storage or handling could lead to degradation.

Probable Cause 2.3: Off-Target Effects

At higher concentrations, the specificity of aminopyridines can decrease. For instance, 4-AP has been shown to inhibit not only potassium channels but also inward sodium currents in rat cerebellar granule cells at millimolar concentrations.[7] Such an effect on sodium channels could contribute to a reduction in excitability.

Troubleshooting Workflow 2.1: Optimizing Concentration and Verifying Compound Quality

This workflow will help you determine the optimal concentration for your specific preparation and rule out issues with the compound itself.

troubleshooting_workflow cluster_concentration Concentration Optimization cluster_purity Compound Purity Verification cluster_off_target Assessing Off-Target Effects A Start with a low concentration (e.g., 10-50 µM in pipette) B Incrementally increase concentration in subsequent experiments A->B C Observe dose-response relationship. Does excitability increase then decrease? B->C D Identify optimal concentration for desired effect C->D E Check Certificate of Analysis (CoA) from supplier. Purity should be >98% F Consider independent purity analysis via HPLC if issues persist E->F G Prepare fresh stock solutions for each experiment E->G H If paradoxical suppression occurs, consider co-application of specific channel blockers (e.g., TTX for Na+ channels) to isolate the effect

Caption: Troubleshooting workflow for weak or paradoxical effects.

Data Presentation: Recommended Concentration Ranges for Aminopyridines

CompoundApplicationTypical Concentration RangeIC50 (Kv1.1)IC50 (Kv1.2)Notes
4-Aminopyridine (4-AP) Extracellular (Bath)10 µM - 1 mM~170 µM[8]~230 µM[8]Membrane permeable. High concentrations (>1mM) can be inhibitory.[1]
4-AP Methiodide (4-APMI) Intracellular (Pipette)50 µM - 2 mMNot directly measured, but requires intracellular applicationNot directly measured, but requires intracellular applicationMembrane impermeant.[1] Effect is dependent on diffusion from pipette.

FAQ 3: My results are inconsistent from one experiment to the next.

Variability in electrophysiological recordings is a common challenge. When using intracellular application of 4-AP Methiodide, several factors related to the patch-clamp technique itself can introduce significant variability.

Probable Cause 3.1: Inconsistent Diffusion Time

As mentioned in FAQ 1, adequate time must be allowed for 4-AP Methiodide to diffuse from the pipette into the cell. If this time is not kept consistent across experiments, you will be recording from cells with varying intracellular concentrations of the drug, leading to inconsistent results.

Probable Cause 3.2: Variable Seal and Access Resistance

The quality of your whole-cell patch is paramount. A poor gigaohm seal can lead to an unstable recording. High or variable series resistance (access resistance) will affect the speed and extent of dialysis of 4-AP Methiodide into the cell and will also compromise the quality of your voltage clamp.

Troubleshooting Protocol 3.2: Standardizing Patch-Clamp Parameters
  • Monitor Series Resistance (Rs): After breaking into the cell, immediately note the series resistance. Monitor it throughout the experiment. If Rs changes significantly (e.g., >20%), the data from that cell should be treated with caution or discarded.

  • Standardize Equilibration Time: Use a timer to ensure a consistent diffusion period (e.g., 7 minutes) from the moment of membrane rupture to the start of your recording protocol for every single cell.

  • Establish Quality Control Criteria: Set clear, pre-defined criteria for accepting a cell for data analysis. For example:

    • Seal Resistance > 1 GΩ

    • Series Resistance < 20 MΩ

    • Stable baseline recording for 5 minutes before drug application protocol begins.

FAQ 4: I see an effect, but it's not what I predicted based on simple potassium channel blockade (e.g., changes in synaptic inhibition).

4-AP and its derivatives do not act in a vacuum. By broadening the presynaptic action potential, they enhance the release of all neurotransmitters, not just glutamate. This can lead to complex network effects.

Probable Cause 4.1: Enhanced Inhibitory Neurotransmission

Blockade of presynaptic potassium channels in GABAergic interneurons will also be enhanced by 4-AP. This leads to increased GABA release, which can result in a more potent or prolonged inhibitory postsynaptic potential (IPSP) in the postsynaptic neuron.[9] This can counteract the direct excitatory effects on the recorded neuron or on the excitatory inputs it receives.

Mechanism Diagram: Dual Effects of 4-AP on a Synapse

synaptic_effects cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal pre_node Action Potential kv_channel K+ Channel pre_node->kv_channel Opens ca_channel Ca2+ Channel pre_node->ca_channel Opens kv_channel->pre_node Repolarizes (Broadens AP) vesicle Vesicle Fusion & Neurotransmitter Release ca_channel->vesicle Triggers receptor Receptors vesicle->receptor Activates psp Postsynaptic Potential (EPSP or IPSP) receptor->psp AP_source 4-AP / 4-APMI AP_source->kv_channel Blocks caption 4-AP(MI) broadens the presynaptic action potential, increasing Ca2+ influx and neurotransmitter release.

Caption: Mechanism of 4-AP/4-APMI on neurotransmitter release.

This diagram illustrates that the enhanced release can apply to both excitatory (e.g., glutamate) and inhibitory (e.g., GABA) neurons, leading to complex network effects. If you are studying a neuronal circuit, it is essential to consider the impact of 4-AP Methiodide on all components of that circuit.

References

  • Glover, W. E. (1982). The aminopyridines. General Pharmacology: The Vascular System, 13(4), 259-285. [Link]

  • Buckle, P. J., & Haas, H. L. (1982). Enhancement of synaptic transmission by 4-aminopyridine in hippocampal slices of the rat. The Journal of Physiology, 326(1), 109-122. [Link]

  • Ueno, S., et al. (1990). Effects of 4-aminopyridine (4-AP) on rat neostriatal neurons in an in vitro slice preparation. Brain Research, 534(1-2), 215-220. [Link]

  • Stephens, G. J., et al. (1994). On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. The Journal of Physiology, 477(2), 187-196. [Link]

  • Shi, R., & Blight, A. R. (1997). Differential effects of low and high concentrations of 4-aminopyridine on axonal conduction in normal and injured spinal cord. Neuroscience, 77(2), 553-562. [Link]

  • SWHarden.com. (n.d.). Patch Clamp Internal Solutions. [Link]

  • Lau, C. G., & Zukin, R. S. (2007). NMDA receptor trafficking in synaptic plasticity and neuropsychiatric disorders. Nature Reviews Neuroscience, 8(6), 413-426. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. [Link]

  • Even, G., et al. (1983). Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Clinical Chemistry, 29(4), 703-705. [Link]

  • McElnay, J. C., et al. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(6), 346–350. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]

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  • Axon Instruments. (n.d.). patch-clamp-protocol-final.pdf. [Link]

  • Friis, S. D., et al. (2013). Inhibition of neuronal degenerin/epithelial Na+ channels by the multiple sclerosis drug 4-aminopyridine. The Journal of Neuroscience, 33(13), 5573-5578. [Link]

  • Peña, F., & Tapia, R. (2000). Seizures and neurodegeneration induced by 4-aminopyridine in rat hippocampus in vivo: role of glutamate- and GABA-mediated neurotransmission and of ion channels. Neuroscience, 101(3), 547-561. [Link]

  • Janelia. (n.d.). Whole Cell Patch Clamp Protocol. [Link]

  • Dimitrova, B., et al. (2018). Validation of HPLC Method for Simultaneous Determination of Galantamine Hydrobromide/Pymadine. International Journal of Pharmaceutical and Clinical Research, 10(5), 154-160. [Link]

  • Caggiano, A. O., et al. (2013). Effects of dalfampridine and its metabolites on cloned human potassium channels Kv 1.1, Kv 1.2, and Kv 1.4 expressed in human embryonic kidney cells. Multiple Sclerosis and Related Disorders, 2(2), 127-132. [Link]

  • Wang, Y., et al. (1999). 4-aminopyridine, a specific blocker of K(+) channels, inhibited inward Na(+) current in rat cerebellar granule cells. Neuroscience Letters, 269(1), 53-56. [Link]

  • Vargas, G., & Lucero, M. T. (2000). Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity. Journal of Neuroscience Methods, 103(2), 123-128. [Link]

  • Dietrich, M., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation, 8(2), e959. [Link]

  • Donev, R., et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Biotechnology & Biotechnological Equipment, 33(1), 875-884. [Link]

  • Taylor & Francis. (n.d.). 4 aminopyridine – Knowledge and References. [Link]

  • Palimaka, A., et al. (2009). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Organic Preparations and Procedures International, 41(5), 415-419. [Link]

  • Rivero, G., et al. (2015). Neuroprotective or Neurotoxic Effects of 4-aminopyridine Mediated by KChIP1 Regulation Through Adjustment of Kv 4.3 Potassium Channels Expression and GABA-mediated Transmission in Primary Hippocampal Cells. Toxicology, 333, 107-117. [Link]

  • ResearchGate. (n.d.). 605 questions with answers in ELECTROPHYSIOLOGY | Science topic. [Link]

  • Horn, A. S., et al. (1978). A comparison of the facilitatory actions of 4-aminopyridine methiodide and 4-aminopyridine on neuromuscular transmission. British Journal of Pharmacology, 64(1), 53–62. [Link]

  • Horn, A. S., Lambert, J. J., & Marshall, I. G. (1978). A comparison of the facilitatory actions of 4-aminopyridine methiodide and 4-aminopyridine on neuromuscular transmission. British journal of pharmacology, 64(1), 53–62. [Link]

  • Kienle, A., et al. (2020). In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. Bio-protocol, 10(22), e3814. [Link]

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  • Haider, S., et al. (2022). Synthesis, Characterisation and its Anti Bacterial Activity of Dalfampridine Genotoxic Impurity 4-Amino Pyridine N-Oxide. Journal of Pharmaceutical Research International, 34(24B), 1-8. [Link]

  • GitHub Pages. (n.d.). Frequently Asked Questions — Slice Electrophysiology 1.0 documentation. [Link]

  • Durant, N. N., & Nutter, T. J. (1981). Effects of 4-aminopyridine and 3,4-diaminopyridine on transmitter release at the neuromuscular junction. Brain Research, 211(1), 224-228. [Link]

  • Organic Syntheses. (n.d.). 1-aminopyridinium iodide. [Link]

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  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. [Link]

  • ResearchGate. (2022, July 13). 434 questions with answers in PATCH CLAMP | Scientific method. [Link]

  • Vera-Ramirez, L., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(18), 4596. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Intracellular vs. Extracellular Application of 4-Aminopyridine Methiodide

For researchers, scientists, and drug development professionals investigating the modulation of potassium channels, 4-Aminopyridine (4-AP) is a familiar tool. However, its permanently charged quaternary ammonium analog,...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals investigating the modulation of potassium channels, 4-Aminopyridine (4-AP) is a familiar tool. However, its permanently charged quaternary ammonium analog, 4-Aminopyridine methiodide (4-AP-MeI), offers a unique opportunity to dissect the specific site of action of this class of compounds. This guide provides an in-depth comparison of the effects of intracellular versus extracellular application of 4-AP-MeI, supported by experimental data and detailed protocols, to enable researchers to leverage this compound's properties for precise experimental design.

The Decisive Role of the Plasma Membrane: A Tale of Two Aminopyridines

The fundamental difference in the observed effects of 4-AP-MeI when applied inside versus outside a cell lies in its chemical nature as a quaternary ammonium compound. Unlike its tertiary amine counterpart, 4-AP, which can exist in both a charged and an uncharged state depending on the pH, 4-AP-MeI possesses a permanent positive charge. This charge renders the molecule largely impermeant to the lipid bilayer of the cell membrane.[1][2][3][4]

This key characteristic dictates its utility as a pharmacological tool. When applied extracellularly, 4-AP-MeI is unable to reach intracellular binding sites on voltage-gated potassium channels.[5] Conversely, direct intracellular application, for instance via a patch pipette, allows 4-AP-MeI to access its target and exert its blocking effect.[5][6]

In contrast, 4-aminopyridine (4-AP) is a weak base with a pKa of 9.17.[7][8] This allows a portion of it to exist in a lipid-soluble, uncharged form at physiological pH, enabling it to cross the cell membrane. Once inside the cell, it can become protonated and, in its charged form, block potassium channels from the intracellular side.[5][9] This difference in membrane permeability is the cornerstone of the differential effects observed between extracellular 4-AP and 4-AP-MeI.

Visualizing the Mechanism of Action

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4-AP-MeI_ext 4-AP-MeI (+) K_channel K+ Channel 4-AP-MeI_ext->K_channel No Block 4-AP_ext 4-AP 4-AP_int 4-AP 4-AP_ext->4-AP_int Permeates 4-AP_H_ext 4-AP-H+ (+) 4-AP-MeI_int 4-AP-MeI (+) 4-AP-MeI_int->K_channel Block (Direct Application) 4-AP_H_int 4-AP-H+ (+) 4-AP_int->4-AP_H_int Protonation 4-AP_H_int->K_channel Block

Caption: Differential membrane permeability of 4-AP-MeI and 4-AP.

Comparative Effects on Neuronal Function

The differential access to the intracellular binding site on potassium channels translates to distinct physiological outcomes when applying 4-AP-MeI intracellularly versus extracellularly.

Parameter Extracellular 4-AP-MeI Intracellular 4-AP-MeI Rationale
Potassium Channel Blockade Ineffective.[5]Effective blocker of voltage-gated K+ channels.[5][6]The permanent positive charge prevents 4-AP-MeI from crossing the cell membrane to reach its intracellular binding site.[5]
Action Potential Broadening No significant effect.Broadens the action potential.Blockade of repolarizing K+ currents prolongs the repolarization phase of the action potential.
Neurotransmitter Release Minimal direct effect, though some studies suggest a weak anticholinesterase action at high concentrations.[10]Enhances neurotransmitter release.[10]Action potential broadening leads to prolonged depolarization of the presynaptic terminal, increasing Ca2+ influx and subsequent neurotransmitter release.[11]
Neuronal Excitability No direct effect on intrinsic excitability.Increases intrinsic excitability (e.g., increased firing rate, reduced action potential threshold).[12]Blockade of K+ channels reduces the hyperpolarizing influence, making the neuron more likely to fire action potentials.[12]

A study on the cloned mouse brain potassium channel mKv1.1 clearly demonstrated that 4-AP-MeI was effective at blocking the channel only when applied to the intracellular side of the membrane.[5] When administered externally, it had no effect.[5] This contrasts with 4-AP, which was shown to block the channel when applied either extracellularly or intracellularly.[5]

Furthermore, research on the neuromuscular junction has shown that while both 4-AP and 4-AP-MeI can increase the evoked release of acetylcholine, 4-AP is significantly more potent.[10] This difference in potency is attributed to the ability of 4-AP to readily access an intracellular site of action.[10]

Experimental Protocols

The following protocols provide a framework for comparing the effects of intracellular and extracellular application of 4-AP-MeI using whole-cell patch-clamp electrophysiology.

Protocol 1: Intracellular Application of 4-AP-MeI via Patch Pipette

This protocol is designed to directly introduce 4-AP-MeI into the cell to assess its effects on ion channels and neuronal excitability.

Materials:

  • HEK293 cells expressing the potassium channel of interest (e.g., Kv1.1) or primary neurons in culture.

  • Standard patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • Internal solution (e.g., in mM: 140 K-Gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 Na2-ATP, 0.3 Na-GTP; pH adjusted to 7.3 with KOH).

  • 4-AP-MeI stock solution (e.g., 100 mM in deionized water).

  • External solution (e.g., in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH).

Procedure:

  • Prepare the internal solution and add 4-AP-MeI to the desired final concentration (e.g., 1-5 mM).

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Back-fill the patch pipette with the 4-AP-MeI-containing internal solution.

  • Establish a whole-cell patch-clamp recording configuration on the target cell.

  • Allow for a period of dialysis (typically 5-10 minutes) for the 4-AP-MeI to diffuse from the pipette into the cell.

  • Perform electrophysiological recordings (e.g., voltage-clamp to measure K+ currents or current-clamp to measure action potentials).

  • Use a voltage-step protocol to elicit K+ currents and assess the degree of block by 4-AP-MeI.

  • In current-clamp mode, inject depolarizing current steps to elicit action potentials and measure changes in firing frequency, action potential duration, and afterhyperpolarization.

Self-Validation:

  • A stable gigaohm seal and low access resistance should be maintained throughout the recording.

  • The effects of 4-AP-MeI should develop over a few minutes as the compound dialyzes into the cell.

  • Control recordings should be performed with an internal solution lacking 4-AP-MeI to ensure that any observed effects are not due to rundown of the preparation.

Protocol 2: Extracellular Application of 4-AP-MeI

This protocol is designed to assess the effects of 4-AP-MeI when applied to the external surface of the cell.

Materials:

  • Same as Protocol 1.

  • Perfusion system for solution exchange.

Procedure:

  • Prepare the external solution and a separate external solution containing the desired concentration of 4-AP-MeI (e.g., 1-5 mM).

  • Establish a whole-cell patch-clamp recording configuration using a standard internal solution (without 4-AP-MeI).

  • Record baseline electrophysiological parameters (K+ currents or action potentials).

  • Switch the perfusion to the external solution containing 4-AP-MeI.

  • Continuously record during the application of 4-AP-MeI and observe for any changes in the measured parameters.

  • Wash out the 4-AP-MeI by switching back to the control external solution.

Self-Validation:

  • The cell should be healthy and exhibit stable baseline recordings before the application of 4-AP-MeI.

  • The perfusion system should allow for rapid and complete exchange of solutions.

  • Any observed effects should be reversible upon washout of the compound.

Visualizing the Experimental Workflow

cluster_intra Intracellular Application cluster_extra Extracellular Application start_intra Prepare Internal Solution with 4-AP-MeI patch_intra Establish Whole-Cell Patch-Clamp start_intra->patch_intra dialysis Allow for Dialysis (5-10 min) patch_intra->dialysis record_intra Record Electrophysiological Parameters dialysis->record_intra start_extra Establish Whole-Cell Patch-Clamp baseline Record Baseline Parameters start_extra->baseline perfuse Perfuse with External Solution + 4-AP-MeI baseline->perfuse record_extra Record During Application perfuse->record_extra washout Washout with Control External Solution record_extra->washout

Caption: Workflow for intracellular and extracellular application of 4-AP-MeI.

Conclusion

The strategic use of 4-Aminopyridine methiodide in conjunction with its membrane-permeant analog, 4-aminopyridine, provides a powerful approach for elucidating the site of action of potassium channel blockers. The permanent positive charge of 4-AP-MeI restricts its action to the side of the membrane to which it is applied. As demonstrated, extracellular application of 4-AP-MeI is largely without effect on intracellularly located potassium channel binding sites, while direct intracellular application reveals its potent channel-blocking activity. This clear distinction allows researchers to confidently probe the topological requirements for drug-channel interactions and to dissect the physiological consequences of channel modulation with a high degree of spatial precision.

References

  • A comparison of the facilitatory actions of 4-aminopyridine methiodide and 4-aminopyridine on neuromuscular transmission. British Journal of Pharmacology. [Link]

  • On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. British Journal of Pharmacology. [Link]

  • Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis. Experimental Neurology. [Link]

  • Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. International Journal of Molecular Sciences. [Link]

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  • Intracellular 4-AP application increases intrinsic excitability. ResearchGate. [Link]

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Comparative

Introduction: The Indispensable Role of Potassium Channel Blockers in Research

An In-Depth Comparative Guide to K+ Channel Blockade: 4-Aminopyridine Methiodide vs. Tetraethylammonium (TEA) Potassium (K+) channels, the most diverse group of ion channels, are fundamental to cellular physiology.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to K+ Channel Blockade: 4-Aminopyridine Methiodide vs. Tetraethylammonium (TEA)

Potassium (K+) channels, the most diverse group of ion channels, are fundamental to cellular physiology. They are critical in setting the resting membrane potential, controlling heart rate, shaping neuronal action potentials, and modulating neurotransmitter release[1]. Given their ubiquitous and vital roles, the ability to pharmacologically manipulate their function is a cornerstone of neurobiology, cardiology, and drug discovery.

This guide provides a detailed comparison of two classical, yet functionally distinct, K+ channel blockers: 4-Aminopyridine Methiodide (4-APMI) and Tetraethylammonium (TEA). As a Senior Application Scientist, my goal is to move beyond a simple cataloging of features and delve into the mechanistic nuances and experimental rationales that guide the selection of one agent over the other. We will explore their mechanisms of action, selectivity, and practical applications, supported by experimental data and protocols to empower researchers in their experimental design.

Section 1: 4-Aminopyridine Methiodide (4-APMI) - The Intracellular Probe

4-Aminopyridine (4-AP) is a broad-spectrum blocker of voltage-gated K+ (Kv) channels[2][3]. However, its utility can be complicated by its ability to cross the cell membrane. 4-APMI, as a permanently charged quaternary ammonium analogue, overcomes this ambiguity, offering a more precise tool for targeted investigations.

Mechanism of Action

The defining characteristic of 4-APMI is its charge, which renders it membrane-impermeant. Consequently, it can only block K+ channels when applied to the intracellular side of the membrane[4][5]. This feature is invaluable for definitively probing internal binding sites.

The blocking mechanism involves the physical occlusion of the channel pore. Studies on related channels suggest that the cationic form of the aminopyridine molecule binds within a hydrophobic cavity located in the inner mouth of the pore, formed by residues of the S5 and S6 transmembrane helices[6]. The block is state-dependent; 4-APMI enters and binds to the channel when it is in the open state[7][8]. Once bound, the drug can become trapped within the pore when the channel's activation gate closes upon repolarization[5][8]. This trapping phenomenon is a key feature of its use-dependent block.

Selectivity and Potency

4-APMI, like its parent compound 4-AP, is a non-selective inhibitor across the Kv channel family, affecting subtypes such as Kv1.1, Kv1.2, Kv1.4, and Kv3.1[2][8][9]. The potency of 4-AP can vary, with IC50 values typically in the micromolar to low millimolar range depending on the channel subtype. For instance, the IC50 for 4-AP on Kv1.1 is approximately 147-242 µM, while for Kv3.1, it is significantly more potent[4][8][9]. The key utility of 4-APMI is not its selectivity between channel subtypes, but its absolute selectivity for the intracellular face of the channel.

cluster_membrane Cell Membrane channel K+ Channel Pore Inner Vestibule Selectivity Filter K_in K+ channel:v->K_in Permeation 4APMI 4-APMI (Intracellular) 4APMI->channel:v Blocks from inside (Open State) K_out K+ 4APMI_ext 4-APMI (Extracellular) no_effect No Block 4APMI_ext->no_effect

Caption: Mechanism of 4-APMI block.

Section 2: Tetraethylammonium (TEA) - The Prototypical Pore Blocker

Tetraethylammonium is one of the first and most widely studied K+ channel blockers. Its ability to interact with both external and internal aspects of the channel pore has made it an essential tool for dissecting channel structure and function.

Mechanism of Action

TEA acts as a classical open-channel pore blocker[10]. As a quaternary ammonium ion, it is structurally similar to a hydrated potassium ion and competes for passage through the permeation pathway[1][11]. Unlike K+, however, TEA is too large to pass through the narrowest part of the pore—the selectivity filter—and thus physically occludes it, halting ion conduction[12][13].

Crucially, TEA can block from either the extracellular or the intracellular side of the membrane, binding to distinct sites in the outer and inner vestibules of the pore, respectively[10][14]. The affinity and voltage dependence of the block can vary dramatically depending on the site of application and the specific K+ channel subtype[1][10]. For many channels, the internal block is voltage-dependent, as the positively charged TEA molecule is driven into the pore by the membrane electric field, while the external block is often less voltage-dependent[10].

Selectivity and Potency

TEA is generally considered a non-selective K+ channel blocker, but it exhibits a wide range of affinities for different channels, making it a useful tool for pharmacological differentiation[2][15]. For instance:

  • Kv2.1 channels are sensitive to external TEA with an IC50 of ~5 mM, but this block is dependent on the presence of K+ ions[13][16].

  • Kv3 channels are relatively sensitive to low millimolar concentrations of external TEA, which is often exploited to distinguish them from other Kv channels[2].

  • Ca2+-activated K+ (BK) channels can be highly sensitive to internal TEA, with IC50 values in the sub-millimolar range (e.g., 0.08 mM)[14].

This differential sensitivity allows TEA to be used to distinguish between different inactivation mechanisms. For example, in Shaker K+ channels, fast inactivation is sensitive to internal TEA, while a separate, slower inactivation process is sensitive to external TEA[17].

cluster_membrane Cell Membrane channel Outer Vestibule Selectivity Filter Inner Vestibule K_in K+ channel:f->K_in Permeation TEA_ext TEA (External) TEA_ext->channel:p Blocks from outside TEA_int TEA (Internal) TEA_int->channel:v Blocks from inside K_out K+

Caption: Bidirectional block of K+ channels by TEA.

Section 3: Head-to-Head Comparison

The choice between 4-APMI and TEA hinges on the specific experimental question. 4-APMI offers precision for intracellular targets, while TEA provides a broader, more classical approach to pore blockade with differential pharmacology that can be exploited.

Comparative Data Summary
Characteristic4-Aminopyridine Methiodide (4-APMI)Tetraethylammonium (TEA)
Mechanism of Action State-dependent (open channel) pore block; drug can be trapped by channel closure[5][7][8].Open-channel pore occlusion; acts as a K+ analog at the selectivity filter[1][10][13].
Binding Site Strictly intracellular; binds to a hydrophobic cavity in the inner pore[4][6].Binds to distinct sites in both the external and internal vestibules of the pore[10][14].
Membrane Permeability Impermeable due to permanent positive charge[4].Permeable, but application is typically targeted to either the external or internal solution.
Selectivity Profile Broad-spectrum blocker of many Kv channels (e.g., Kv1, Kv3, Kv4)[2][3].Non-selective, but with a wide range of affinities across different K+ channel families (Kv, KCa, etc.)[2][15].
Typical IC50 Values Similar to 4-AP: ~150-400 µM for Kv1 channels[4][9].Highly variable: ~0.1-1 mM for internal block of some KCa channels; ~1-10 mM for external block of many Kv channels[13][14][18].
Key Application Isolating and studying the function of intracellularly-accessible K+ channels without confounding effects from extracellular sites[4].Differentiating K+ channel subtypes based on differential sensitivity; probing the structure of inner and outer pore vestibules; separating distinct inactivation mechanisms[10][15][17].

Section 4: Experimental Protocols and Workflow

To provide a practical context, we will outline a standard methodology for comparing the inhibitory effects of these two compounds using whole-cell patch-clamp electrophysiology.

Experimental Workflow: Comparative Analysis

G cluster_drug Drug Application A HEK293 Cell Culture (Expressing target K+ channel, e.g., Kv1.1) B Prepare Solutions (Internal with/without 4-APMI, External with/without TEA) A->B C Whole-Cell Patch Clamp Establish GΩ seal and whole-cell configuration B->C D Record Baseline Current Apply voltage-step protocol to activate K+ channels C->D E Drug Application & Recording D->E F Data Analysis E->F G Generate Dose-Response Curve F->G H Compare IC50 & Efficacy G->H E1 Internal 4-APMI (via patch pipette) E2 External TEA (via perfusion system)

Sources

Validation

Validating the Specificity of 4-Aminopyridine Methiodide for Kv1.1 Channels: A Comparative Guide

In the intricate landscape of neuronal excitability and signaling, voltage-gated potassium (Kv) channels play a pivotal role. Among these, the Kv1.1 channel, encoded by the KCNA1 gene, is a key regulator of the action po...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of neuronal excitability and signaling, voltage-gated potassium (Kv) channels play a pivotal role. Among these, the Kv1.1 channel, encoded by the KCNA1 gene, is a key regulator of the action potential waveform and firing frequency.[1] Its dysfunction is implicated in several neurological disorders, including episodic ataxia type 1 and epilepsy, making it a critical target for therapeutic intervention.[1][2] The development of selective pharmacological agents that can modulate Kv1.1 activity is therefore of paramount importance. This guide provides a comprehensive analysis of 4-Aminopyridine methiodide (4-APMI) as a tool to probe Kv1.1 channels, comparing its performance with its parent compound, 4-Aminopyridine (4-AP), and other more selective blockers. We will delve into the experimental validation of its specificity, providing detailed protocols and the rationale behind them.

The Challenge of Specificity in Kv Channel Pharmacology

The family of Kv channels is large and diverse, with numerous subtypes exhibiting significant structural homology.[3] This presents a considerable challenge in developing subtype-specific blockers. Many small molecule inhibitors, including the widely used 4-AP, exhibit broad activity across different Kv channels.[3][4] This lack of specificity can lead to off-target effects, complicating the interpretation of experimental results and limiting therapeutic potential.[2] Therefore, rigorous validation of a blocker's specificity is a cornerstone of reliable ion channel research.

4-Aminopyridine Methiodide: A Tool for Intracellular Investigation

4-Aminopyridine methiodide (4-APMI) is a quaternary ammonium derivative of 4-AP, rendering it permanently charged.[5][6] This key chemical modification prevents it from readily crossing the cell membrane. While its parent compound, 4-AP, can exist in both charged and uncharged forms, allowing it to traverse the lipid bilayer, 4-APMI's positive charge confines it to the side of the membrane where it is applied.[5][6]

This property makes 4-APMI an invaluable tool for dissecting the mechanism of Kv1.1 channel blockade. Studies have shown that 4-APMI is effective at blocking Kv1.1 channels only when applied to the intracellular side of the membrane, with no effect observed upon extracellular application.[5][6] This strongly supports the hypothesis that the binding site for 4-AP and its derivatives on the Kv1.1 channel is located within the intracellular pore.[5][6][7]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4APMI_ext 4-APMI Kv11 Kv1.1 Channel 4APMI_ext->Kv11 No Effect 4AP_ext 4-AP (Uncharged) 4AP_int 4-AP (Cationic) 4AP_ext->4AP_int Membrane Permeation Block Channel Block 4APMI_int 4-APMI 4APMI_int->Block Intracellular Application 4AP_int->Block

Caption: Mechanism of 4-APMI vs. 4-AP action on Kv1.1.

Comparative Performance of Kv1.1 Blockers

While 4-APMI is a useful research tool, its utility as a selective Kv1.1 blocker is limited by the broad-spectrum activity of the aminopyridine scaffold. To put its performance into context, it is essential to compare it with its parent compound and other more specific pharmacological agents.

CompoundTypeTarget(s)Potency (IC50/Ki)Key Characteristics
4-Aminopyridine (4-AP) Small MoleculeBroad Kv channel blocker~89-242 µM for Kv1.1[8][9]Membrane permeant, acts intracellularly in its charged form.[5][6] Lacks specificity.[3][4]
4-Aminopyridine methiodide (4-APMI) Small MoleculeIntracellular Kv channel blockerNot typically used for potency determination due to membrane impermeabilityPermanently charged, membrane impermeant.[5][6] Used to probe the intracellular binding site.
Dendrotoxin-K (DTX-K) Peptide ToxinKv1.1High affinity and specificityA highly selective peptide blocker of Kv1.1-containing channels.[10][11]
AETX-K Peptide ToxinKv1.1~1.6 pM (Ki)[2]Exceptionally potent and selective for Kv1.1 over other Kv channels.[2]

Experimental Validation of Specificity: A Step-by-Step Approach

To rigorously validate the specificity of any compound for Kv1.1, a multi-step experimental approach is necessary. Electrophysiology, specifically the patch-clamp technique, remains the gold standard for characterizing ion channel pharmacology.

Protocol 1: Primary Validation of Kv1.1 Blockade using Whole-Cell Patch-Clamp

This protocol is designed to determine the potency of a test compound on Kv1.1 channels heterologously expressed in a mammalian cell line (e.g., HEK293 or CHO cells).

1. Cell Culture and Transfection:

  • Culture HEK293 cells in appropriate media.
  • Transiently or stably transfect cells with a plasmid encoding the human Kv1.1 (KCNA1) gene. A co-transfection with a fluorescent reporter (e.g., GFP) can aid in identifying transfected cells.

2. Electrophysiological Recording:

  • Prepare extracellular and intracellular solutions.
  • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
  • Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).
  • Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope.
  • Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with intracellular solution.
  • Establish a whole-cell patch-clamp configuration on a fluorescently identified cell.
  • Hold the cell at a membrane potential of -80 mV.
  • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit Kv1.1 currents.
  • Record baseline currents in the absence of the test compound.

3. Compound Application and Data Analysis:

  • Prepare a stock solution of the test compound (e.g., 4-APMI) and dilute it to various concentrations in the extracellular solution. For intracellular application of 4-APMI, it must be included in the patch pipette solution.
  • Perfuse the cell with increasing concentrations of the compound, allowing for equilibration at each concentration.
  • Record currents at each concentration using the same voltage protocol.
  • Measure the peak current amplitude at a specific voltage step (e.g., +40 mV) for each concentration.
  • Calculate the percentage of current inhibition at each concentration relative to the baseline.
  • Plot the concentration-response data and fit it with the Hill equation to determine the IC50 value.

"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cell_Culture" [label="Cell Culture &\nTransfection (Kv1.1)"]; "Patch_Clamp" [label="Whole-Cell\nPatch-Clamp"]; "Baseline" [label="Record Baseline\nKv1.1 Currents"]; "Compound_App" [label="Apply Test Compound\n(Varying Concentrations)"]; "Record_Block" [label="Record Blocked\nKv1.1 Currents"]; "Analysis" [label="Data Analysis:\nConcentration-Response Curve"]; "IC50" [label="Determine IC50", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Cell_Culture"; "Cell_Culture" -> "Patch_Clamp"; "Patch_Clamp" -> "Baseline"; "Baseline" -> "Compound_App"; "Compound_App" -> "Record_Block"; "Record_Block" -> "Analysis"; "Analysis" -> "IC50"; }

Caption: Workflow for determining the potency of a Kv1.1 blocker.

Protocol 2: Specificity Profiling against a Panel of Kv Channels

True specificity can only be claimed if a compound shows significantly less activity against other related ion channels.

1. Cell Line Panel:

  • Establish a panel of cell lines, each expressing a different Kv channel subtype (e.g., Kv1.2, Kv1.3, Kv1.4, Kv2.1, Kv3.1).

2. Parallel Electrophysiological Screening:

  • Repeat the whole-cell patch-clamp protocol described in Protocol 1 for each cell line in the panel.
  • Use a fixed, high concentration of the test compound (e.g., 10-fold the IC50 for Kv1.1) to screen for off-target effects.
  • If significant inhibition is observed on any other Kv channel, perform a full concentration-response analysis to determine the IC50 for that subtype.

3. Data Interpretation:

  • Compare the IC50 values obtained for Kv1.1 with those for other Kv channels. A compound is considered selective if there is a substantial difference (typically >10-fold, ideally >100-fold) in potency.

Conclusion

Validating the specificity of a pharmacological agent for its intended target is a critical and non-negotiable step in both basic research and drug development. While 4-Aminopyridine methiodide is not a selective Kv1.1 blocker, its unique membrane impermeability makes it an elegant tool for confirming the intracellular site of action for the aminopyridine class of Kv channel inhibitors. For researchers seeking to specifically modulate Kv1.1 function, more potent and selective agents like the peptide toxin AETX-K are superior choices.[2] The experimental workflows detailed in this guide provide a robust framework for the rigorous characterization of any novel Kv1.1-targeting compound, ensuring the generation of reliable and translatable data.

References

  • Kirsch, G. E., & Drewe, J. A. (1994). On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. The Journal of Physiology, 477(Pt 1), 15–26. [Link]

  • Kirsch, G. E., & Drewe, J. A. (1994). On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. PubMed, 8071853. [Link]

  • Yao, J. A., & Tseng, G. N. (1994). Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes. The Journal of Membrane Biology, 140(2), 149–161. [Link]

  • Choquet, D., & Korn, H. (1992). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. The Journal of General Physiology, 99(2), 217–240. [Link]

  • Wacker, S. J., Jurkowski, W., Simmons, K. J., Hleihil, M., Bönisch, H., Stühmer, W., & Pardo, L. A. (2012). Identification of selective inhibitors of the potassium channel Kv1.1-1.2(3) by high-throughput virtual screening and automated patch clamp. ChemMedChem, 7(10), 1775–1783. [Link]

  • Judge, S. I., Bever, C. T., Jr, & Caggiano, A. O. (2013). Concentrations of 4-aminopyridine and its two major metabolites that result in 50% inhibition of peak current of the recombinant potassium channels Kv1.1, Kv1.2, and Kv1.4. Multiple Sclerosis and Related Disorders, 2(2), 125–130. [Link]

  • Dalrymple, G., Stas, M., & Vankelecom, H. (2018). 4-Aminopyridine: a pan voltage-gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline-mediated contraction of rat mesenteric small arteries. British Journal of Pharmacology, 175(18), 3680–3695. [Link]

  • Peigneur, S., Tytgat, J., & Nachon, J. (2023). Interactions of the Kv1.1 Channel with Peptide Pore Blockers: A Fluorescent Analysis on Mammalian Cells. International Journal of Molecular Sciences, 24(13), 11139. [Link]

  • Finol-Urdaneta, R. K., McArthur, J. R., Gaudet, R., & MacKinnon, R. (2022). Selective block of human Kv1.1 channels and an epilepsy-associated gain-of-function mutation by AETX-K peptide. Proceedings of the National Academy of Sciences of the United States of America, 119(18), e2119250119. [Link]

  • Glasscock, E., Yoo, J. W., Chen, T. T., Klassen, T. L., & Noebels, J. L. (2010). Genetic ablation or pharmacological inhibition of Kv1.1 potassium channel subunits impairs atrial repolarization in mice. American Journal of Physiology. Heart and Circulatory Physiology, 298(3), H1043–H1052. [Link]

  • Si, M., Paulhus, S. J., DeMarco, K. R., & Glasscock, E. (2019). Genetic ablation or pharmacological inhibition of Kv1.1 potassium channel subunits impairs atrial repolarization in mice. American Journal of Physiology. Heart and Circulatory Physiology, 316(2), H425–H435. [Link]

  • Castle, N. A. (1995). Block by 4-aminopyridine of a Kv1.2 delayed rectifier K+ current expressed in Xenopus oocytes. British Journal of Pharmacology, 115(8), 1460–1466. [Link]

  • D'Adamo, M. C., Catacuzzeno, L., di Giovanni, G., Franciolini, F., & Pessia, M. (2020). Kv1.1 Channelopathies: Pathophysiological Mechanisms and Therapeutic Approaches. International Journal of Molecular Sciences, 21(8), 2966. [Link]

  • Wulff, H., Castle, N. A., & Pardo, L. A. (2009). Voltage-gated potassium channels as therapeutic drug targets. Nature Reviews. Drug Discovery, 8(12), 982–1001. [Link]

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Comparative

A Guide to Cross-Validation of Ion Channel Function: Comparing 4-Aminopyridine Methiodide with Genetic Knockdowns

The Pharmacological Cudgel vs. The Genetic Scalpel The choice between a pharmacological agent and a genetic tool is not merely a matter of convenience; it represents a fundamental decision in experimental philosophy.

Author: BenchChem Technical Support Team. Date: January 2026

The Pharmacological Cudgel vs. The Genetic Scalpel

The choice between a pharmacological agent and a genetic tool is not merely a matter of convenience; it represents a fundamental decision in experimental philosophy. One offers a rapid, reversible, and broad intervention, while the other provides a slower, more permanent, and highly specific silencing of the target.

4-Aminopyridine Methiodide (4-APM): The Extracellular Probe

4-Aminopyridine methiodide is a quaternary ammonium derivative of the well-known potassium (K+) channel blocker 4-aminopyridine (4-AP).[1][2] Its key feature is a permanent positive charge, which prevents it from crossing the cell membrane. This property makes 4-APM an exclusively extracellular agent, a crucial detail for experimental design.[3] Like its parent compound, 4-APM is a non-selective blocker of voltage-gated potassium (Kv) channels.[4][5] By physically occluding the channel pore from the outside, it inhibits the efflux of potassium ions that is necessary for the repolarization phase of an action potential. This leads to a prolonged depolarization, which in turn enhances the release of neurotransmitters from presynaptic terminals.[1][6][7]

Genetic Knockdowns: Precision Silencing from Within

Genetic knockdown strategies, primarily utilizing RNA interference (RNAi) with small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), represent a paradigm of specificity.[8][9] These techniques harness the cell's endogenous machinery to target and degrade the messenger RNA (mRNA) of a specific ion channel subunit.[10][11] This targeted degradation prevents the synthesis of the channel protein, effectively removing it from the cellular landscape. This "surgical" removal of the target protein allows researchers to attribute observed functional changes with a high degree of confidence to the absence of that specific channel.[12]

Comparative Analysis: Performance and Experimental Considerations

Feature4-Aminopyridine Methiodide (4-APM)Genetic Knockdowns (siRNA/shRNA)
Target Specificity Broad-spectrum; acts on various Kv channel subtypes.[4][5]High; specific to the complementary mRNA sequence of a single gene.
Mechanism of Action Direct, physical occlusion of the ion channel pore from the extracellular side.[3]Post-transcriptional gene silencing via mRNA degradation, preventing protein synthesis.[10]
Temporal Control Acute and rapidly reversible upon washout of the compound.Slower onset (24-72 hours) and long-lasting (days to weeks), effectively chronic.[13]
Key Advantage Allows for the study of acute physiological roles of a class of channels.Provides unambiguous identification of the specific gene product responsible for a function.
Key Limitation Lack of specificity can make it difficult to attribute effects to a single channel subtype.Potential for off-target effects, cellular stress from transfection, and compensatory changes in other genes.[14]
Common Applications Ex vivo slice electrophysiology, neurotransmitter release assays, studies of synaptic transmission.[1]Cell culture models, in vivo studies using viral vectors, validation of drug targets.[9][15]

A Synergistic Workflow for Robust Target Validation

G cluster_pharm Pharmacological Investigation cluster_gen Genetic Validation cluster_crossval Cross-Validation p1 Establish Baseline Physiological Response p2 Apply 4-APM p1->p2 p3 Observe Phenotype (e.g., Increased Neurotransmission) p2->p3 g1 Select Candidate Kv Channel Gene p3->g1 Hypothesize Target g2 Transfect Cells with Specific siRNA g1->g2 g3 Confirm Knockdown (qPCR / Western Blot) g2->g3 g4 Measure Physiological Response g3->g4 cv1 Apply 4-APM to Knockdown Cells g4->cv1 Test for Occlusion cv2 Measure Response conclusion Conclusion: If siRNA phenocopies 4-APM AND 4-APM has no further effect on knockdown cells, the target is validated. cv2->conclusion G cluster_pathway Action Potential Repolarization Pathway cluster_interventions Experimental Interventions AP Action Potential Depolarization Kv Voltage-Gated K+ Channel (Kv) AP->Kv Opens K_efflux K+ Efflux Kv->K_efflux Repol Membrane Repolarization K_efflux->Repol APM 4-APM APM->Kv Blocks siRNA Specific siRNA mRNA Kv Channel mRNA siRNA->mRNA Degrades mRNA->Kv Synthesizes

Figure 2. Mechanisms of intervention for 4-APM and genetic knockdown targeting a Kv channel.

Conclusion: A Dual-Approach for Unimpeachable Evidence

Neither pharmacological tools nor genetic manipulation are infallible. Pharmacological agents like 4-aminopyridine methiodide offer invaluable insights into the acute roles of entire classes of ion channels, but their utility in pinpointing specific molecular players is limited. Conversely, genetic knockdowns provide exquisite specificity but can be complicated by developmental adaptations or off-target effects.

The gold standard in the field is to embrace the strengths of both. By demonstrating that an acute, pharmacological blockade of a channel class can be phenocopied by the specific, chronic silencing of a single gene—and that the pharmacological agent has no further effect once that gene is silenced—researchers can build an irrefutable case for the role of a specific ion channel in a defined biological process. This rigorous, cross-validated approach is essential for building the foundational knowledge required for the next generation of targeted neurological and psychiatric therapies.

References

  • Lee, I., Park, C., Kang, W. K., et al. (2010). Knockdown of inwardly rectifying potassium channel Kir2.2 suppresses tumorigenesis by inducing reactive oxygen species-mediated cellular senescence. Molecular Cancer Therapeutics.
  • Bando, Y., Hirano, T., & Tagawa, Y. (2012). Dysfunction of KCNK potassium channels impairs neuronal migration in the developing mouse cerebral cortex. PubMed.
  • Horn, A. S., Lambert, J. J., & Marshall, I. G. (1979). A comparison of the facilitatory actions of 4-aminopyridine methiodide and 4-aminopyridine on neuromuscular transmission. British Journal of Pharmacology.
  • Kirsch, G. E., & Drewe, J. A. (1993). On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. The Journal of Physiology.
  • Lasota, M., et al. (2024). The effect of silencing specific ion channel genes (with targeted siRNA) on the electrotaxis of 3T3 fibroblasts. ResearchGate.
  • Uddin, M. B., Holl, M. M. B., & Chowdhury, E. H. (2024). Delivery of siRNAs Against Selective Ion Channels and Transporter Genes Using Hyaluronic Acid-coupled Carbonate Apatite Nanoparticles Synergistically Inhibits Growth and Survival of Breast Cancer Cells. Drug Design, Development and Therapy.
  • Sutton, G. J., et al. (2013). Knockdown of the small conductance Ca2+-activated K+ channels is potently cytotoxic in breast cancer cell lines. British Journal of Pharmacology.
  • Wikipedia contributors. (n.d.). 4-Aminopyridine. Wikipedia.
  • Shi, R., & Blight, A. R. (2011). Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis. Experimental Neurology.
  • Wang, H., et al. (2015). The knockdown of TASK-1 channels improved the proliferation of N2A cells. Journal of Molecular Neuroscience.
  • Kılıç, A., et al. (2020). Passive siRNA transfection method for gene knockdown in air-liquid interface airway epithelial cell cultures. American Journal of Physiology-Lung Cellular and Molecular Physiology.
  • Drapeau, P., et al. (1991). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. The Journal of General Physiology.
  • Tchekalarova, J., & Angelova, E. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia.
  • Sun, W., et al. (2011). Potassium channel blocker, 4-aminopyridine-3-methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis. Experimental Neurology.
  • Abcam. (n.d.). 4-Aminopyridine (4-AP), K+ channel blocker (AB120122). Abcam.
  • Laha, K. T., et al. (2007). Knockout of the gene encoding the K2P channel KCNK7 does not alter volatile anesthetic sensitivity. Anesthesiology.
  • Selleck Chemicals. (n.d.). 4-Aminopyridine Potassium Channel inhibitor. Selleck Chemicals.
  • Brain Communications. (2020). Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. YouTube.
  • PubMed. (n.d.). A comparison of the facilitatory actions of 4-aminopyridine methiodide and 4-aminopyridine on neuromuscular transmission. PubMed.

Sources

Validation

A Comparative Guide to the Cholinergic Effects of 4-Aminopyridine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of neuropharmacology, modulating cholinergic signaling is a cornerstone of therapeutic strategies for a range of neurological disorders. Th...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, modulating cholinergic signaling is a cornerstone of therapeutic strategies for a range of neurological disorders. This guide provides an in-depth comparison of two related but mechanistically distinct approaches: the indirect enhancement of acetylcholine release by 4-aminopyridine (4-AP) and the direct inhibition of cholinesterases by synthesized 4-AP derivatives. While the user's initial query posited a comparison of anticholinesterase activity between "4-APMI" and 4-AP, our comprehensive literature review reveals that 4-aminopyridine itself is not a direct cholinesterase inhibitor[1]. Furthermore, "4-APMI" does not correspond to a recognized compound in the scientific literature. Therefore, this guide will clarify the established mechanism of 4-AP and compare it to its derivatives that have been specifically designed and synthesized to possess anticholinesterase activity[2][3][4].

Understanding the Core Distinction: Indirect vs. Direct Cholinergic Enhancement

4-Aminopyridine (fampridine) is a well-established potassium (K+) channel blocker[1]. Its therapeutic effects, particularly in improving motor function in patients with multiple sclerosis, stem from its ability to prolong action potentials in demyelinated axons, thereby enhancing neurotransmitter release, including acetylcholine[1][5]. However, it is crucial to note that 4-AP does not directly inhibit the enzymes responsible for acetylcholine degradation, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[1].

In contrast, recent medicinal chemistry efforts have successfully synthesized novel derivatives of 4-aminopyridine that exhibit direct anticholinesterase activity[2][3]. These compounds are designed to interact with and inhibit AChE and/or BChE, thus preventing the breakdown of acetylcholine in the synaptic cleft. This guide will use a representative "4-AP Derivative" profile based on published findings for these emerging compounds.

At-a-Glance: 4-AP vs. 4-AP Derivatives

Feature4-Aminopyridine (4-AP)4-AP Derivatives (with Anticholinesterase Activity)
Primary Target Voltage-gated potassium (K+) channels[1][5]Acetylcholinesterase (AChE) and/or Butyrylcholinesterase (BChE)[2][3]
Mechanism of Action Blocks K+ channels, prolonging the action potential and increasing presynaptic Ca2+ influx, which enhances neurotransmitter release (including acetylcholine)[1][6][7].Directly binds to and inhibits the catalytic activity of cholinesterase enzymes, preventing acetylcholine hydrolysis. Inhibition can be non-competitive for AChE and competitive for BChE[3].
Effect on Acetylcholine Indirectly increases the amount of acetylcholine released per nerve impulse[5].Directly increases the concentration and duration of action of acetylcholine in the synaptic cleft.
Anticholinesterase IC50 Not applicable; devoid of significant direct inhibitory activity[1].Varies by specific derivative; reported IC50 values for some analogues are in the micromolar range (e.g., 5.58 µM to 6.32 µM against AChE)[2].
Therapeutic Applications Symptomatic treatment of walking disability in multiple sclerosis; Lambert-Eaton myasthenic syndrome[1].Investigational for Alzheimer's disease and other cognitive disorders where cholinergic deficits are implicated[2][3][8].

Mechanistic Pathways: A Visual Comparison

The fundamental difference in how 4-AP and its anticholinesterase derivatives modulate cholinergic signaling is best illustrated by their distinct molecular targets and pathways.

cluster_0 4-Aminopyridine (4-AP) Mechanism AP 4-AP K_Channel Voltage-Gated K+ Channel AP->K_Channel Blocks Action_Potential Action Potential Prolongation K_Channel->Action_Potential Inhibition leads to Ca_Influx Increased Presynaptic Ca2+ Influx Action_Potential->Ca_Influx ACh_Release Enhanced Acetylcholine Release Ca_Influx->ACh_Release

Caption: Mechanism of 4-Aminopyridine (4-AP).

cluster_1 4-AP Derivative (Anticholinesterase) Mechanism ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Substrate ACh_Increased Increased Synaptic ACh Concentration ACh->ACh_Increased Breakdown ACh Hydrolysis (Choline + Acetate) AChE->Breakdown AChE->ACh_Increased Inhibition leads to AP_Derivative 4-AP Derivative AP_Derivative->AChE Inhibits

Sources

Comparative

A Researcher's Guide to Replicating Studies: 4-Aminopyridine vs. its Quaternary Analog, 4-Aminopyridine Methiodide

For decades, 4-Aminopyridine (4-AP) has been a cornerstone tool for researchers investigating neuronal excitability, synaptic transmission, and the pathophysiology of demyelinating diseases. Its ability to potently block...

Author: BenchChem Technical Support Team. Date: January 2026

For decades, 4-Aminopyridine (4-AP) has been a cornerstone tool for researchers investigating neuronal excitability, synaptic transmission, and the pathophysiology of demyelinating diseases. Its ability to potently block voltage-gated potassium (Kᵥ) channels has made it invaluable for modeling conditions like epilepsy and for enhancing signal conduction in compromised neural pathways.[1][2] However, a critical aspect of its pharmacology—its ability to traverse the cell membrane—presents both opportunities and limitations. This guide delves into the use of a key alternative, 4-Aminopyridine methiodide (4-AP-MeI), a quaternary ammonium salt of 4-AP. By understanding the fundamental differences between these two compounds, researchers can more precisely dissect cellular mechanisms and design experiments with greater specificity.

This guide provides a comparative analysis of 4-AP and 4-AP-MeI, offering the theoretical framework and practical protocols necessary for replicating and refining studies that utilize these powerful potassium channel blockers.

The Core Distinction: A Tale of Two Sites of Action

The primary difference between 4-AP and 4-AP-MeI lies in their ability to cross the plasma membrane. 4-AP, a weak base, exists in both an ionized and a non-ionized form at physiological pH.[3] The uncharged form can readily diffuse across the lipid bilayer, allowing the compound to exert its effects from both the extracellular and intracellular sides of the cell.[3] In contrast, 4-AP-MeI is a permanently charged quaternary ammonium salt.[4] This positive charge renders it membrane-impermeable, restricting its site of action exclusively to the extracellular domain.[5]

This fundamental difference is not merely academic; it has profound implications for experimental design and data interpretation. Studies have shown that 4-AP-MeI, when applied externally to cells, has no effect on certain potassium channels that are readily blocked by intracellular application.[5] This makes 4-AP-MeI an exquisite tool for isolating and studying the effects of extracellular potassium channel blockade, a feat not achievable with 4-AP alone.

Mechanism of Action: Blocking the Pore from Within or Without

Both 4-AP and 4-AP-MeI are known to block voltage-gated potassium channels, which are crucial for repolarizing the neuronal membrane after an action potential. By inhibiting these channels, both compounds prolong the duration of the action potential. This leads to an increased influx of calcium ions at the presynaptic terminal and, consequently, an enhanced release of neurotransmitters.[6]

However, the site of this blockade differs. Evidence strongly suggests that 4-AP's primary site of action is intracellular.[3][5] The uncharged molecule crosses the membrane and then, in its ionized form within the cytoplasm, it is thought to enter the potassium channel pore from the inside, effectively plugging it.[3][5] 4-AP-MeI, being restricted to the extracellular space, can only interact with binding sites on the external vestibule of the potassium channel.

This distinction in the site of action likely underlies the observed differences in potency. In studies on neuromuscular transmission, 4-AP was found to be approximately 100 times more potent in increasing the quantal content of end-plate potentials compared to 4-AP-MeI, an effect attributed to 4-AP's intracellular action.[7]

Comparative Physicochemical and Pharmacological Properties

Property4-Aminopyridine (4-AP)4-Aminopyridine methiodide (4-AP-MeI)Rationale for Experimental Choice
Molecular Formula C₅H₆N₂C₆H₉IN₂---
Molecular Weight 94.11 g/mol 236.05 g/mol ---
Charge at Physiological pH Partially ionized (weak base)Permanently positive (quaternary salt)To distinguish between intracellular and extracellular effects.
Membrane Permeability PermeableImpermeable4-AP-MeI is ideal for studying surface channel phenomena.
Blood-Brain Barrier (BBB) Permeability Permeable[8]Generally considered impermeable[7]4-AP is suitable for in-vivo CNS studies; 4-AP-MeI for peripheral effects.
Primary Site of Action Intracellular[3][5]ExtracellularAllows for dissection of signaling pathways originating at the membrane.
Relative Potency HighLower (approx. 100-fold less potent in some assays)[7]Higher concentrations of 4-AP-MeI may be needed to elicit comparable extracellular effects.

Experimental Design: Choosing the Right Tool for the Job

The decision to use 4-AP or 4-AP-MeI hinges on the specific research question.

When to Use 4-Aminopyridine (4-AP):
  • Replicating established models: Many foundational studies on neuronal hyperexcitability and seizure models have used 4-AP.[1][2] To build upon this existing literature, using 4-AP is often the logical first step.

  • In vivo CNS studies: Due to its ability to cross the blood-brain barrier, 4-AP is the compound of choice for systemic administration in animal models to study its effects on the central nervous system.[8]

  • General potassium channel blockade: When the primary goal is to broadly inhibit Kᵥ channels without needing to distinguish between intracellular and extracellular sites of action.

When to Use 4-Aminopyridine Methiodide (4-AP-MeI):
  • Isolating extracellular mechanisms: 4-AP-MeI is the ideal tool to investigate the role of potassium channels located on the cell surface, without the confounding effects of intracellular channel blockade.

  • Peripheral nervous system studies: In in vivo experiments where the target is in the periphery, 4-AP-MeI can be used to avoid central nervous system side effects.

  • Dissecting the site of action: By comparing the effects of 4-AP and 4-AP-MeI, researchers can infer whether the observed phenomenon is mediated by intracellular or extracellular targets.

Experimental Protocols

Preparation of Stock Solutions

4-Aminopyridine (4-AP):

  • Solubility: 4-AP is soluble in water (up to 100 mM), DMSO (up to 100 mM), and ethanol.[9] For electrophysiology experiments, a stock solution in water or aCSF is recommended to avoid solvent effects.

  • Stability: Aqueous solutions of 4-AP should be prepared fresh daily.[3] If storage is necessary, solutions can be stored at -20°C for up to one month.[9] Encapsulated 4-AP powder is stable for extended periods at room temperature.[8]

4-Aminopyridine methiodide (4-AP-MeI):

  • Solubility: As a salt, 4-AP-MeI is expected to be readily soluble in water and other polar solvents.

In Vitro Brain Slice Electrophysiology: A Comparative Workflow

This protocol outlines a general procedure for comparing the effects of 4-AP and 4-AP-MeI on neuronal activity in acute brain slices.

Figure 1. Workflow for comparing 4-AP and 4-AP-MeI in brain slices.

Step-by-Step Protocol:

  • Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from rodents according to standard laboratory protocols.

  • Recording Setup: Place a slice in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF) at a physiological temperature.

  • Baseline Recording: Obtain stable baseline electrophysiological recordings (e.g., whole-cell patch-clamp or field potential recordings).

  • Drug Application:

    • For 4-AP: Switch the perfusion to aCSF containing the desired concentration of 4-AP (a common starting concentration for inducing epileptiform activity is 100 µM).

    • For 4-AP-MeI: In a separate experiment or after a thorough washout, switch the perfusion to aCSF containing 4-AP-MeI. Given its lower potency, a higher concentration range (e.g., 100 µM to 10 mM) may be necessary to observe effects.[7]

  • Data Acquisition: Record the changes in neuronal activity for a sufficient duration to observe the full effect of the drug.

  • Washout: Perfuse the slice with drug-free aCSF to determine if the effects are reversible.

  • Analysis: Compare the magnitude and characteristics of the effects induced by 4-AP and 4-AP-MeI.

Visualizing the Mechanistic Difference

The following diagram illustrates the differential access of 4-AP and 4-AP-MeI to their target potassium channels.

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space 4AP_ext 4-AP (Uncharged) 4AP_charged_ext 4-AP (Charged) 4AP_ext->4AP_charged_ext Equilibrium 4AP_int 4-AP (Uncharged) 4AP_ext->4AP_int Diffusion K_Channel Voltage-gated K+ Channel 4AP_charged_ext->K_Channel Blocks (Low Potency) 4AP_MeI 4-AP-MeI (Charged) 4AP_MeI->K_Channel Blocks (Low Potency) 4AP_charged_int 4-AP (Charged) 4AP_int->4AP_charged_int Ionization 4AP_charged_int->K_Channel Blocks (High Potency)

Figure 2. Differential membrane permeability and site of action of 4-AP and 4-AP-MeI.

Conclusion: Precision in Potassium Channel Research

References

  • Stephens, G. J., Garratt, J. C., Robertson, B., & Owen, D. G. (1994). On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. The Journal of physiology, 477(Pt 2), 187–196. [Link]

  • MDPI. (2021). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. Molecules, 26(15), 4477. [Link]

  • Choquet, D., & Korn, H. (1992). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. The Journal of general physiology, 99(2), 217–240. [Link]

  • Donev, R., & Traykov, L. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia, 66(2), 53-59. [Link]

  • Horn, A. S., Lambert, J. J., & Marshall, I. G. (1979). A comparison of the facilitatory actions of 4-aminopyridine methiodide and 4-aminopyridine on neuromuscular transmission. British journal of pharmacology, 65(1), 53–62. [Link]

  • Meuth, S. G., Bittner, S., & Wiendl, H. (2020). Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. Journal of Neuroinflammation, 17(1), 125. [Link]

  • Li, Q., Tan, W., Guo, Z., & Liu, S. (2017). Novel Amino-Pyridine Functionalized Chitosan Quaternary Ammonium Derivatives: Design, Synthesis, and Antioxidant Activity. Molecules (Basel, Switzerland), 22(1), 156. [Link]

  • MP Biomedicals. (n.d.). 4-Aminopyridine (4-AP). Retrieved from [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 6(2), 155–157. [Link]

  • Straub, C., Pauly, M. C., & Heinemann, U. (2019). The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs. Frontiers in neuroscience, 13, 677. [Link]

  • U.S. National Library of Medicine. (1984). Evaluation of 4-aminopyridine and 3,4-diaminopyridine penetrability into cerebrospinal fluid in anesthetized rats. Brain Research, 304(1), 166-169. [Link]

  • PubMed. (1998). Action of 4-aminopyridine on Extracellular Amino Acids in Hippocampus and Entorhinal Cortex: A Dual Microdialysis and Electroencehalographic Study in Awake Rats. Neuroscience, 83(4), 1039-1047. [Link]

  • Ventura-Mejía, C., Nuñez-Ibarra, B. H., & Medina-Ceja, L. (2023). An update of 4-aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies. Acta neurobiologiae experimentalis, 83(1), 1–11. [Link]

  • PubMed. (2017). Novel Amino-Pyridine Functionalized Chitosan Quaternary Ammonium Derivatives: Design, Synthesis, and Antioxidant Activity. Molecules, 22(1), 156. [Link]

  • Wikipedia. (2024). 4-Aminopyridine. [Link]

  • Mejía, C. V., Nuñez-Ibarra, B. H., & Medina-Ceja, L. (2023). An update of 4-aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies. Acta Neurobiologiae Experimentalis, 83(1), 1-11. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Personal Protective Equipment for Handling 4-Aminopyridine Methiodide

This guide provides essential safety protocols and operational directives for the handling of 4-Aminopyridine methiodide. As a Senior Application Scientist, this document is structured to provide not just procedural step...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling of 4-Aminopyridine methiodide. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale to ensure a self-validating system of safety for all laboratory personnel. The extreme toxicity of 4-Aminopyridine and its derivatives necessitates strict adherence to these protocols.

Hazard Assessment: Understanding the Acute Risk

4-Aminopyridine and its salts are highly toxic compounds that can be fatal if inhaled, swallowed, or absorbed through the skin.[1][2][3] The primary danger lies in its potency as a potassium channel blocker, which can lead to central nervous system hyperexcitability, seizures, and cardiac arrest.[4][5][6] The solid, crystalline nature of the compound presents a significant risk of aerosolization and dust formation, making inhalation a primary route of exposure.[7]

Hazard Profile: 4-Aminopyridine (Parent Compound)

Property Value Source
CAS Number 504-24-5 [2]
Molecular Formula C₅H₆N₂ [2]
Acute Oral Toxicity Category 2 (H300: Fatal if swallowed) [2][3]
Acute Dermal Toxicity Category 3 (H311: Toxic in contact with skin) [2][3]
Acute Inhalation Toxicity Category 3 (H331: Toxic if inhaled) [2]
Skin Corrosion Category 1B (H314: Causes severe skin burns and eye damage) [2][3]

| Toxicity (Ingestion) | LD50 = 20 mg/kg (rat) |[1] |

The Core Defense: A Multi-Layered PPE Strategy

Personal Protective Equipment (PPE) is the final barrier between the researcher and the chemical. Its effectiveness depends entirely on proper selection and use, preceded by robust engineering controls.

Engineering Controls: The First Line of Defense

Before any handling, ensure all operations involving 4-Aminopyridine methiodide are conducted within a properly functioning and certified chemical fume hood.[7][8] The fume hood is the primary engineering control designed to minimize inhalation exposure by capturing dust and vapors at the source.

Personal Protective Equipment Specifications

The following PPE is mandatory for all personnel handling 4-Aminopyridine methiodide.

Protection TypeSpecificationRationale and Field Insights
Hand Protection Double-Gloving: Inner and outer pair of powder-free, chemical-resistant nitrile gloves.[7]Causality: 4-Aminopyridine is readily absorbed through the skin. Double-gloving provides a critical fail-safe. Should the outer glove be compromised, the inner glove prevents immediate dermal exposure. Powder-free gloves are essential to prevent aerosolization of drug particles.[9] Change outer gloves every 30-60 minutes or immediately upon known contact.[9]
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield must be worn over the goggles.[8][10][11]Causality: The compound is corrosive and can cause severe, irreversible eye damage.[2][3] Goggles protect against dust and splashes, while the face shield provides a secondary barrier for the entire face from unexpected splashes during solution preparation or transfers.
Respiratory Protection A NIOSH-approved N95 or higher respirator is required, even when working in a fume hood. For spills or emergencies outside a hood, a positive pressure breathing apparatus is necessary.[1][9]Causality: The primary risk is from inhaling fine, potent dust particles.[7] While a fume hood is effective, a respirator provides essential personal protection against any fugitive emissions that may escape the hood's capture zone during active handling.
Body Protection A disposable, polyethylene-coated polypropylene gown or coverall with long sleeves and tight-fitting cuffs.[11] Full-length pants and closed-toed, chemical-resistant shoes are mandatory.[7]Causality: Standard cotton lab coats are absorbent and not appropriate as they can hold the chemical against the skin.[11] Impermeable, disposable gowns prevent skin contact and cross-contamination of personal clothing.

Procedural Guidance: Safe Handling Workflows

Contamination often occurs not during the experiment, but during the donning and doffing of PPE. Following a strict, validated sequence is critical.

Donning PPE: A Deliberate Sequence

The following workflow ensures that the most contaminated items (gloves) are put on last.

G cluster_prep Preparation cluster_donning Donning Sequence Prep 1. Confirm Fume Hood is Operational Body 2. Don Shoe Covers & Gown/Coverall Prep->Body Resp 3. Don N95 Respirator (Perform Seal Check) Body->Resp Secure body protection first Eye 4. Don Goggles & Face Shield Resp->Eye Ensure clear field of vision Glove1 5. Don Inner Pair of Nitrile Gloves Eye->Glove1 Hands remain clean for adjustments Glove2 6. Don Outer Pair of Nitrile Gloves (Over Cuff) Glove1->Glove2 Final barrier

Caption: Workflow for donning Personal Protective Equipment.

Doffing PPE: Preventing Cross-Contamination

This sequence is designed to remove the most contaminated items first, moving from "dirty" to "clean."

G cluster_doffing Doffing Sequence (In an Anteroom or Designated Area) Glove_Outer 1. Remove Outer Gloves (Turn Inside Out) Gown 2. Remove Gown/Coverall & Shoe Covers Glove_Outer->Gown Most contaminated item first Face_Shield 3. Remove Face Shield & Goggles Gown->Face_Shield Avoid touching face with contaminated hands Glove_Inner 4. Remove Inner Gloves (Turn Inside Out) Face_Shield->Glove_Inner Remove final hand protection Respirator 5. Remove Respirator Glove_Inner->Respirator Clean hands to remove respirator Wash 6. Wash Hands Thoroughly Respirator->Wash Final critical step

Caption: Workflow for doffing PPE to prevent self-contamination.

Emergency Protocols: Immediate Response Plan

In the event of an exposure or spill, speed is critical.[1] All personnel must be familiar with these immediate actions.

First Aid at-a-Glance

Exposure Route Immediate Action
Skin Contact 1. Immediately remove all contaminated clothing and shoes.[1] 2. Flush affected area with a safety shower for at least 15 minutes.[7] 3. Wash with soap and water.[7] 4. Seek immediate medical attention. [1][2]
Eye Contact 1. Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[2][8] 2. Seek immediate medical attention. [2][8]
Inhalation 1. Move victim to fresh air immediately.[1] 2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[1] 3. Seek immediate medical attention. [1][2]

| Ingestion | 1. Do NOT induce vomiting. [2][8] 2. Rinse mouth thoroughly with water.[2][8] 3. Seek immediate medical attention. [1][2] |

Spill Response Workflow

G Spill Spill Occurs Size Assess Spill Size Spill->Size Small < 1 gram Solid / < 50 mL Solution Size->Small Small Spill Large > 1 gram Solid / > 50 mL Solution Size->Large Large Spill Alert_Small Alert Others in the Lab. Small->Alert_Small Evacuate_Large Evacuate Immediate Area. Alert Others. Large->Evacuate_Large Call_EHS Call EHS/Emergency Services. Do Not Attempt to Clean. Evacuate_Large->Call_EHS PPE Don Full Emergency PPE (incl. respirator). Alert_Small->PPE Contain Cover with Absorbent Material. Work from outside in. PPE->Contain Neutralize Carefully add dilute acetic acid. Contain->Neutralize Collect Collect all material into a sealed hazardous waste container. Neutralize->Collect Decon Decontaminate the area. Collect->Decon

Caption: Decision workflow for responding to a chemical spill.

Decontamination and Disposal Plan

All materials that come into contact with 4-Aminopyridine methiodide must be treated as hazardous waste.[10]

  • Waste Segregation: All contaminated solids (gloves, gowns, absorbent pads) and liquids must be collected in a designated, sealed, and clearly labeled hazardous waste container.[10] The label must read: "Hazardous Waste: 4-Aminopyridine methiodide".

  • Disposal: Never dispose of this material down the drain.[7][10] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[10]

  • Decontamination of Glassware: Reusable glassware must be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate must be collected and disposed of as hazardous chemical waste.[10]

  • Decontamination of Surfaces: Wipe down all surfaces within the fume hood and the surrounding work area with a decontaminating solution after work is complete.

By implementing this comprehensive safety framework, you establish a robust and trustworthy system that protects researchers while enabling critical scientific work.

References

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). American Society of Health-System Pharmacists. Retrieved from [Link]

  • 4-Aminopyridine SOP. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM). Retrieved from [Link]

  • Personal protective equipment in your pharmacy. (2019). Alberta College of Pharmacy. Retrieved from [Link]

  • Le, H. T., & Gommoll, C. P. (2012). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Journal of Medical Toxicology, 8(3), 290–295. Retrieved from [Link]

  • 4-AMINOPYRIDINE For Synthesis MSDS. (2013). Loba Chemie. Retrieved from [Link]

  • What to do in a chemical emergency. (2024). GOV.UK. Retrieved from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. Retrieved from [Link]

  • 4-Aminopyridine. (n.d.). In Wikipedia. Retrieved from [Link]

  • 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019). Biotechnology & Biotechnological Equipment, 33(1), 963-971. Retrieved from [Link]

  • 4-Aminopyridine Toxicity: A Case Report and Review of the Literature. (2012). Journal of Medical Toxicology. Retrieved from [Link]

  • Provisional Peer Reviewed Toxicity Values for 4-Aminopyridine. (2006). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 2
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